Product packaging for 6-Diazo-5-oxo-D-norleucine(Cat. No.:CAS No. 71629-86-2)

6-Diazo-5-oxo-D-norleucine

Cat. No.: B613115
CAS No.: 71629-86-2
M. Wt: 171.15 g/mol
InChI Key: YCWQAMGASJSUIP-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Diazo-5-oxo-D-norleucine, also known as this compound, is a useful research compound. Its molecular formula is C6H9N3O3 and its molecular weight is 171.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O3 B613115 6-Diazo-5-oxo-D-norleucine CAS No. 71629-86-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-6-diazo-5-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c7-5(6(11)12)2-1-4(10)3-9-8/h3,5H,1-2,7H2,(H,11,12)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWQAMGASJSUIP-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)C=[N+]=[N-])C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)C=[N+]=[N-])[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71629-86-2
Record name 6-Diazo-5-oxo-D-norleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071629862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Diazo-5-oxo-D-norleucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-DIAZO-5-OXO-D-NORLEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG8X7GV6DB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Action of 6-Diazo-5-oxo-L-norleucine (DON): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Diazo-5-oxo-L-norleucine (DON) is a naturally occurring glutamine antagonist originally isolated from Streptomyces.[1][2] As a structural analog of L-glutamine, DON exerts potent and broad-spectrum inhibitory effects on a multitude of glutamine-utilizing enzymes, positioning it as a compelling agent in cancer therapy and other diseases characterized by dysregulated glutamine metabolism.[3][4] This technical guide provides a comprehensive overview of DON's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and experimental workflows. While early clinical trials were hampered by gastrointestinal toxicities, a renewed interest in DON has emerged with the development of tumor-targeted prodrugs designed to enhance efficacy and minimize adverse effects.[2][5]

Mechanism of Action: A Two-Step Irreversible Inhibition

DON's primary mechanism of action is the irreversible inhibition of glutamine-dependent enzymes through a two-step, mechanism-based process.[3][6] Initially, DON competitively binds to the glutamine binding site of the target enzyme. Following this initial binding, the diazo group of DON is believed to be protonated, leading to the formation of a reactive species that subsequently alkylates a nucleophilic residue in the enzyme's active site, forming a covalent adduct and rendering the enzyme permanently inactive.[3] This broad-spectrum inhibition disrupts numerous metabolic pathways crucial for cancer cell proliferation and survival.[6]

Key Molecular Targets and Affected Pathways

DON's efficacy stems from its ability to simultaneously inhibit multiple key metabolic pathways that are often upregulated in cancer cells.

Inhibition of Glutaminolysis

A primary target of DON is glutaminase (GLS), the enzyme that catalyzes the conversion of glutamine to glutamate.[7][8] This reaction is a critical entry point for glutamine into the tricarboxylic acid (TCA) cycle, providing cancer cells with a vital source of carbon and nitrogen for energy production and the synthesis of biomass.[3][4] DON inhibits both kidney-type (KGA) and glutaminase C (GAC) isoforms of GLS.[9][10]

Disruption of De Novo Nucleotide Synthesis

Cancer cells exhibit a high demand for nucleotides to support rapid DNA and RNA synthesis. DON potently inhibits several glutamine amidotransferases that are essential for the de novo synthesis of purines and pyrimidines.[3][6] Key enzymes in this category include:

  • Carbamoyl Phosphate Synthetase II (CPSII): The rate-limiting enzyme in de novo pyrimidine synthesis.

  • Phosphoribosyl Pyrophosphate (PRPP) Amidotransferase: A key enzyme in de novo purine synthesis.

  • CTP Synthase (CTPS1): Catalyzes the final step in de novo pyrimidine synthesis, the conversion of UTP to CTP.[11][12] Inhibition of CTPS1 by DON has been shown to induce a replication stress response mediated by the ATR-CHK1 pathway.[11][13]

Interference with Hexosamine Biosynthesis

The hexosamine biosynthesis pathway (HBP) is crucial for protein glycosylation and is often hyperactive in cancer. DON inhibits the rate-limiting enzyme of this pathway, glutamine:fructose-6-phosphate amidotransferase (GFAT).[14][15] Inhibition of GFAT by DON leads to decreased protein O-GlcNAcylation and can sensitize cancer cells to apoptosis.[15][16]

Inhibition of Asparagine Synthesis

DON also inhibits asparagine synthetase (ASNS), an enzyme that uses the amide of glutamine to synthesize asparagine.[5] This inhibition can be a key mechanism of DON's antitumor activity in certain cancers, such as pancreatic ductal adenocarcinoma (PDAC).[5]

Quantitative Data on DON's Efficacy

The following tables summarize key quantitative data regarding the inhibitory activity of DON.

Target EnzymeInhibition Constant (Ki)Cell Line/SystemReference
Glutaminase (unspecified)6 µMNot specified[17]
cKGA (kidney-type glutaminase)~1 mM (IC50)Cell-free assay[7][9]
Cell LineIC50 (µM)AssayReference
Rat Dermal Fibroblasts232.5CyQUANT® Cell Proliferation Assay[18]
Mouse Embryonic Fibroblasts> 1000CyQUANT® Cell Proliferation Assay[18]
P493B Lymphoma (DRP-104, a DON prodrug)1 ± 0.2Cell Viability Assay[19]
P493B Lymphoma (P11, a DON prodrug)0.30 ± 0.05Cell Viability Assay[19]

Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by DON

// Nodes DON [label="6-Diazo-5-oxo-L-norleucine (DON)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glutamine [label="Glutamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Glutaminase [label="Glutaminase (GLS)", fillcolor="#FBBC05", fontcolor="#202124"]; Glutamate [label="Glutamate", fillcolor="#F1F3F4", fontcolor="#202124"]; TCA_Cycle [label="TCA Cycle", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; GFAT [label="GFAT", fillcolor="#FBBC05", fontcolor="#202124"]; Hexosamine_Pathway [label="Hexosamine Biosynthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; O_GlcNAcylation [label="Protein O-GlcNAcylation", fillcolor="#F1F3F4", fontcolor="#202124"]; CTPS1 [label="CTP Synthase 1 (CTPS1)", fillcolor="#FBBC05", fontcolor="#202124"]; Pyrimidine_Synthesis [label="De Novo Pyrimidine Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleotide_Pools [label="Decreased Nucleotide Pools", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Replication_Stress [label="Replication Stress", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATR_CHK1 [label="ATR-CHK1 Pathway Activation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ASNS [label="Asparagine Synthetase (ASNS)", fillcolor="#FBBC05", fontcolor="#202124"]; Asparagine_Synthesis [label="Asparagine Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Decreased Cell Proliferation & Survival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges DON -> Glutaminase [arrowhead=tee, color="#EA4335"]; DON -> GFAT [arrowhead=tee, color="#EA4335"]; DON -> CTPS1 [arrowhead=tee, color="#EA4335"]; DON -> ASNS [arrowhead=tee, color="#EA4335"]; Glutamine -> Glutaminase; Glutaminase -> Glutamate; Glutamate -> TCA_Cycle; Glutamine -> GFAT; GFAT -> Hexosamine_Pathway; Hexosamine_Pathway -> O_GlcNAcylation; Glutamine -> CTPS1; CTPS1 -> Pyrimidine_Synthesis; Pyrimidine_Synthesis -> Nucleotide_Pools; Nucleotide_Pools -> Replication_Stress; Replication_Stress -> ATR_CHK1; Glutamine -> ASNS; ASNS -> Asparagine_Synthesis; TCA_Cycle -> Cell_Proliferation [style=dashed]; O_GlcNAcylation -> Cell_Proliferation [style=dashed]; Nucleotide_Pools -> Cell_Proliferation [style=dashed]; Asparagine_Synthesis -> Cell_Proliferation [style=dashed]; } END_DOT Figure 1. Signaling pathways impacted by 6-Diazo-5-oxo-L-norleucine (DON).

General Experimental Workflow for Evaluating DON

// Nodes Start [label="Start: Hypothesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; In_Vitro_Enzyme [label="In Vitro Enzyme Assays\n(e.g., Glutaminase Inhibition)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Culture [label="Cell-Based Assays\n(Cancer Cell Lines)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Proliferation/Viability Assays\n(e.g., CyQUANT, MTT)", fillcolor="#FBBC05", fontcolor="#202124"]; Metabolic_Flux [label="Metabolic Flux Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; Western_Blot [label="Western Blot Analysis\n(Signaling Pathway Proteins)", fillcolor="#FBBC05", fontcolor="#202124"]; In_Vivo_Models [label="In Vivo Animal Models\n(e.g., Xenografts)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Efficacy [label="Tumor Growth Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Toxicity [label="Toxicity Assessment\n(e.g., Body Weight, GI)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PK_PD [label="Pharmacokinetics/Pharmacodynamics", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Data Analysis & Conclusion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> In_Vitro_Enzyme; In_Vitro_Enzyme -> Cell_Culture; Cell_Culture -> Proliferation; Cell_Culture -> Metabolic_Flux; Cell_Culture -> Western_Blot; Proliferation -> In_Vivo_Models; Metabolic_Flux -> In_Vivo_Models; Western_Blot -> In_Vivo_Models; In_Vivo_Models -> Efficacy; In_Vivo_Models -> Toxicity; In_Vivo_Models -> PK_PD; Efficacy -> End; Toxicity -> End; PK_PD -> End; } END_DOT Figure 2. A general experimental workflow for the preclinical evaluation of DON.

Detailed Experimental Protocols

Cell Proliferation/Viability Assay (CyQUANT® Assay)

This protocol is based on the methodology described for evaluating the effect of DON on cell proliferation.[18]

Objective: To determine the half-maximal inhibitory concentration (IC50) of DON on the proliferation of a given cell line.

Materials:

  • Cell line of interest (e.g., rat dermal fibroblasts, cancer cell lines)

  • Complete cell culture medium

  • 6-Diazo-5-oxo-L-norleucine (DON) stock solution

  • 96-well cell culture plates

  • CyQUANT® Cell Proliferation Assay Kit

  • Microplate reader capable of fluorescence measurement (excitation ~480 nm, emission ~520 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of DON in the appropriate cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of DON. Include a vehicle control (medium without DON).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Cell Lysis and Staining:

    • At the end of the incubation period, remove the medium.

    • Freeze the plate at -80°C for at least one hour to ensure complete cell lysis.

    • Thaw the plate at room temperature.

    • Prepare the CyQUANT® GR dye/cell-lysis buffer solution according to the manufacturer's instructions.

    • Add the CyQUANT® solution to each well and incubate for 2-5 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader with excitation at ~480 nm and emission at ~520 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell" control wells from all other fluorescence values.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percentage of cell viability against the logarithm of the DON concentration.

    • Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

In Vivo Tumor Xenograft Study

This is a generalized protocol based on descriptions of preclinical in vivo studies with DON.[3][6]

Objective: To evaluate the anti-tumor efficacy and toxicity of DON in a murine xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for xenograft implantation

  • 6-Diazo-5-oxo-L-norleucine (DON) or a prodrug formulation

  • Vehicle control solution

  • Calipers for tumor measurement

  • Analytical balance for body weight measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer DON or its prodrug to the treatment group via the desired route (e.g., intraperitoneal, oral gavage) at a specified dose and schedule. Administer the vehicle solution to the control group.

  • Monitoring:

    • Measure tumor volume using calipers (Volume = (length × width²)/2) at regular intervals (e.g., 2-3 times per week).

    • Measure the body weight of each mouse at the same intervals to monitor for toxicity.

    • Observe the general health and behavior of the mice.

  • Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a specified duration of treatment.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Compare the tumor growth between the treatment and control groups using appropriate statistical tests (e.g., t-test, ANOVA).

    • Plot the mean body weight ± SEM for each group over time to assess toxicity.

Conclusion

6-Diazo-5-oxo-L-norleucine is a potent, broad-spectrum inhibitor of glutamine metabolism with a well-defined mechanism of action. By targeting multiple key enzymatic pathways essential for cancer cell growth and survival, DON has demonstrated significant preclinical efficacy. While systemic toxicity has historically limited its clinical application, the development of innovative prodrug strategies that enhance tumor-specific delivery is revitalizing interest in DON as a promising therapeutic agent.[2][20] Further research and clinical evaluation of these next-generation glutamine antagonists are warranted to fully realize their therapeutic potential in oncology and other glutamine-dependent diseases.

References

The Glutamine Antagonist DON: A Technical Guide to its Discovery, History, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Diazo-5-oxo-L-norleucine (DON) is a naturally occurring glutamine antagonist with a long and complex history in the realm of anticancer research. First isolated in the 1950s from a soil-dwelling Streptomyces species, DON quickly garnered attention for its potent cytotoxic effects against a variety of cancer cell lines and in preclinical tumor models.[1][2] As a structural analog of L-glutamine, DON irreversibly inhibits a broad spectrum of enzymes that are dependent on glutamine for their catalytic activity. This widespread enzymatic inhibition disrupts critical metabolic pathways essential for cancer cell proliferation and survival, including nucleotide and amino acid biosynthesis.[3][4]

Despite its initial promise, the clinical development of DON was hampered by significant dose-limiting toxicities, particularly gastrointestinal issues.[3] This toxicity is largely attributed to DON's non-selective targeting of glutamine-metabolizing enzymes in both cancerous and healthy, rapidly dividing tissues. However, a renewed understanding of the profound dependence of many cancers on glutamine metabolism—a phenomenon often termed "glutamine addiction"—has led to a resurgence of interest in DON.[3] Modern approaches focus on developing prodrugs and targeted delivery systems to enhance the therapeutic index of DON, aiming to maximize its anti-tumor efficacy while minimizing systemic toxicity.[5]

This technical guide provides an in-depth overview of the discovery, history, and mechanism of action of DON. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this potent glutamine antagonist.

Discovery and History

The story of DON began in the mid-20th century with the systematic screening of microbial fermentation products for novel therapeutic agents.

  • 1950s: DON was first isolated from the fermentation broth of a Streptomyces species found in a Peruvian soil sample.[2] Initial characterization revealed its identity as an amino acid analog of glutamine.[2]

  • Early Preclinical Studies: Subsequent in vitro and in vivo studies demonstrated DON's potent anticancer activity. It was shown to inhibit the growth of various cancer cell lines and reduce tumor size in animal models.[3]

  • Early Clinical Trials: The promising preclinical data led to early-phase clinical trials in the late 1950s and 1960s. While some anti-tumor activity was observed, these trials were ultimately halted due to severe gastrointestinal toxicity, including nausea, vomiting, and diarrhea.[3][6]

  • Resurgence of Interest: For several decades, research into DON languished. However, the growing understanding of cancer metabolism and the identification of "glutamine-addicted" tumors in the late 20th and early 21st centuries reignited interest in DON as a therapeutic agent.[3]

  • Modern Era - Prodrug Development: Current research efforts are heavily focused on developing prodrugs of DON.[5][7] These are inactive precursors that are metabolically converted to the active DON molecule, ideally within the tumor microenvironment. This strategy aims to improve the drug's therapeutic index by increasing its concentration at the tumor site while reducing systemic exposure and associated toxicities.[5][7] Several DON prodrugs, such as DRP-104 and JHU-083, are currently in preclinical and early clinical development.[4][7][8]

Mechanism of Action

DON's primary mechanism of action is the irreversible inhibition of a wide range of glutamine-dependent enzymes.[3] As a glutamine analog, it competitively binds to the glutamine-binding site of these enzymes. Following binding, the diazo group of DON facilitates a covalent modification of a critical active site residue, typically a cysteine or serine, leading to irreversible inactivation of the enzyme.[3][9]

This broad-spectrum inhibition disrupts several key metabolic pathways that are crucial for cancer cell growth and proliferation:

  • Purine and Pyrimidine Biosynthesis: De novo synthesis of purines and pyrimidines, the building blocks of DNA and RNA, relies on several glutamine-dependent enzymes. DON's inhibition of enzymes such as amidophosphoribosyltransferase (in purine synthesis) and CTP synthetase (in pyrimidine synthesis) leads to a depletion of the nucleotide pools necessary for DNA replication and RNA synthesis, ultimately causing cell cycle arrest and apoptosis.[3][10]

  • Hexosamine Biosynthesis Pathway (HBP): This pathway utilizes glutamine to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a critical substrate for protein and lipid glycosylation. By inhibiting the rate-limiting enzyme of the HBP, glutamine:fructose-6-phosphate amidotransferase (GFAT), DON disrupts normal protein folding, trafficking, and signaling, contributing to its cytotoxic effects.

  • Glutaminolysis: Cancer cells often rely on the catabolism of glutamine, a process termed glutaminolysis, to replenish intermediates of the tricarboxylic acid (TCA) cycle and for the production of glutathione, a key antioxidant. DON inhibits glutaminase (GLS), the first enzyme in this pathway, thereby disrupting cellular energy production and redox balance.

  • Asparagine Synthesis: DON also inhibits asparagine synthetase (ASNS), an enzyme that uses glutamine to synthesize asparagine. This can be particularly effective in cancers that are dependent on exogenous asparagine.[4]

Quantitative Data

The following table summarizes the available quantitative data on the inhibitory activity of DON against key glutamine-dependent enzymes. It is important to note that specific IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.

Target EnzymeEnzyme Commission (EC) NumberPathwayKiIC50References
Glutaminase (GLS)3.5.1.2Glutaminolysis~6 µM
CTP Synthetase6.3.4.2Pyrimidine BiosynthesisNot consistently reported[11]
GMP Synthetase6.3.5.2Purine BiosynthesisNot consistently reported[10]
Glutamine:fructose-6-phosphate amidotransferase (GFAT)2.6.1.16Hexosamine BiosynthesisNot consistently reported[4]
Amidophosphoribosyltransferase2.4.2.14Purine BiosynthesisNot consistently reported[10]
Asparagine Synthetase (ASNS)6.3.5.4Amino Acid BiosynthesisNot consistently reported[4]
Malignant Peripheral Nerve Sheath Tumor (MPNST) cellsN/ACell Viability8-9 µM[12]
Pancreatic Ductal Adenocarcinoma (PDAC) cell linesN/ACell ViabilityComparable across most lines[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of DON.

In Vitro Glutaminase Inhibition Assay

This protocol is a representative method for determining the inhibitory potential of DON on glutaminase activity.

1. Materials:

  • Recombinant human glutaminase (kidney-type, KGA)

  • L-glutamine

  • Tris-HCl buffer (pH 8.5)

  • Glutamate dehydrogenase (GDH)

  • NAD+ (Nicotinamide adenine dinucleotide)

  • DON (6-Diazo-5-oxo-L-norleucine)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

2. Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, NAD+, and GDH in each well of a 96-well plate.

  • Add varying concentrations of DON (e.g., 0.1 µM to 100 µM) to the wells. Include a control well with no inhibitor.

  • Pre-incubate the plate at 37°C for 10 minutes to allow DON to interact with the enzyme.

  • Initiate the reaction by adding L-glutamine to each well.

  • Immediately begin monitoring the increase in absorbance at 340 nm over time using a microplate reader. The conversion of NAD+ to NADH by GDH as it converts glutamate (the product of the glutaminase reaction) to α-ketoglutarate results in an increase in absorbance at this wavelength.

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.

  • Determine the IC50 value of DON by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • To determine the Ki, perform the assay with varying concentrations of both L-glutamine and DON and analyze the data using Michaelis-Menten kinetics and appropriate models for irreversible inhibition (e.g., Kitz-Wilson plot).[13][14][15]

Cell Viability Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic effects of DON on cancer cells.

1. Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • DON

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

2. Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of DON concentrations (e.g., 0.1 µM to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each DON concentration relative to the untreated control.

  • Determine the IC50 value, the concentration of DON that causes 50% inhibition of cell viability, by plotting the percentage of viability against the logarithm of the DON concentration.

Visualizations

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways inhibited by DON.

purine_synthesis_inhibition PRPP PRPP PPAT Amidophosphoribosyl- transferase (PPAT) PRPP->PPAT substrate PRA Phosphoribosylamine IMP IMP PRA->IMP ...multiple steps AMP AMP IMP->AMP ... GMPS GMP Synthetase IMP->GMPS substrate GMP GMP Glutamine Glutamine Glutamine->PPAT substrate Glutamine->GMPS substrate DON DON DON->PPAT inhibition DON->GMPS inhibition PPAT->PRA product GMPS->GMP product

Inhibition of De Novo Purine Biosynthesis by DON

hexosamine_biosynthesis_inhibition F6P Fructose-6-P GFAT Glutamine:Fructose-6-P Amidotransferase (GFAT) F6P->GFAT substrate GlcN6P Glucosamine-6-P UDP_GlcNAc UDP-GlcNAc GlcN6P->UDP_GlcNAc ...multiple steps Glycosylation Protein & Lipid Glycosylation UDP_GlcNAc->Glycosylation Glutamine Glutamine Glutamine->GFAT substrate DON DON DON->GFAT inhibition GFAT->GlcN6P product

Inhibition of the Hexosamine Biosynthesis Pathway by DON
Experimental Workflows

The following diagrams illustrate generalized experimental workflows for the preclinical evaluation of DON and its prodrugs.

in_vivo_workflow start Start: In Vivo Anticancer Activity Assessment cell_culture Tumor Cell Line Culture & Expansion start->cell_culture animal_model Tumor Xenograft or Syngeneic Model Implantation cell_culture->animal_model treatment_groups Randomization into Treatment Groups (Vehicle, DON, Prodrug) animal_model->treatment_groups dosing Drug Administration (e.g., i.p., oral) treatment_groups->dosing monitoring Tumor Growth Monitoring (Calipers) & Animal Health dosing->monitoring endpoint Endpoint Determination (e.g., Tumor Size, Survival) monitoring->endpoint analysis Tissue Collection & Pharmacodynamic/Metabolic Analysis endpoint->analysis data_analysis Data Analysis & Statistical Evaluation analysis->data_analysis end Conclusion on Efficacy & Toxicity Profile data_analysis->end

Generalized Workflow for In Vivo Anticancer Activity Testing

prodrug_development_workflow start Start: DON Prodrug Development design Prodrug Design & Chemical Synthesis start->design in_vitro_stability In Vitro Stability Assays (Plasma, Microsomes) design->in_vitro_stability in_vitro_activation In Vitro Activation Assays (Tumor Homogenates, Cells) design->in_vitro_activation in_vitro_efficacy In Vitro Efficacy Screening (Cell Viability Assays) in_vitro_stability->in_vitro_efficacy in_vitro_activation->in_vitro_efficacy lead_selection Lead Prodrug Candidate Selection in_vitro_efficacy->lead_selection in_vivo_pk In Vivo Pharmacokinetics (PK) in Animal Models lead_selection->in_vivo_pk in_vivo_efficacy In Vivo Efficacy Studies (Tumor Models) in_vivo_pk->in_vivo_efficacy toxicology Preclinical Toxicology Studies in_vivo_efficacy->toxicology ind Investigational New Drug (IND) -Enabling Studies toxicology->ind end Clinical Trials ind->end

Generalized Workflow for DON Prodrug Development

Conclusion

DON remains a compelling, albeit challenging, molecule in the landscape of cancer therapeutics. Its broad-spectrum inhibition of glutamine-dependent enzymes offers a powerful strategy to combat the metabolic reprogramming inherent in many cancers. While historical clinical trials were limited by toxicity, the renewed focus on targeted delivery through innovative prodrug strategies holds significant promise for unlocking the full therapeutic potential of this potent glutamine antagonist. Continued research into the nuances of DON's mechanism of action, the development of more sophisticated delivery systems, and the identification of predictive biomarkers for patient stratification will be critical in advancing DON and its derivatives toward successful clinical application. This technical guide serves as a foundational resource for the scientific community to build upon these past discoveries and drive the future of glutamine-targeted cancer therapy.

References

An In-Depth Technical Guide to the Biochemical Properties of 6-Diazo-5-oxo-L-norleucine (DON)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Diazo-5-oxo-L-norleucine (DON) is a naturally occurring glutamine antagonist originally isolated from Streptomyces[1][2]. As a structural analog of L-glutamine, DON exerts potent and broad-spectrum inhibitory effects on a wide array of enzymes that utilize glutamine as a substrate. This comprehensive technical guide delves into the core biochemical properties of DON, providing researchers, scientists, and drug development professionals with a detailed understanding of its mechanism of action, enzyme inhibition kinetics, metabolic consequences, and relevant experimental methodologies.

Physicochemical Properties

DON is a water-soluble, yellowish crystalline powder[2]. Its stability and reactivity are crucial considerations for its use in experimental settings.

PropertyValueReference
Molecular Formula C₆H₉N₃O₃[2]
Molar Mass 171.15 g/mol [2]
Appearance Yellowish powder/needles[2]
Solubility Water, aqueous solutions of methanol, acetone, ethanol[2]
UV Absorption Maxima (pH 7) 244 nm and 274 nm[2]

Mechanism of Action

DON functions as an irreversible inhibitor of glutamine-dependent enzymes. Its mechanism involves a two-step process:

  • Competitive Binding: Due to its structural similarity to glutamine, DON competitively binds to the glutamine-binding site of target enzymes[3].

  • Covalent Modification: Following binding, the diazo group of DON becomes highly reactive, leading to the alkylation of a nucleophilic residue (often a cysteine) in the enzyme's active site. This forms a stable, covalent adduct, resulting in irreversible enzyme inactivation.

This broad-acting mechanism underlies DON's potent biological effects and its historical investigation as an anti-cancer agent[3].

cluster_0 DON Mechanism of Action Enzyme Glutamine-Dependent Enzyme ActiveSite Glutamine-Binding Site CovalentAdduct Enzyme-DON Covalent Adduct (Inactive) ActiveSite->CovalentAdduct Alkylation of Active Site Residue DON 6-Diazo-5-oxo-L-norleucine (DON) DON->ActiveSite Competitively Binds Glutamine Glutamine Glutamine->ActiveSite Binds

Caption: Mechanism of irreversible inhibition by DON.

Enzyme Inhibition

DON is a pan-inhibitor of glutamine-utilizing enzymes, affecting numerous metabolic pathways crucial for cell proliferation and survival.

Quantitative Inhibition Data

The following table summarizes the known inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of DON for various enzymes. It is important to note that as an irreversible inhibitor, IC₅₀ values are time-dependent, and Kᵢ values more accurately reflect the inhibitor's potency.

Target EnzymeEnzyme Commission (EC) NumberPathwayKᵢ ValueIC₅₀ ValueOrganism/Cell LineReference
Glutaminase (Kidney-type, KGA)3.5.1.2Glutaminolysis6 µM~1 mMHuman[1][4]
CTP Synthase6.3.4.2Pyrimidine Synthesis--General[1]
GMP Synthase6.3.5.2Purine Synthesis--General
Amidophosphoribosyltransferase2.4.2.14Purine Synthesis--Human[5]
Asparagine Synthetase6.3.5.4Amino Acid Synthesis--Leukemia cells[6]
Glucosamine-6-phosphate synthase2.6.1.16Hexosamine Biosynthesis--General[7]

Data not always available for all parameters.

Impact on Cellular Metabolism and Signaling

By inhibiting key enzymatic steps, DON profoundly disrupts cellular metabolism, leading to a range of downstream effects.

Key Metabolic Pathways Affected
  • Glutaminolysis: Inhibition of glutaminase blocks the conversion of glutamine to glutamate, a critical entry point for glutamine carbon into the TCA cycle. This disrupts cellular energy production and the synthesis of biosynthetic precursors.

  • De Novo Nucleotide Synthesis: DON inhibits multiple enzymes in both purine and pyrimidine synthesis pathways, leading to a depletion of nucleotide pools necessary for DNA and RNA synthesis.

  • Hexosamine Biosynthesis Pathway (HBP): Inhibition of glucosamine-6-phosphate synthase disrupts the HBP, which is essential for protein glycosylation and signaling.

  • Amino Acid Synthesis: DON can inhibit enzymes like asparagine synthetase, affecting the cellular pool of non-essential amino acids.

cluster_1 Metabolic Pathways Inhibited by DON cluster_glutaminolysis Glutaminolysis cluster_purine Purine Synthesis cluster_pyrimidine Pyrimidine Synthesis cluster_hexosamine Hexosamine Biosynthesis Glutamine Glutamine Glutaminase Glutaminase Glutamine->Glutaminase Amidophosphoribosyltransferase Amidophosphoribosyl- transferase Glutamine->Amidophosphoribosyltransferase CTPSynthase CTP Synthase Glutamine->CTPSynthase GFAT Glucosamine-6-P Synthase (GFAT) Glutamine->GFAT DON DON DON->Glutaminase DON->Amidophosphoribosyltransferase DON->CTPSynthase DON->GFAT Glutamate Glutamate Glutaminase->Glutamate TCA TCA Cycle Glutamate->TCA Purines Purines (ATP, GTP) Amidophosphoribosyltransferase->Purines Pyrimidines Pyrimidines (CTP, UTP) CTPSynthase->Pyrimidines Glycosylation Protein Glycosylation GFAT->Glycosylation

Caption: Overview of metabolic pathways targeted by DON.

Signaling Pathways

The metabolic perturbations induced by DON can have significant consequences for cellular signaling pathways that are sensitive to nutrient availability and metabolic stress.

  • mTOR Pathway: The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth and proliferation that is highly responsive to amino acid levels. By depleting intracellular glutamine and disrupting downstream metabolic processes, DON can lead to the inhibition of mTOR signaling.

  • c-Myc: The oncoprotein c-Myc is a key driver of glutamine addiction in many cancers. It upregulates the expression of glutamine transporters and metabolic enzymes. DON's inhibition of glutamine metabolism can counteract the pro-proliferative effects of c-Myc.

cluster_2 Impact of DON on Signaling Pathways DON DON GlutamineMetabolism Glutamine Metabolism DON->GlutamineMetabolism mTOR mTOR Signaling GlutamineMetabolism->mTOR activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth promotes cMyc c-Myc Activity cMyc->GlutamineMetabolism promotes cMyc->CellGrowth promotes

Caption: DON's inhibitory effect on key signaling pathways.

Experimental Protocols

This section provides an overview of common experimental protocols used to study the biochemical effects of DON.

Cell Viability Assays

Objective: To determine the cytotoxic or cytostatic effects of DON on cultured cells.

1. MTT Assay:

  • Principle: Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Protocol Outline:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a range of DON concentrations for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. CyQUANT® Assay:

  • Principle: Measures the total amount of DNA in a sample as an indicator of cell number. The CyQUANT® dye exhibits strong fluorescence enhancement upon binding to DNA.

  • Protocol Outline:

    • Seed and treat cells with DON as described for the MTT assay.

    • Lyse the cells by freeze-thawing or using a lysis buffer containing the CyQUANT® GR dye.

    • Incubate for a short period to allow dye binding to DNA.

    • Measure fluorescence (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader.

    • Correlate fluorescence intensity with cell number using a standard curve.

cluster_3 Cell Viability Assay Workflow Start Seed Cells Treat Treat with DON Start->Treat Incubate Incubate Treat->Incubate Assay Perform Assay (MTT or CyQUANT) Incubate->Assay Measure Measure Signal (Absorbance or Fluorescence) Assay->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze

Caption: General workflow for cell viability assays with DON.

Enzyme Activity Assays

Objective: To measure the inhibitory effect of DON on a specific glutamine-dependent enzyme.

Glutaminase Activity Assay (Colorimetric):

  • Principle: Measures the amount of glutamate produced from the enzymatic conversion of glutamine. The glutamate is then oxidized by glutamate oxidase to produce a colorimetric or fluorometric signal.

  • Protocol Outline:

    • Prepare cell or tissue lysates containing the glutaminase enzyme.

    • Pre-incubate the lysate with various concentrations of DON for a defined period to allow for irreversible inhibition.

    • Initiate the enzymatic reaction by adding glutamine.

    • After a set incubation time, stop the reaction.

    • Add a reaction mixture containing glutamate oxidase and a probe that generates a colored or fluorescent product in the presence of hydrogen peroxide (a byproduct of glutamate oxidation).

    • Measure the absorbance or fluorescence and calculate the enzyme activity relative to an untreated control.

Metabolic Flux Analysis

Objective: To assess the impact of DON on cellular metabolic pathways, such as glycolysis and mitochondrial respiration.

Seahorse XF Analyzer Assay:

  • Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) of live cells in real-time. OCR is an indicator of mitochondrial respiration, while ECAR is primarily a measure of glycolysis.

  • Protocol Outline:

    • Seed cells in a Seahorse XF cell culture microplate.

    • The day before the assay, hydrate the sensor cartridge.

    • On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate the cells in a non-CO₂ incubator.

    • Load the injector ports of the sensor cartridge with metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A for a mitochondrial stress test) and DON.

    • Place the sensor cartridge into the Seahorse XF Analyzer for calibration.

    • Replace the calibration plate with the cell plate and start the assay. The instrument will measure baseline OCR and ECAR before and after the injection of DON and other modulators.

Conclusion

6-Diazo-5-oxo-L-norleucine remains a powerful tool for studying glutamine metabolism and its role in various physiological and pathological processes. Its broad-spectrum, irreversible inhibition of glutamine-dependent enzymes provides a robust method for dissecting the roles of these pathways in cell biology. While its clinical development has been hampered by toxicity, ongoing research into prodrug strategies aims to improve its therapeutic index[8]. This guide provides a foundational understanding of DON's biochemical properties and equips researchers with the necessary information to effectively utilize this compound in their studies. A thorough understanding of its mechanism and careful consideration of experimental design are paramount for obtaining reliable and interpretable results.

References

6-Diazo-5-oxo-L-norleucine as a glutaminase inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

I have gathered a significant amount of information from the initial and second rounds of searches. I have found quantitative data on the IC50 of DON for kidney-type glutaminase, preclinical pharmacokinetic data for DON and its prodrugs in mice, and some clinical pharmacokinetic data in children. I also found information on the effects of glutaminase inhibitors on cellular metabolite levels and the mTOR signaling pathway. Several detailed protocols for glutaminase activity assays have been identified.

However, there are still some gaps in the information required to create a comprehensive technical guide:

  • Quantitative Data:

    • I have an IC50 value for only one type of glutaminase and need values for other enzymes that DON is known to inhibit to create a comprehensive table.

    • The preclinical pharmacokinetic data is for different prodrugs and administration routes. A more direct comparison or a summary table would be beneficial.

    • The clinical pharmacokinetic data is from a study in children, and data from adult trials would be valuable for a broader perspective.

    • Specific quantitative data on the changes in metabolite levels (e.g., fold change or absolute concentrations) following DON treatment is still lacking.

  • Experimental Protocols:

    • While I have several glutaminase activity assay protocols, a specific protocol that has been used to evaluate DON's inhibitory activity would be ideal.

    • I still need a detailed, step-by-step chemical synthesis protocol for DON itself. The search results mention the synthesis but do not provide the full methodology.

  • Signaling Pathways:

    • I have information that DON affects the mTOR pathway, but the detailed molecular interactions and the direct targets of DON's metabolic effects within this pathway need to be further elucidated to create an accurate Graphviz diagram.

Therefore, I will update my plan to focus on these missing pieces of information.I have gathered a good amount of information, but there are still some key areas that need to be strengthened to meet the user's request for an "in-depth technical guide".

Here's a breakdown of what I have and what I still need:

What I have:

  • Mechanism of Action: A solid understanding of how DON works as a glutamine antagonist and its broad inhibitory effects.

  • Quantitative Data:

    • IC50 value for kidney-type glutaminase (~1 mM) and a Ki value of 6 µM for glutaminase.

    • IC50 for rat dermal fibroblasts (232.5 µM).

    • Some preclinical pharmacokinetic data for DON and its prodrugs in mice and monkeys, including plasma and CSF concentrations.

    • Some clinical trial information, including dose ranges and observed toxicities in adults and children.

  • Experimental Protocols:

    • General principles and some specific steps for various glutaminase activity assays.

    • A protocol for assessing cell proliferation inhibition by DON.

    • A method for quantifying DON in biological samples using LC-MS after derivatization.

  • Signaling Pathways: Information indicating that DON treatment affects the mTOR pathway and can lead to the accumulation of upstream metabolites like FGAR.

  • Synthesis: References to the synthesis of DON and its prodrugs, but not a detailed step-by-step protocol for DON itself.

What I still need (the gaps):

  • Quantitative Data:

    • A comprehensive table of IC50 or Ki values for a wider range of enzymes inhibited by DON. This is crucial for the "Data Presentation" requirement. I only have solid data for glutaminase. I need values for enzymes like FGAR amidotransferase, CTP synthase, etc., to create a meaningful comparison table.

    • More detailed and organized pharmacokinetic data. I need to consolidate the preclinical data for different DON prodrugs and, if possible, find more pharmacokinetic data from adult clinical trials to present a clearer picture.

    • Specific quantitative data on the changes in the levels of key metabolites (e.g., glutamine, glutamate, α-ketoglutarate, TCA cycle intermediates, amino acids) after DON treatment. I have qualitative descriptions, but the user requested quantitative data for tables.

  • Experimental Protocols:

    • A detailed, step-by-step chemical synthesis protocol for 6-Diazo-5-oxo-L-norleucine. This is a core requirement that is currently unfulfilled.

    • A more specific and complete protocol for a glutaminase inhibition assay using DON. The current information is a bit fragmented across different general assay kits. A protocol that has been explicitly used for DON would be much better.

  • Signaling Pathways:

    • A more detailed understanding of the molecular mechanism of how DON's metabolic effects lead to the inhibition of the mTOR pathway. I need to identify the specific upstream regulators of mTOR that are affected by the changes in metabolite levels caused by DON. This is necessary to create an accurate and informative Graphviz diagram.

My next steps will be to conduct highly targeted searches to fill these specific gaps.I have made significant progress in gathering the necessary information for the technical guide. I have found Ki values for several glutamine-utilizing enzymes inhibited by DON, which will allow me to create a comprehensive data table. I have also found more detailed information on the preclinical pharmacokinetics of DON and its prodrugs, as well as some data from adult clinical trials. I have a clearer understanding of the molecular mechanism linking glutamine deprivation by DON to mTOR signaling inhibition, which will be crucial for creating the Graphviz diagram.

However, there are still a few key pieces of information missing:

  • Quantitative Metabolite Data: While I have qualitative information about the metabolic effects of DON, I still lack specific quantitative data (e.g., fold changes, concentrations) on the levels of key metabolites like glutamine, glutamate, and TCA cycle intermediates after DON treatment. This is essential for the data presentation section.

  • Detailed Synthesis Protocol: I have found references to the synthesis of DON, but I still need a complete, step-by-step chemical synthesis protocol to include in the experimental protocols section.

  • Specific Glutaminase Inhibition Protocol: I have general glutaminase assay protocols, but a detailed protocol that has been specifically used to determine the Ki or IC50 of DON for glutaminase would be more valuable for the intended audience.

I will now focus my efforts on finding this missing information to complete the technical guide according to the user's requirements.## 6-Diazo-5-oxo-L-norleucine (DON) as a Glutaminase Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Diazo-5-oxo-L-norleucine (DON) is a potent, broad-spectrum glutamine antagonist that acts as an irreversible inhibitor of glutaminase and other glutamine-utilizing enzymes. By mimicking glutamine, DON covalently modifies the active site of these enzymes, leading to a profound disruption of cellular metabolism, particularly in cancer cells exhibiting "glutamine addiction." This technical guide provides a comprehensive overview of DON's mechanism of action, its pharmacokinetic profile, and its impact on cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in the evaluation and potential application of this compound.

Introduction

Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a heightened dependence on glutamine for survival and proliferation. This "glutamine addiction" makes the enzymes of glutamine metabolism, especially glutaminase (GLS), attractive therapeutic targets. 6-Diazo-5-oxo-L-norleucine (DON), a naturally occurring amino acid analog, has long been recognized for its potent anti-tumor activity, which stems from its ability to broadly inhibit glutamine-dependent enzymes.

Mechanism of Action

DON's primary mechanism of action is the irreversible inhibition of glutamine-utilizing enzymes. As a glutamine mimic, DON binds to the glutamine-binding site of these enzymes. The diazo group of DON is then protonated, forming a reactive species that covalently alkylates a nucleophilic residue, typically a cysteine, in the enzyme's active site. This covalent modification leads to the irreversible inactivation of the enzyme.

The inhibition of glutaminase by DON is a critical event, as it blocks the conversion of glutamine to glutamate. This disruption has several downstream consequences:

  • Depletion of Tricarboxylic Acid (TCA) Cycle Intermediates: The production of α-ketoglutarate, a key anaplerotic substrate for the TCA cycle, is significantly reduced.

  • Inhibition of Biosynthesis: The synthesis of nucleotides, non-essential amino acids, and other vital biomolecules that rely on glutamine-derived nitrogen and carbon is impaired.

  • Disruption of Redox Homeostasis: The production of glutathione, a critical antioxidant, is diminished due to the reduced availability of its precursor, glutamate.

Data Presentation

Inhibitory Activity of 6-Diazo-5-oxo-L-norleucine (DON)
Target EnzymeAbbreviationMetabolic PathwayInhibition Constant (Ki)IC50
Glutaminase (Kidney-type)KGAGlutaminolysis6 µM[1]~1 mM[2]
Cytidine Triphosphate SynthaseCTPSPyrimidine SynthesisData not availableData not available
AmidophosphoribosyltransferaseATasePurine SynthesisData not availableData not available
Asparagine SynthetaseASNSAmino Acid SynthesisData not availableData not available
Gamma-glutamyltranspeptidaseGGTGlutathione Metabolism2.7 ± 0.7 mM[3]Data not available
Rat Dermal Fibroblasts (Cell-based)-Overall Proliferation-232.5 µM[4]

Note: Ki and IC50 values can vary depending on the assay conditions and the source of the enzyme.

Preclinical Pharmacokinetics of DON and its Prodrugs
Compound/ProdrugAnimal ModelRouteDose (mg/kg)Cmax (plasma)Tmax (plasma)AUC (plasma)Brain/Plasma RatioReference
DONMousei.v.1.6~4.2 nmol/mL15 min8 nmol·h/mL0.1[5]
Prodrug 5cMousep.o.1.82.23 nmol/mL0.25 h5.71 h·nmol/mL-[6]
DON from Prodrug 5cMousep.o.1.812.6 nmol/mL0.25 h42.7 h·nmol/mL-[6]
DRP-104CES1-/- Mouses.c.1 (DON equiv.)----[7]
P11CES1-/- Mouses.c.1 (DON equiv.)1.86 ± 0.25 nmol/mL-0.15 h·nmol/mL-[7]
Clinical Pharmacokinetics of DON
Patient PopulationRouteDoset1/2 (plasma)Reference
Childreni.v.150-520 mg/m²3 hours[8]
Adultsi.v.7.5-90 mg/m²/dayData not available in provided search results[9]

Experimental Protocols

Chemical Synthesis of 6-Diazo-5-oxo-L-norleucine (DON)

A detailed, step-by-step protocol for the chemical synthesis of DON has been described in the literature. One common approach involves the following key steps, starting from L-pyroglutamic acid[7]:

  • Esterification: L-pyroglutamic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester) to protect the carboxylic acid functionality.

  • Ring Opening and Protection: The pyroglutamate ring is opened, and the resulting amino group is protected with a suitable protecting group (e.g., Fmoc).

  • Activation of the Carboxylic Acid: The carboxylic acid is activated for subsequent reaction.

  • Introduction of the Diazo Group: The diazo group is introduced, typically via a reaction with a diazo transfer reagent.

  • Deprotection: The protecting groups are removed to yield 6-Diazo-5-oxo-L-norleucine.

For a detailed, reproducible protocol, it is essential to consult the primary literature, such as the methods described in the synthesis of DON prodrugs which often start from a protected DON intermediate.[7][10]

Glutaminase Activity Inhibition Assay

The following protocol is a representative method for determining the inhibitory activity of DON on glutaminase.

Materials:

  • Purified glutaminase enzyme

  • L-glutamine (substrate)

  • Tris-HCl buffer (or other suitable buffer)

  • 6-Diazo-5-oxo-L-norleucine (DON)

  • Ammonia or Glutamate detection reagent/kit

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of glutaminase in buffer. Prepare serial dilutions of DON in the same buffer.

  • Reaction Setup: In a 96-well plate, add a fixed amount of glutaminase to each well.

  • Inhibitor Incubation: Add varying concentrations of DON to the wells. Include a control well with buffer only (no inhibitor). Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate Reaction: Add a saturating concentration of L-glutamine to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specific time period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a strong acid).

  • Detection: Measure the amount of product formed (ammonia or glutamate) using a suitable colorimetric or fluorometric detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration. Calculate the IC50 value, which is the concentration of DON that inhibits 50% of the enzyme's activity. To determine the Ki, experiments should be performed with varying substrate concentrations.

Cell Proliferation Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-Diazo-5-oxo-L-norleucine (DON)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of DON in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of DON. Include control wells with medium only.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Readout: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each DON concentration relative to the untreated control. Plot the cell viability against the DON concentration to determine the IC50 value. A representative protocol using CyQUANT® involves exposing cells to DON for 4 hours, followed by a 44-hour incubation in serum-containing media before cell lysis and fluorescence measurement[4].

Signaling Pathways and Experimental Workflows

Impact of DON on Glutamine Metabolism and Downstream Signaling

The inhibition of glutaminase by DON sets off a cascade of metabolic and signaling events. The depletion of glutamate and α-ketoglutarate directly impacts the TCA cycle and biosynthetic pathways. Furthermore, these metabolic perturbations are sensed by key cellular regulators, most notably the mTOR (mechanistic Target of Rapamycin) signaling pathway. Glutamine deprivation is known to inhibit mTORC1 activity[11]. This occurs through mechanisms that can be both dependent and independent of the Rag GTPases and often involves the activation of the GCN2 kinase in response to amino acid stress[12].

DON_Signaling_Pathway Glutamine Glutamine Glutaminase Glutaminase (GLS) Glutamine->Glutaminase Biosynthesis Nucleotide & Amino Acid Biosynthesis Glutamine->Biosynthesis DON 6-Diazo-5-oxo-L-norleucine (DON) DON->Glutaminase Inhibits Glutamate Glutamate Glutaminase->Glutamate aKG α-Ketoglutarate Glutamate->aKG Glutamate->Biosynthesis GCN2 GCN2 Kinase Glutamate->GCN2 Depletion Activates TCA_Cycle TCA Cycle aKG->TCA_Cycle mTORC1 mTORC1 GCN2->mTORC1 Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: Impact of DON on glutamine metabolism and mTORC1 signaling.

Experimental Workflow for Evaluating DON Efficacy

The following diagram outlines a typical workflow for assessing the efficacy of DON as a glutaminase inhibitor in a preclinical setting.

DON_Evaluation_Workflow start Start in_vitro In Vitro Studies start->in_vitro enzymatic_assay Enzymatic Assays (IC50, Ki) in_vitro->enzymatic_assay cell_based_assay Cell-Based Assays (Proliferation, Apoptosis) in_vitro->cell_based_assay metabolomics Metabolomic Analysis in_vitro->metabolomics in_vivo In Vivo Studies enzymatic_assay->in_vivo cell_based_assay->in_vivo metabolomics->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd efficacy Tumor Xenograft Efficacy Models in_vivo->efficacy toxicity Toxicity Assessment in_vivo->toxicity end End pk_pd->end efficacy->end toxicity->end

Caption: Preclinical evaluation workflow for DON.

Conclusion

6-Diazo-5-oxo-L-norleucine remains a compelling molecule for targeting the metabolic vulnerabilities of cancer. Its broad-spectrum inhibition of glutamine-utilizing enzymes offers a powerful approach to disrupt tumor cell growth and survival. While historical clinical development was hampered by toxicity, modern approaches, including the development of tumor-targeted prodrugs, have renewed interest in DON's therapeutic potential. This technical guide provides a foundational resource for researchers and drug developers to understand and further investigate the role of DON as a glutaminase inhibitor. A thorough understanding of its mechanism, pharmacokinetics, and effects on cellular signaling is paramount for the design of future studies and the potential clinical translation of this potent anti-cancer agent.

References

enzymes inhibited by 6-Diazo-5-oxo-L-norleucine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Enzymes Inhibited by 6-Diazo-5-oxo-L-norleucine (DON)

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Diazo-5-oxo-L-norleucine (DON) is a well-documented glutamine antagonist originally isolated from a Streptomyces species found in Peruvian soil.[1] As a non-proteinogenic amino acid, its structural similarity to L-glutamine allows it to interact with and inhibit a wide range of enzymes that utilize glutamine as a substrate.[2][3] This broad activity has made DON a subject of interest for decades, particularly in oncology, due to the pronounced dependence of many tumor cells on glutamine metabolism, a phenomenon often termed "glutamine addiction".[1][4][5] This guide provides a detailed overview of the enzymes targeted by DON, quantitative inhibition data, relevant experimental protocols, and the metabolic pathways affected.

Core Mechanism of Action

DON functions as a selective, mechanism-based inactivator of glutamine-utilizing enzymes.[2][3] The inhibition process is a two-step mechanism:

  • Competitive Binding: Due to its structural analogy to glutamine, DON competitively binds to the glutamine-binding site of the target enzyme.[3][6]

  • Irreversible Alkylation: Following binding, the diazo group of DON is activated, leading to the formation of a reactive intermediate that covalently alkylates a nucleophilic residue (often a cysteine) in the enzyme's active site.[1][7] This forms an irreversible covalent adduct, leading to the inactivation of the enzyme.[3][6]

This mechanism ensures that DON is not a non-specific reactive agent but rather a targeted inactivator of glutamine-dependent reactions.[3]

cluster_0 Step 1: Competitive Binding cluster_1 Step 2: Irreversible Inactivation Enzyme Glutamine-Utilizing Enzyme (Active Site) DON_free DON Enzyme->DON_free Competitive Antagonist Glutamine Glutamine Enzyme->Glutamine Normal Substrate Complex Enzyme-DON Complex (Reversible) Inactive_Enzyme Inactive Enzyme (Covalent Adduct) Complex->Inactive_Enzyme Covalent Alkylation

Caption: Mechanism of DON enzymatic inhibition.

Enzymes and Pathways Inhibited by 6-Diazo-5-oxo-L-norleucine

DON's primary therapeutic and toxic effects stem from its broad inhibition of enzymes involved in critical metabolic pathways that depend on glutamine as a nitrogen donor. These enzymes, primarily glutaminases and glutamine amidotransferases, are central to nucleotide, amino acid, and hexosamine biosynthesis.[3][6]

Key Metabolic Pathways Targeted by DON

Glutamine Glutamine GLS Glutaminase (GLS) Glutamine->GLS GAT Glutamine Amidotransferases Glutamine->GAT Glutamate Glutamate aKG α-Ketoglutarate Glutamate->aKG Glutamate Dehydrogenase TCA TCA Cycle aKG->TCA Purines Purine Synthesis (de novo) Pyrimidines Pyrimidine Synthesis (de novo) Hexosamines Hexosamine Biosynthesis (e.g., for Hyaluronan) OtherAA Other Amino Acids Coenzymes Coenzyme Synthesis (e.g., NAD+) DON DON (Inhibitor) DON->GLS Inhibits DON->GAT Inhibits GLS->Glutamate GAT->Purines GAT->Pyrimidines GAT->Hexosamines GAT->OtherAA GAT->Coenzymes

Caption: Overview of glutamine metabolic pathways inhibited by DON.

A summary of key enzymes known to be inhibited by DON is provided below:

Enzyme ClassSpecific Enzyme(s)Metabolic PathwayReference(s)
Glutaminases Kidney-type glutaminase (KGA/GLS1)Glutaminolysis[4][8][9]
Glutamine Amidotransferases Phosphoribosyl pyrophosphate (PRPP) amidotransferasede novo Purine Synthesis[4]
Formylglycinamide ribonucleotide (FGAR) amidotransferasede novo Purine Synthesis[4]
Guanosine monophosphate (GMP) synthetasede novo Purine Synthesis[4]
Carbamoyl phosphate synthetase II (part of CAD)de novo Pyrimidine Synthesis[4]
CTP synthetasede novo Pyrimidine Synthesis[4]
Glutamine-fructose-6-phosphate amidotransferase (GFAT)Hexosamine Biosynthesis[7]
NAD+ synthetaseCoenzyme Synthesis[4]
Other Enzymes L-asparaginaseAmino Acid Metabolism[10]
Glutamine synthetaseGlutamine Synthesis[6]

Quantitative Inhibition Data

The inhibitory potency of DON varies depending on the target enzyme, cell type, and assay conditions. The following table summarizes available quantitative data.

TargetSystem/Cell LineAssay TypeValueReference(s)
Enzyme Kidney-type glutaminase (cKGA)Enzymatic AssayIC50: ~1 mM[8][11]
Cell Line Rat Dermal Fibroblasts (FR)Cell Proliferation (CyQUANT)IC50: 232.5 µM[9]
Mouse Embryonic FibroblastsCell ProliferationIC50: > 1000 µM[9]
Human Lymphoma (P493B)Cell ViabilityDose-dependent decrease[12]
Triple-Negative Breast Cancer (Hs578T, HALow variant)Cell Proliferation~40% decrease at 2.5 µM (72h)[7]
Neuroblastoma (NBL) & Ewing's Sarcoma (EWS)Cell Viability (CyQUANT)Most effective inhibitor tested[13]
Whole Organism Male MiceMicronucleus FormationStatistically positive at ≥10 mg/kg[8][11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key assays used to characterize the activity of DON.

Cell Viability/Proliferation Assay (CyQUANT®)

This assay quantifies cell number by measuring the fluorescence of a dye that binds to cellular nucleic acids. It is commonly used to determine the IC50 of a compound.[9]

Methodology:

  • Cell Seeding: Plate cells (e.g., rat dermal fibroblasts) in a 96-well plate at a predetermined density (e.g., 3,000 cells/well) and allow them to adhere and grow for a specific period (e.g., 4 days).

  • Compound Exposure: Aspirate the growth media and replace it with media containing various concentrations of DON (e.g., 0.1 µM to 1000 µM) and appropriate vehicle controls. Incubate for a set duration (e.g., 48 hours) at 37°C.

  • Cell Lysis: Remove the exposure media. Lyse the cells by freezing the plate at -80°C.

  • Fluorescence Reading: Thaw the plate and add the CyQUANT® dye/lysis buffer mixture to each well. Incubate in the dark for a specified time (e.g., 60 minutes).

  • Data Acquisition: Read the fluorescence at the appropriate wavelengths (e.g., 480 nm excitation, 520 nm emission) using a plate reader.

  • Analysis: Normalize the fluorescence values to the control wells to determine the percentage of cell viability. Calculate the IC50 value by plotting viability against the log of the DON concentration.

A 1. Plate Cells in 96-well Plate B 2. Add DON (Dose Response) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Lyse Cells (Freeze-Thaw) C->D E 5. Add CyQUANT® Dye D->E F 6. Read Fluorescence (480ex / 520em) E->F G 7. Calculate IC50 F->G

Caption: Workflow for a CyQUANT® cell proliferation assay.

In Vivo Micronucleus Assay

This assay assesses the genotoxic potential of a compound by measuring the formation of micronuclei in polychromatic erythrocytes (PCEs) in the bone marrow of treated animals.[8][11]

Methodology:

  • Animal Dosing: Administer DON intravenously to male mice at various dose levels (e.g., 0.1, 1, 10, 100, 500 mg/kg) alongside a vehicle control group.

  • Sample Collection: At specified time points post-dose (e.g., 24 and 48 hours), euthanize the animals and collect bone marrow from the femurs.

  • Slide Preparation: Prepare bone marrow smears on glass slides.

  • Staining: Stain the slides with an appropriate dye (e.g., Giemsa) to differentiate between PCEs and normochromatic erythrocytes (NCEs).

  • Microscopic Analysis: Under a microscope, score a large number of PCEs (e.g., 2000 per animal) for the presence of micronuclei.

  • Data Analysis: Calculate the frequency of micronucleated PCEs for each dose group and compare it to the control group using appropriate statistical tests to determine if there is a significant clastogenic effect.

Bioanalysis of DON in Plasma and Brain by UPLC-MS

This method allows for the precise quantification of DON concentrations in biological matrices, which is essential for pharmacokinetic studies.[10] A key challenge is DON's reactivity, which is overcome by a derivatization step.

Methodology:

  • Sample Preparation:

    • To a 50 µL aliquot of plasma or brain homogenate, add 250 µL of 3 N HCl in n-butanol.

    • Centrifuge to precipitate proteins (16,000 x g for 5 min).

  • Derivatization:

    • Transfer 200 µL of the supernatant to a new tube.

    • Heat at 60°C for 30 minutes in a shaking water bath. This step derivatizes DON to a more stable analyte.

  • UPLC-MS Analysis:

    • Inject the derivatized sample into an ultra-performance liquid chromatography-mass spectrometry system.

    • Separate the analyte using a suitable column and mobile phase gradient.

    • Detect and quantify the derivatized DON using mass spectrometry, typically with a high-resolution instrument, by monitoring a specific mass-to-charge ratio (m/z).

  • Quantification:

    • Generate a standard curve using samples with known concentrations of DON treated in the same manner.

    • Determine the DON concentration in the unknown samples by interpolating from the standard curve.[10]

cluster_0 Sample Preparation cluster_1 Derivatization & Analysis A Collect Plasma or Brain Homogenate B Add 3N HCl/n-butanol (Protein Precipitation) A->B C Centrifuge & Collect Supernatant B->C D Heat Supernatant (60°C, 30 min) C->D E Inject onto UPLC-MS System D->E F Quantify using Standard Curve E->F

Caption: Workflow for UPLC-MS bioanalysis of DON.

Conclusion

6-Diazo-5-oxo-L-norleucine is a potent, broad-spectrum inhibitor of glutamine-utilizing enzymes. Its ability to covalently inactivate key enzymes in nucleotide, amino acid, and hexosamine biosynthesis pathways underlies its significant antitumor activity.[1][3] However, this same broad activity contributes to its toxicity, particularly in tissues with high glutamine turnover, such as the gastrointestinal tract.[5] Understanding the specific enzymes inhibited by DON, the quantitative aspects of this inhibition, and the metabolic consequences is critical for the rational design of therapeutic strategies. Modern approaches, such as the development of tissue-targeted prodrugs, aim to harness the potent efficacy of DON while mitigating its systemic toxicity, potentially revitalizing its clinical prospects.[12][14][15]

References

An In-depth Technical Guide to the Biosynthesis of 6-Diazo-5-oxo-L-norleucine (DON)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Diazo-5-oxo-L-norleucine (DON) is a potent glutamine antagonist originally isolated from Streptomyces species.[1] Its structural similarity to glutamine allows it to inhibit a range of glutamine-utilizing enzymes, leading to its investigation as an anticancer agent.[1] Understanding the biosynthesis of this complex natural product is crucial for its potential biotechnological production and for the enzymatic synthesis of novel analogs. This guide provides a comprehensive overview of the core biosynthetic pathway of DON, including the key enzymes, their mechanisms, and detailed experimental protocols for their study.

Core Biosynthetic Pathway

The biosynthesis of 6-Diazo-5-oxo-L-norleucine proceeds from the primary metabolite L-lysine through the action of three dedicated enzymes encoded within the azp biosynthetic gene cluster. The pathway involves N-acetylation, oxidation, and a final diazotization step to yield the diazo group characteristic of DON.

Key Enzymes and Intermediates

The biosynthetic pathway can be summarized in the following three steps:

  • N-acetylation of L-lysine: The first committed step is the acetylation of the ε-amino group of L-lysine, catalyzed by the lysine N-acetyltransferase, AzpI . This reaction utilizes acetyl-CoA as the acetyl donor and produces Nε-acetyl-L-lysine .

  • Oxidation of Nε-acetyl-L-lysine: The second step involves the oxidation of the C5 position of Nε-acetyl-L-lysine to a ketone. This reaction is catalyzed by the L-lysine 5-oxygenase, AzpJ , yielding 5-oxo-L-lysine .

  • Diazotization of 5-oxo-L-lysine: The final and most unusual step is the formation of the diazo group. The transmembrane protein AzpL catalyzes the diazotization of the amino group at the 6-position of 5-oxo-L-lysine, using nitrous acid as the nitrogen donor, to form 6-Diazo-5-oxo-L-norleucine (DON) .

The following diagram illustrates the biosynthetic pathway of DON from L-lysine.

DON_Biosynthesis Lysine L-Lysine AcetylLysine Nε-acetyl-L-lysine Lysine->AcetylLysine AzpI (N-acetyltransferase) + Acetyl-CoA OxoLysine 5-oxo-L-lysine AcetylLysine->OxoLysine AzpJ (L-lysine 5-oxygenase) DON 6-Diazo-5-oxo-L-norleucine (DON) OxoLysine->DON AzpL (Diazotase) + Nitrous Acid

Figure 1: Biosynthetic pathway of 6-Diazo-5-oxo-L-norleucine.

Quantitative Data

Currently, detailed public-domain data on the enzyme kinetics and production yields for the DON biosynthetic pathway are limited. The following table summarizes the available information and provides a template for the type of quantitative data that would be generated through the experimental protocols outlined in this guide.

EnzymeSubstrate(s)ProductKmkcatVmaxOptimal pHOptimal Temp. (°C)
AzpI L-Lysine, Acetyl-CoANε-acetyl-L-lysineData not availableData not availableData not availableData not availableData not available
AzpJ Nε-acetyl-L-lysine5-oxo-L-lysineData not availableData not availableData not availableData not availableData not available
AzpL 5-oxo-L-lysine, Nitrous AcidDONData not availableData not availableData not availableData not availableData not available

Table 1: Enzyme Kinetic Parameters

Host OrganismProduction MethodTiter (mg/L)Reference
Streptomyces albusHeterologous expression of the azp gene clusterData not available[Kawai et al., 2021]

Table 2: Heterologous Production of DON

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to characterize the biosynthesis of DON. These protocols are based on established techniques for studying similar biosynthetic pathways and should be optimized for the specific enzymes of the azp cluster.

Protocol 1: Heterologous Expression and Purification of AzpI, AzpJ, and AzpL

This protocol describes the expression of the DON biosynthetic enzymes in Escherichia coli, a common host for heterologous protein production.

1. Gene Synthesis and Cloning:

  • Codon-optimize the genes encoding AzpI, AzpJ, and AzpL for expression in E. coli.
  • Synthesize the optimized genes and clone them into a suitable expression vector (e.g., pET-28a(+) for N-terminal His-tagging) using standard molecular biology techniques.

2. Protein Expression:

  • Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
  • Continue incubation at a lower temperature (e.g., 16-25°C) for 16-24 hours to enhance the yield of soluble protein.

3. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), and protease inhibitors).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
  • Purify the His-tagged proteins from the soluble fraction using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.
  • Wash the resin with wash buffer (lysis buffer with 20-50 mM imidazole) to remove non-specifically bound proteins.
  • Elute the target protein with elution buffer (lysis buffer with 250-500 mM imidazole).
  • Further purify the protein by size-exclusion chromatography (SEC) if necessary.
  • Analyze the purity of the protein by SDS-PAGE.

The following diagram illustrates the general workflow for heterologous expression and purification.

Protein_Purification_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification Gene Synthesis Gene Synthesis Vector Ligation Vector Ligation Gene Synthesis->Vector Ligation Transformation Transformation Vector Ligation->Transformation Inoculation Inoculation Transformation->Inoculation Cell Growth Cell Growth Inoculation->Cell Growth Induction (IPTG) Induction (IPTG) Cell Growth->Induction (IPTG) Incubation Incubation Induction (IPTG)->Incubation Cell Harvest Cell Harvest Incubation->Cell Harvest Lysis (Sonication) Lysis (Sonication) Cell Harvest->Lysis (Sonication) Optional Clarification Clarification Lysis (Sonication)->Clarification Optional IMAC (Ni-NTA) IMAC (Ni-NTA) Clarification->IMAC (Ni-NTA) Optional Elution Elution IMAC (Ni-NTA)->Elution Optional SEC SEC Elution->SEC Optional SDS-PAGE Analysis SDS-PAGE Analysis Elution->SDS-PAGE Analysis SEC->SDS-PAGE Analysis

Figure 2: Workflow for heterologous protein expression and purification.
Protocol 2: In Vitro Enzyme Assays

These assays are designed to confirm the function of the purified Azp enzymes and to determine their kinetic parameters.

1. AzpI (N-acetyltransferase) Assay:

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 1 mM L-lysine, 1 mM acetyl-CoA, and the purified AzpI enzyme (1-10 µM).
  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
  • Quenching: Stop the reaction by adding an equal volume of acetonitrile or by heat inactivation.
  • Analysis: Analyze the formation of Nε-acetyl-L-lysine by liquid chromatography-mass spectrometry (LC-MS). Monitor the depletion of L-lysine and the appearance of the product at the expected mass-to-charge ratio (m/z).

2. AzpJ (L-lysine 5-oxygenase) Assay:

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1 mM Nε-acetyl-L-lysine, and the purified AzpJ enzyme (1-10 µM). The requirement for cofactors such as NAD(P)H or flavins should be empirically determined.
  • Incubation: Incubate the reaction at 30°C.
  • Quenching: Stop the reaction as described for the AzpI assay.
  • Analysis: Analyze the formation of 5-oxo-L-lysine by LC-MS.

3. AzpL (Diazotase) Assay:

  • Reaction Mixture: Due to the transmembrane nature of AzpL, this assay may require reconstitution of the purified protein into liposomes or the use of membrane fractions. The reaction mixture should contain 50 mM phosphate buffer (pH 7.0), 1 mM 5-oxo-L-lysine, a source of nitrous acid (e.g., 1 mM sodium nitrite in a slightly acidic buffer), and the purified/reconstituted AzpL.
  • Incubation: Incubate the reaction at room temperature.
  • Quenching: Stop the reaction by rapid pH adjustment or addition of a quenching agent for nitrous acid (e.g., sulfamic acid).
  • Analysis: Analyze the formation of DON by LC-MS, monitoring for its characteristic m/z.

Protocol 3: Quantitative Analysis of DON Production

This protocol is for quantifying the production of DON in a heterologous host, such as Streptomyces albus.

1. Cultivation and Induction:

  • Grow the S. albus strain harboring the azp gene cluster in a suitable production medium.
  • Induce gene expression at the appropriate growth phase.

2. Sample Preparation:

  • Harvest the culture broth at different time points post-induction.
  • Centrifuge to separate the mycelium from the supernatant.
  • Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate) or use solid-phase extraction (SPE) to concentrate the metabolites.

3. LC-MS Analysis:

  • Develop a sensitive and specific LC-MS method for the detection and quantification of DON.
  • Use an authentic standard of DON to generate a calibration curve for absolute quantification.
  • Analyze the prepared samples and quantify the amount of DON produced.

Conclusion

The elucidation of the biosynthetic pathway of 6-Diazo-5-oxo-L-norleucine has opened up new avenues for the production of this valuable pharmaceutical lead and for the discovery of novel biocatalysts. The enzymes of the azp cluster, particularly the novel diazotase AzpL, represent exciting targets for further biochemical and structural characterization. The experimental protocols provided in this guide offer a framework for researchers to delve deeper into the fascinating enzymology of DON biosynthesis and to harness its potential for synthetic biology and drug development applications. While detailed kinetic and yield data are still emerging, the methodologies outlined here will be instrumental in generating this critical information.

References

A Technical Guide to the Physical and Chemical Properties of Deoxynivalenol (DON) Powder

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Deoxynivalenol (DON), also known as vomitoxin, is a type B trichothecene mycotoxin predominantly produced by fungi of the Fusarium genus, such as F. graminearum and F. culmorum.[1][2] These fungi frequently contaminate a wide range of cereal crops, including wheat, barley, oats, and maize, both in the field and during storage.[2][3] Due to its high stability during food processing and milling, DON is one of the most common mycotoxins found in food and animal feed, posing a significant risk to human and animal health.[4][5] Its toxic effects range from acute gastrointestinal issues, such as vomiting and diarrhea, to chronic issues like immunosuppression and reduced growth.[4][6] This technical guide provides an in-depth overview of the core physical, chemical, and biological properties of DON, along with detailed experimental protocols for its analysis, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

Deoxynivalenol is structurally characterized as 12,13-epoxy-3α,7α,15-trihydroxytrichothec-9-en-8-one.[1] Its toxicity is largely attributed to the presence of three free hydroxyl groups and a critical 12,13-epoxy group.[1][7][8] The molecule's physical state at standard conditions is a colorless, needle-like crystalline solid or white powder.[1][9]

Table 1: Chemical Identifiers for Deoxynivalenol (DON)

IdentifierValueReference
IUPAC Name 12,13-epoxy-3α,7α,15-trihydroxytrichothec-9-en-8-one[1][9]
Synonyms Vomitoxin, 4-Deoxynivalenol[1][10]
CAS Number 51481-10-8[10][11]
Molecular Formula C₁₅H₂₀O₆[1][10]
Molar Mass 296.32 g/mol [1][11]

Table 2: Physical and Spectral Properties of Deoxynivalenol (DON)

PropertyValueReference
Physical State Colorless fine needles; Crystalline solid[1][12]
Melting Point 151–153 °C[1][12]
Boiling Point 543.9 ± 50.0 °C (estimated)[1][3]
UV Absorbance Max (λmax) 218 nm (in ethanol)[13]
Optical Rotation [α]²⁵D +6.35° (c = 0.07 in ethanol)[12]

Table 3: Solubility of Deoxynivalenol (DON)

SolventSolubilityReference
Water Slightly soluble; 5.175e+004 mg/L (est)[3][14]
Polar Organic Solvents Soluble[1][12]
EthanolSoluble (e.g., 10 mg/ml or 30 mg/ml)[15]
MethanolSoluble[1][14]
AcetonitrileSoluble[1]
Ethyl AcetateSoluble[1][14]
ChloroformSoluble[1]
DMSO~25 mg/ml[15]

Chemical Stability and Degradation

A key characteristic of DON is its remarkable stability under various processing conditions.

  • Thermal Stability : DON is exceptionally heat-stable, showing no significant reduction in concentration after 30 minutes at 170°C and remaining stable up to 350°C in some conditions.[1] Degradation begins to occur at temperatures between 125°C and 250°C, with complete degradation observed at 250°C.[16][17] This resilience means that normal cooking and baking processes often fail to eliminate the toxin from contaminated food products.[5]

  • pH Stability : The toxin is relatively stable in aqueous solutions across a pH range of 1 to 10.[16] However, significant degradation (30-66%) can occur under highly acidic conditions (pH 1–3).[16][17] This degradation pathway involves the de-epoxidation of the 12,13-epoxy group, leading to the formation of a known metabolite, DOM-1, which exhibits significantly lower cytotoxicity.[16][17]

  • Degradation Products : Beyond DOM-1, thermal treatment, especially under alkaline conditions, can yield a mixture of degradation products, including norDON A, norDON B, and norDON C, which have also been found to be less cytotoxic than the parent compound.[6][18]

Biological Activity and Toxicological Mechanisms

3.1. Mechanism of Action: Ribotoxic Stress

The primary mechanism of DON's toxicity is the inhibition of protein synthesis.[19][20] It binds with high affinity to the 60S subunit of eukaryotic ribosomes, specifically targeting the peptidyl transferase center.[21] This interaction disrupts the elongation step of translation, leading to a cellular response known as "ribotoxic stress."[21][22] This stress response, in turn, triggers a cascade of downstream signaling events that mediate the toxin's pro-inflammatory and apoptotic effects.

3.2. Key Signaling Pathways

The activation of Mitogen-Activated Protein Kinase (MAPK) pathways is a central event in the cellular response to DON.[19][23] Upon ribosome binding, DON rapidly activates upstream kinases that phosphorylate key MAPK family members, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[21] These activated kinases then modulate the activity of various transcription factors, leading to the upregulation of genes involved in inflammation and apoptosis.[19][23] Other signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and Wnt/β-catenin pathways, have also been implicated in DON's toxicity.[19][24]

DON_MAPK_Pathway DON Deoxynivalenol (DON) Ribosome 60S Ribosome (Peptidyl Transferase Center) DON->Ribosome Binds to RibotoxicStress Ribotoxic Stress Ribosome->RibotoxicStress Induces UpstreamKinases Upstream Kinases (e.g., PKR, Hck) RibotoxicStress->UpstreamKinases Activates MAPKs MAP Kinases UpstreamKinases->MAPKs p38 p38 MAPKs->p38 JNK JNK MAPKs->JNK ERK ERK MAPKs->ERK TranscriptionFactors Transcription Factors (e.g., NF-κB, AP-1) p38->TranscriptionFactors Phosphorylate JNK->TranscriptionFactors Phosphorylate ERK->TranscriptionFactors Phosphorylate GeneExpression Altered Gene Expression TranscriptionFactors->GeneExpression Modulate Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) GeneExpression->Cytokines Upregulation of Apoptosis Apoptosis GeneExpression->Apoptosis Induction of

Fig 1. DON-induced MAPK signaling cascade leading to inflammation and apoptosis.

Experimental Protocols

4.1. Quantification of DON by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is a standard approach for the accurate quantification of DON in cereal matrices.[13] It involves solvent extraction, purification via immunoaffinity columns, and detection by HPLC-UV.

  • Principle : DON is extracted from a homogenized sample, isolated from matrix interferences using an antibody-based column, and then quantified by reversed-phase HPLC with UV detection at its absorbance maximum.[25]

  • Reagents and Equipment :

    • HPLC-grade Methanol, Acetonitrile, and Water.[25]

    • DON analytical standard.

    • Immunoaffinity columns (IAC) specific for DON.[25]

    • HPLC system with a C18 analytical column and a UV detector.[13]

    • Blender, filter paper, and evaporation system.

  • Methodology :

    • Extraction : Homogenize a known weight of the ground sample (e.g., 25 g of wheat) with an extraction solvent, typically a mixture of acetonitrile and water (e.g., 84:16 v/v) or simply water.[25][26] Blend for 3 minutes.

    • Filtration : Filter the extract through filter paper (e.g., Whatman No. 4) to remove solid particles.[27]

    • Cleanup : Pass a defined volume of the filtered extract through a DON-specific immunoaffinity column (IAC) at a slow, steady flow rate. The antibodies in the column will bind to the DON.[13][25]

    • Washing : Wash the IAC with purified water to remove unbound matrix components.[13]

    • Elution : Elute the bound DON from the column using HPLC-grade methanol (e.g., 1-2 mL).[25][28] Collect the eluate.

    • Preparation for Injection : Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the HPLC mobile phase.[13]

    • HPLC Analysis : Inject the reconstituted sample into the HPLC system.

      • Column : Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm).[27]

      • Mobile Phase : Isocratic mixture of acetonitrile:water (e.g., 10:90 v/v) or methanol:water (e.g., 15:85 v/v).[13][25]

      • Flow Rate : 0.6–1.0 mL/min.[13][28]

      • Detection : UV detector set to 218 nm.[13]

    • Quantification : Create a calibration curve using DON standards of known concentrations. Determine the DON concentration in the sample by comparing its peak area to the calibration curve.[28]

HPLC_Workflow Sample 1. Sample Homogenization (e.g., Ground Cereal) Extraction 2. Extraction (Water or Acetonitrile/Water) Sample->Extraction Filter 3. Filtration/Centrifugation Extraction->Filter IAC 4. Immunoaffinity Column (IAC) Cleanup Filter->IAC Load Extract Wash 5. IAC Wash (e.g., Water) IAC->Wash Elute 6. Elution (Methanol) Wash->Elute Discard Wash Evap 7. Evaporation & Reconstitution (in Mobile Phase) Elute->Evap Collect Eluate HPLC 8. HPLC-UV Analysis (C18 Column, UV at 218 nm) Evap->HPLC Inject Sample Data 9. Data Analysis (Quantification vs. Standards) HPLC->Data

Fig 2. Standard experimental workflow for the quantification of DON by HPLC-UV.

4.2. Assessment of Cytotoxicity by MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which can serve as an indicator of cell viability and cytotoxicity following exposure to a toxin like DON.

  • Principle : The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan precipitate. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology :

    • Cell Culture : Seed cells (e.g., Madin-Darby bovine kidney cells) in a 96-well plate and allow them to adhere overnight.[29]

    • Treatment : Expose the cells to various concentrations of DON for a specified period (e.g., 24-48 hours). Include untreated control wells.

    • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystals to form.

    • Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

    • Measurement : Measure the absorbance of the resulting purple solution using a microplate spectrophotometer (e.g., at 570 nm).

    • Analysis : Calculate cell viability as a percentage relative to the untreated control cells. A decrease in absorbance indicates a reduction in metabolic activity and, therefore, cytotoxicity.[29]

Conclusion

Deoxynivalenol is a highly stable mycotoxin with well-defined physicochemical properties that contribute to its persistence in the food chain. Its primary toxic mechanism, the induction of ribotoxic stress and subsequent activation of MAPK signaling pathways, makes it a subject of intense study. Understanding these core properties and mastering the analytical methods for its detection and the assessment of its biological effects are critical for researchers in food safety, toxicology, and drug development aiming to mitigate its impact on human and animal health.

References

Methodological & Application

Application Notes and Protocols: 6-Diazo-5-oxo-L-norleucine (DON)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Diazo-5-oxo-L-norleucine (DON) is a potent, broad-spectrum glutamine antagonist that has garnered significant interest as a therapeutic agent, particularly in oncology.[1][2] Originally isolated from Streptomyces, DON mimics glutamine, allowing it to bind to and irreversibly inhibit a wide range of glutamine-utilizing enzymes.[1][3] This disrupts critical metabolic pathways essential for cancer cell proliferation and survival, including nucleotide and amino acid synthesis, and energy metabolism.[1][3][4]

Historically, the clinical development of DON was hampered by its dose-limiting gastrointestinal toxicities.[1][4] However, the advent of novel prodrug strategies and a deeper understanding of tumor-specific metabolic vulnerabilities have renewed interest in DON.[1][5] These modern approaches aim to enhance tumor-targeted delivery, thereby increasing efficacy while minimizing systemic side effects.[4][6]

These application notes provide a comprehensive overview of the experimental use of DON, including its mechanism of action, quantitative data from preclinical studies, and detailed protocols for key in vitro and in vivo experiments.

Mechanism of Action

DON functions as a mechanism-based inactivator of glutamine-utilizing enzymes.[1] It competitively binds to the glutamine active site, after which its diazo group forms a covalent adduct with a nucleophilic residue in the enzyme's active site, leading to irreversible inhibition.[1] This broad inhibition of glutamine metabolism affects multiple downstream pathways crucial for cancer cells.[1][7]

Key enzymatic targets of DON include:

  • Glutaminase (GLS): Blocks the conversion of glutamine to glutamate, a key step in glutaminolysis.[1][7]

  • Glutamine Amidotransferases: These are involved in de novo purine and pyrimidine synthesis, as well as the synthesis of other amino acids and hexosamines.[1][7]

  • Glutamine Synthetase: Inhibition of this enzyme further disrupts glutamine homeostasis.[1]

The disruption of these pathways leads to a metabolic crisis in cancer cells, characterized by impaired nucleotide biosynthesis, redox imbalance, and mitochondrial stress, ultimately culminating in apoptosis.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by DON and a general experimental workflow for its evaluation.

DON_Signaling_Pathway Glutamine Glutamine Glutaminase Glutaminase (GLS) Glutamine->Glutaminase Amidotransferases Glutamine Amidotransferases Glutamine->Amidotransferases DON 6-Diazo-5-oxo-L-norleucine (DON) DON->Glutaminase Inhibition DON->Amidotransferases Inhibition Glutamate Glutamate Glutaminase->Glutamate TCA_Cycle TCA Cycle Glutamate->TCA_Cycle Cell_Proliferation Cell Proliferation & Survival TCA_Cycle->Cell_Proliferation Nucleotide_Synthesis Nucleotide Synthesis (Purines, Pyrimidines) Amidotransferases->Nucleotide_Synthesis Amino_Acid_Synthesis Amino Acid Synthesis Amidotransferases->Amino_Acid_Synthesis Hexosamine_Biosynthesis Hexosamine Biosynthesis Amidotransferases->Hexosamine_Biosynthesis Nucleotide_Synthesis->Cell_Proliferation Amino_Acid_Synthesis->Cell_Proliferation Hexosamine_Biosynthesis->Cell_Proliferation

Caption: Signaling pathway of DON-mediated inhibition of glutamine metabolism.

DON_Experimental_Workflow In_Vitro In Vitro Studies Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) In_Vitro->Cell_Viability Metabolomics Metabolomics Analysis (LC-MS) In_Vitro->Metabolomics Western_Blot Western Blot Analysis (Apoptosis, Stress Markers) In_Vitro->Western_Blot Glutaminase_Activity Glutaminase Activity Assay In_Vitro->Glutaminase_Activity In_Vivo In Vivo Studies Cell_Viability->In_Vivo Metabolomics->In_Vivo Western_Blot->In_Vivo Glutaminase_Activity->In_Vivo Xenograft_Model Tumor Xenograft Model In_Vivo->Xenograft_Model PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD Toxicity_Assessment Toxicity Assessment In_Vivo->Toxicity_Assessment Data_Analysis Data Analysis & Interpretation Xenograft_Model->Data_Analysis PK_PD->Data_Analysis Toxicity_Assessment->Data_Analysis

Caption: General experimental workflow for evaluating DON.

Quantitative Data

The following tables summarize key quantitative data for DON and its prodrugs from various preclinical studies.

Table 1: In Vitro Efficacy of DON and Prodrugs

CompoundCell LineAssayIC50Reference
DONP493B LymphomaCell ProliferationNot explicitly stated, but dose-dependent inhibition observed.[4]
DONRat Skin FibroblastsCell Proliferation> 1000 µM[9]
DONMouse Embryonic FibroblastsCell Proliferation> 1000 µM[9]
Prodrug 6P493B LymphomaCell ProliferationDose-dependent inhibition observed.[4]
DONcKGA (kidney-type glutaminase)Cell-free assay~1 mM[10]

Table 2: In Vivo Efficacy of DON and Prodrugs

CompoundAnimal ModelTumor TypeDosingOutcomeReference
DON ProdrugMiceTumor XenograftNot specifiedEliminated tumor in all mice.[1]
DONMiceU87 Flank Xenograft0.8 mg/kg, i.p., q.d.>50% decrease in tumor size.[11]
DONMiceMurine Sarcomas, Carcinomas, LeukemiasDaily low dosePrevented tumor growth and increased survival.[1]
DONAthymic MiceHuman Tumor Xenografts (MX-1, LX-1, CX-1, CX-2)Every 4 days for 3 dosesMarked inhibitory effects on tumor growth.[12]

Table 3: Pharmacokinetic Parameters of DON and Prodrugs

CompoundAnimal ModelParameterValueReference
DONMiniature SwinePlasma Cmax12.6 nmol/mL[11]
DONMiniature SwinePlasma Tmax0.25 hr[11]
DONMiniature SwinePlasma AUC42.7 hr∙nmol/mL[11]
Prodrug 5cMiniature SwinePlasma Cmax (of released DON)2.23 nmol/mL[11]
Prodrug 5cMiniature SwinePlasma Tmax (of released DON)0.25 hr[11]
Prodrug 5cMiniature SwinePlasma AUC (of released DON)5.71 hr∙nmol/mL[11]
Prodrug 6CES1-/- MiceTumor AUC (of released DON)5.1 nmol h/g[4]
Prodrug 6CES1-/- MiceGI Tissue AUC (of released DON)0.45 nmol h/g[4]

Experimental Protocols

Cell Viability Assay (CyQUANT®)

This protocol is adapted for assessing the effect of DON on cell proliferation.[9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • DON stock solution (e.g., 100 mM in sterile PBS)

  • 96-well black, clear-bottom tissue culture plates

  • CyQUANT® Cell Proliferation Assay Kit

  • Phosphate-buffered saline (PBS)

  • Freezer (-80°C)

  • Fluorescence plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of DON in the appropriate cell culture medium. A suggested concentration range is 0.1 µM to 1000 µM.[9]

  • Remove the medium from the wells and add 100 µL of the DON dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of PBS as the highest DON concentration).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • After incubation, remove the medium and wash the cells once with 100 µL of PBS.

  • Remove the PBS and freeze the plate at -80°C for at least 1 hour (or until ready to lyse).

  • Thaw the plate at room temperature.

  • Prepare the CyQUANT® lysis buffer with the green fluorescent dye according to the manufacturer's instructions.

  • Add 200 µL of the CyQUANT® lysis buffer/dye solution to each well.

  • Incubate the plate at room temperature for 5 minutes, protected from light.

  • Measure the fluorescence of each well using a fluorescence plate reader with excitation at ~480 nm and emission detection at ~520 nm.

  • Calculate the percentage of cell viability relative to the vehicle control.

Glutaminase Activity Assay

This protocol provides a method for measuring intracellular glutaminase activity.[13][14][15]

Materials:

  • Cell or tissue lysates

  • Glutaminase (GLS) Assay Buffer

  • GLS Substrate (L-Glutamine)

  • Glutamate Oxidase

  • Reagent for detecting hydrogen peroxide (e.g., Amplex Red)

  • 96-well plate (black for fluorescence)

  • Incubator (37°C)

  • Plate reader (spectrophotometer or fluorometer)

  • Protein quantification assay (e.g., BCA)

Procedure:

  • Sample Preparation:

    • Homogenize cells or tissue in GLS Assay Buffer on ice.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration.

  • Reaction Setup:

    • Prepare a reaction mixture containing GLS Assay Buffer, Glutamate Oxidase, and the hydrogen peroxide detection reagent.

    • Add 50 µL of the reaction mixture to each well of a 96-well plate.

    • Add 10-20 µg of cell or tissue lysate to the respective wells.

    • Include a blank control (assay buffer instead of lysate).

  • Initiate Reaction:

    • Add 10 µL of GLS Substrate (L-Glutamine) to each well to start the reaction.

    • The final volume in each well should be around 100 µL.

  • Incubation:

    • Incubate the plate at 37°C for 20-30 minutes, protected from light.

  • Measurement:

    • Measure the absorbance or fluorescence at the appropriate wavelength for the chosen detection reagent.

  • Calculation:

    • Calculate the glutaminase activity based on a standard curve generated with known concentrations of glutamate.

    • Normalize the activity to the protein concentration of the lysate.

In Vivo Tumor Xenograft Study

This is a general protocol for evaluating the anti-tumor efficacy of DON in a mouse xenograft model.[11][12]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Sterile PBS

  • DON solution for injection (prepared in a suitable vehicle like sterile PBS or CMC-Na solution)[10]

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Preparation:

    • Culture the cancer cells to be implanted.

    • On the day of injection, harvest the cells and resuspend them in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Tumor Implantation:

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice for tumor growth.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer DON or vehicle control to the mice according to the planned dosing schedule (e.g., daily intraperitoneal injections of 0.8 mg/kg).[11]

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).

    • Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint:

    • Continue the study until the tumors in the control group reach a predetermined maximum size or for a specified duration.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Conclusion

6-Diazo-5-oxo-L-norleucine remains a compound of significant interest for targeting the metabolic vulnerabilities of cancer. While historical challenges with toxicity have been a hurdle, modern approaches, including the development of tumor-targeting prodrugs, are paving the way for its re-evaluation in clinical settings. The protocols and data presented here provide a framework for researchers to design and execute robust preclinical studies to further explore the therapeutic potential of DON and its analogs. Careful consideration of dosing schedules and the use of appropriate in vivo models will be critical for the successful clinical translation of this potent glutamine antagonist.[1]

References

Application Notes and Protocols for Deoxynivalenol (DON) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxynivalenol (DON), also known as vomitoxin, is a type B trichothecene mycotoxin produced by fungi of the Fusarium genus, which commonly contaminate cereal grains like wheat, barley, and corn.[1] Its prevalence in food and feed poses a significant risk to human and animal health, prompting extensive research into its toxicological mechanisms.[1] In cell culture, DON is a potent inhibitor of protein synthesis, binding to the 60S ribosomal subunit.[1][2] This interaction triggers a signaling cascade known as the ribotoxic stress response, which activates mitogen-activated protein kinases (MAPKs) and modulates various cellular processes, including inflammation, apoptosis, and cell cycle progression.[3][4] These application notes provide a comprehensive guide to utilizing DON in in vitro experiments, summarizing key quantitative data and detailing essential protocols for studying its cellular effects.

Mechanism of Action: The Ribotoxic Stress Response

The primary mechanism of DON's cytotoxicity is the induction of the ribotoxic stress response.[3] Unlike classical toxins, DON's binding to the ribosome acts as a signaling event, initiating a rapid activation of specific intracellular kinases.

  • Ribosome Binding: DON binds to the peptidyl transferase center on the 60S ribosomal subunit, inhibiting protein synthesis.[1][2]

  • Upstream Kinase Activation: This ribosomal stress leads to the rapid autophosphorylation of upstream kinases, including the double-stranded RNA-activated protein kinase (PKR) and Src family kinases like hematopoietic cell kinase (Hck).[4][5]

  • MAPK Cascade Activation: Activated PKR and Hck, in turn, phosphorylate and activate members of the mitogen-activated protein kinase (MAPK) family, specifically p38, c-Jun N-terminal kinase (JNK), and to a lesser extent, extracellular signal-regulated kinase (ERK).[2][3][5] This activation can occur within minutes of DON exposure.[3]

  • Downstream Cellular Events: The activated MAPK pathways lead to the phosphorylation of transcription factors such as AP-1 and NF-κB, resulting in the upregulation of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and the induction of apoptosis (programmed cell death).[2][3]

DON_Signaling_Pathway cluster_cell Cell DON Deoxynivalenol (DON) Ribosome 60S Ribosome DON->Ribosome Binds RSR Ribotoxic Stress Response Ribosome->RSR Induces UpstreamKinases Upstream Kinases (PKR, Hck) RSR->UpstreamKinases Activates MAPKs MAPK Activation (p38, JNK, ERK) UpstreamKinases->MAPKs Phosphorylates TFs Transcription Factor Activation (AP-1, NF-κB) MAPKs->TFs Activates Apoptosis Apoptosis MAPKs->Apoptosis Cytokines Pro-inflammatory Cytokine Expression TFs->Cytokines

Caption: DON-induced Ribotoxic Stress Response signaling cascade.

Data Presentation: Effective Concentrations and IC50 Values

The cellular response to DON is highly dependent on the concentration, duration of exposure, and cell type.[4][6] Immune cells, such as macrophages and lymphocytes, are particularly sensitive.[7]

Table 1: Summary of Effective DON Concentrations for Various Cellular Effects

Cell LineEffect ObservedDON ConcentrationIncubation TimeReference(s)
RAW 264.7 (Murine Macrophage)MAPK (p38, JNK, ERK) Phosphorylation100 - 1000 ng/mL15 - 30 min[3][5]
RAW 264.7 (Murine Macrophage)TNF-α Production & Caspase-3 Activation100 - 1000 ng/mLUp to 8 hours[3]
REH, Jurkat (Human Lymphocytes)Apoptosis InductionDose-dependentNot specified[6]
Jurkat (Human T-lymphocyte)ER Stress & T-cell Activation0.5 µM (~148 ng/mL)3 hours[7][8]
IPEC-J2 (Porcine Intestinal Epithelial)Reduced Transepithelial Electrical Resistance (TEER)5 - 20 µM24 - 72 hours[9]
PK-15 (Porcine Kidney Epithelial)IL-1β & IL-6 mRNA Upregulation0.5 - 2 µg/mL6 - 24 hours[10]
MAC-T (Bovine Mammary Epithelial)Reduced Cell Proliferation1 - 10 µMNot specified[1]

Table 2: IC50 Values of DON in Various Cell Lines

Cell LineIC50 ValueAssay DurationReference(s)
HEK293T (Human Embryonic Kidney)50 ng/mLNot specified[11]
SW480 (Human Colorectal)1 µg/mLNot specified[11]
Various Cancer Cell LinesGenerally < 1 µMNot specified[12]

Note: IC50 values can vary significantly based on the cell line, seeding density, and the specific cytotoxicity assay used.[13][14] It is recommended to perform a dose-response curve to determine the optimal concentration range for your specific experimental model.

Experimental Workflow

A typical workflow for investigating the effects of DON in cell culture involves initial cytotoxicity screening to determine appropriate sub-lethal and lethal concentrations, followed by more specific functional and mechanistic assays.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis A 1. Cell Seeding (Select appropriate cell line and density) B 2. DON Treatment (Dose-response & time-course) A->B C Cytotoxicity Assay (e.g., MTT) B->C D Apoptosis Assay (e.g., Annexin V/PI) B->D E Protein Analysis (e.g., Western Blot for p-p38) B->E F Gene/Protein Expression (e.g., qPCR/ELISA for IL-8) B->F G Data Acquisition & Analysis (IC50, Fold Change, etc.) C->G D->G E->G F->G

Caption: General experimental workflow for studying DON in vitro.

Experimental Protocols

Protocol 1: Assessment of DON Cytotoxicity using MTT Assay

This protocol measures cell metabolic activity as an indicator of viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15]

Materials:

  • Cells of interest

  • Complete culture medium

  • Deoxynivalenol (DON) stock solution

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1x10⁴ to 5x10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂).[16]

  • DON Treatment: Prepare serial dilutions of DON in culture medium. Remove the old medium from the wells and add 100 µL of the various DON concentrations (including a vehicle control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[17]

  • Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.

Protocol 2: Detection of DON-Induced Apoptosis by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18] Early apoptotic cells translocate phosphatidylserine (PS) to the outer cell membrane, which is detected by fluorescently-labeled Annexin V.[19] Propidium Iodide (PI) is a nuclear stain that is excluded by viable and early apoptotic cells but penetrates late apoptotic and necrotic cells.[20]

Materials:

  • Cells cultured in 6-well plates

  • DON stock solution

  • Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V, PI, and 1X Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of DON (and a vehicle control) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin-free dissociation solution, and combine with the supernatant from the initial culture medium.

  • Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of approximately 1x10⁶ cells/mL.[21]

  • Staining: Add 5 µL of Annexin V-FITC (or another fluorophore) and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[21]

  • Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[21]

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells[19]

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

Protocol 3: Analysis of MAPK Activation (p-p38) by Western Blot

This protocol detects the phosphorylation status of key signaling proteins. The phosphorylation of p38 MAPK at Thr180/Tyr182 is a hallmark of the ribotoxic stress response.[22][23]

Materials:

  • Cells cultured in 6-well plates or larger flasks

  • DON stock solution (for short-term exposure, e.g., 15-60 minutes)

  • Cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and Rabbit anti-total p38 MAPK

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency and treat with DON (e.g., 250 ng/mL) for short time points (e.g., 0, 15, 30, 60 minutes).[5]

  • Lysis: Wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and incubate on ice for 15-30 minutes.

  • Protein Extraction: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.

  • Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-PAGE gel.[24]

  • Transfer: Transfer the separated proteins to a PVDF membrane.[25]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

  • Stripping & Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total p38 MAPK or a housekeeping protein like β-actin.

Protocol 4: Quantification of Pro-inflammatory Cytokine (IL-8) mRNA Expression by RT-qPCR

This protocol quantifies changes in gene expression of key inflammatory mediators following DON exposure.

Materials:

  • Cells treated with DON (e.g., for 2-6 hours)

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Gene-specific primers for IL-8 and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-Time PCR instrument

Procedure:

  • Cell Treatment & RNA Extraction: Treat cells with DON for the desired time. Harvest cells and extract total RNA according to the manufacturer's protocol of your chosen kit.[26]

  • RNA Quality and Quantity: Assess RNA purity (A260/A280 ratio) and concentration using a spectrophotometer.

  • cDNA Synthesis: Convert 500 ng to 1 µg of total RNA to complementary DNA (cDNA) using a reverse transcription kit.[27]

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for your target gene (IL-8) or housekeeping gene, and diluted cDNA.

  • Real-Time PCR: Run the reaction on a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). Include a melt curve analysis step if using SYBR Green to verify product specificity.[28]

  • Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative expression of IL-8 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Protocol 5: Measurement of IL-8 Protein Secretion by ELISA

This protocol quantifies the amount of a specific protein, such as the cytokine IL-8, secreted into the cell culture supernatant.

Materials:

  • Cell culture supernatants from DON-treated cells (e.g., 24-hour treatment)

  • Human IL-8 ELISA Kit (containing capture antibody, detection antibody, standard, streptavidin-HRP, and substrate)

  • Wash buffer

  • Stop solution

  • Microplate reader (absorbance at 450 nm)

Procedure:

  • Sample Collection: After treating cells with DON for the desired duration (e.g., 24 hours), collect the culture supernatant. Centrifuge to remove any cells or debris.[29]

  • ELISA Protocol: Perform the ELISA according to the manufacturer's specific instructions.[30] A general procedure is as follows: a. Coat a 96-well plate with the capture antibody. b. Block the plate to prevent non-specific binding. c. Add standards and samples (supernatants) to the wells and incubate.[31] d. Wash the plate. Add the biotinylated detection antibody and incubate. e. Wash the plate. Add streptavidin-HRP conjugate and incubate.[32] f. Wash the plate. Add the TMB substrate and incubate in the dark until color develops.[33] g. Add the stop solution to terminate the reaction.

  • Absorbance Measurement: Immediately read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to calculate the concentration of IL-8 in the unknown samples.

References

Effective Concentrations of Deoxynivalenol for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxynivalenol (DON), also known as vomitoxin, is a type B trichothecene mycotoxin produced by fungi of the Fusarium genus, which are common contaminants of cereal grains. Due to its prevalence in food and feed, DON poses a significant health risk to humans and animals. Understanding the cellular and molecular mechanisms of DON toxicity is crucial for risk assessment and the development of potential therapeutic interventions. In vitro studies are indispensable tools for elucidating these mechanisms. This document provides a comprehensive guide to the effective concentrations of DON used in various in vitro studies, detailed protocols for key toxicological assays, and an overview of the primary signaling pathways affected by this mycotoxin.

The effects of DON in vitro are highly dependent on the cell type, concentration, and duration of exposure. Generally, low concentrations of DON can stimulate the expression of cytokines and inflammatory genes, while higher concentrations tend to induce apoptosis and inhibit protein synthesis.[1][2] This dose-dependent duality makes it essential for researchers to select appropriate concentrations to model their specific biological questions accurately.

Data Presentation: Effective Concentrations of DON

The following tables summarize the effective concentrations of Deoxynivalenol across a range of cell lines and experimental endpoints. The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity.

Table 1: IC50 Values of Deoxynivalenol (DON) in Various Cell Lines

Cell LineCell TypeExposure Time (h)IC50Reference
HepG2Human Hepatocellular Carcinoma482.10 mg/L[3]
HepG2Human Hepatocellular Carcinoma4812.3 mg/L[4]
HepG2Human Hepatocellular Carcinoma-9.1 mg/L[4]
HelaHuman Cervical Cancer481.33 mg/L[3]
Chang LiverHuman Liver481.459 µg/mL[5]
HelaHuman Cervical Cancer481.135 µg/mL[5]
HT-29Human Colon Adenocarcinoma484.72 mg/L[4]
Caco-2Human Colon Adenocarcinoma24, 48, 72Dose- and time-dependent decrease in viability[5]
IPEC-J2Porcine Intestinal Epithelial24, 48, 72Significant decrease in viability at 2.0 µg/mL[6]
MAC-TBovine Mammary Epithelial-1-10 µM (significant reduction in proliferation)[7]
REHHuman Pre-B Lymphocyte-Dose-dependent increase in apoptosis[8]
JurkatHuman T Lymphocyte-Dose-dependent increase in apoptosis[8]
CFU-GMHuman Granulocyte-Macrophage Progenitor7-14 days2.9 x 10⁻⁸ - 3.9 x 10⁻⁸ mol/L[9]
CFU-GMRat Granulocyte-Macrophage Progenitor7-14 days1.5 x 10⁻⁷ - 2.6 x 10⁻⁷ mol/L[9]

Table 2: Effective DON Concentrations for Specific Biological Effects

Cell LineDON ConcentrationExposure TimeObserved EffectReference
IPEC-J22 µM48 hUpregulation of IL-1α, IL-1β, IL-6, IL-8, TNF-α, and MCP1[10]
IPEC-J20.5 µM48 hStimulation of IL-1β, IL-6, and IL-8; downregulation of IL-1α and MCP1[10]
RAW 264.7100-1000 ng/mL5 min - 8 hPhosphorylation of JNK, ERK, and p38 MAPKs[8]
Caco-2250-10,000 ng/mL-Dose-dependent increase in NF-κB activity and IL-8 secretion[11]
Caco-2<0.5 µg/mL-1.6-fold increase in IκB phosphorylation[11]
Caco-250, 100, 200 ng/mL-Reduced transepithelial electrical resistance (TEER)[12]
T84100, 200 ng/mL-Reduced TEER[12]
Chang Liver & Hela10 µg/mL-Markedly increased content of Malondialdehyde (MDA)[5]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Deoxynivalenol (DON) stock solution

  • 96-well microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of DON in complete culture medium. Remove the existing medium from the wells and replace it with 100 µL of the DON-containing medium. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 1.5 to 4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with DON and untreated control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with the desired concentrations of DON for the chosen duration. Include a vehicle-treated negative control.

  • Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cell lysates from DON-treated and control cells

  • Caspase-3 Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and a colorimetric or fluorometric substrate, e.g., DEVD-pNA or Ac-DEVD-AMC)

  • Microplate reader (for colorimetric or fluorescence detection)

Procedure:

  • Induce Apoptosis: Treat cells with DON to induce apoptosis.

  • Cell Lysis: Harvest cells and lyse them using the provided lysis buffer. Incubate on ice for 10-20 minutes.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 16,000-20,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant (cell lysate).

  • Assay Reaction: In a 96-well plate, add 50-200 µg of protein from each cell lysate. Add reaction buffer (containing DTT) to each well.

  • Substrate Addition: Add the caspase-3 substrate to each well to a final concentration as recommended by the manufacturer (e.g., 200 µM for DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance (for colorimetric assays, typically at 400-405 nm) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis: Compare the readings from the DON-treated samples to the untreated control to determine the fold increase in caspase-3 activity.

Signaling Pathways and Experimental Workflows

DON-Induced Ribotoxic Stress and MAPK Signaling Pathway

Deoxynivalenol is known to induce a "ribotoxic stress response" by binding to the 60S ribosomal subunit, which leads to the rapid activation of Mitogen-Activated Protein Kinases (MAPKs).[1][2] This activation is a key event in mediating both the pro-inflammatory and apoptotic effects of DON. Upstream kinases such as Hematopoietic Cell Kinase (Hck) and Double-Stranded RNA-Activated Protein Kinase (PKR) have been identified as critical mediators in this process.[5][8] The activation of MAPKs (p38, JNK, and ERK) leads to the phosphorylation of downstream transcription factors like AP-1 and C/EBP, which in turn regulate the expression of genes involved in inflammation (e.g., TNF-α) and apoptosis.[8]

DON_MAPK_Pathway DON Deoxynivalenol (DON) Ribosome 60S Ribosome DON->Ribosome RSR Ribotoxic Stress Response Ribosome->RSR Induces Hck Hck (Src Family Kinase) RSR->Hck Activates PKR PKR RSR->PKR Activates MAP3K MAP3K (e.g., ASK1) Hck->MAP3K PKR->MAP3K p38 p38 MAP3K->p38 JNK JNK MAP3K->JNK ERK ERK MAP3K->ERK AP1 AP-1 (c-Jun, ATF-2) p38->AP1 JNK->AP1 CEBP C/EBP ERK->CEBP Inflammation Inflammation (e.g., TNF-α) AP1->Inflammation Apoptosis Apoptosis AP1->Apoptosis CEBP->Inflammation

Caption: DON-induced MAPK signaling pathway.

DON and the NF-κB Signaling Pathway

DON can also modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. In some contexts, DON can induce NF-κB activation, leading to the expression of pro-inflammatory cytokines like IL-8.[11] This can occur through the phosphorylation of IκB, the inhibitory subunit of NF-κB.[11] Conversely, some studies suggest that DON can inhibit NF-κB activation induced by other stimuli, such as TNF-α, by promoting the shedding of the TNF receptor 1 (TNFR1).[13] Additionally, DON has been shown to inhibit NF-κB activation in macrophages stimulated with Toll-like receptor (TLR) ligands by downregulating the expression of MyD88, a key adaptor protein in TLR signaling.

DON_NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus DON Deoxynivalenol (DON) MyD88 MyD88 DON->MyD88 Inhibits TNFR1 TNF Receptor 1 (TNFR1) DON->TNFR1 Induces TLR Toll-like Receptor (TLR) TLR->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus Gene_exp Gene Expression (e.g., IL-8, TNF-α) NFkB_nuc->Gene_exp Activates Shedding Receptor Shedding TNFR1->Shedding

Caption: DON's modulation of the NF-kB signaling pathway.

General Experimental Workflow for In Vitro DON Studies

The following diagram outlines a logical workflow for investigating the in vitro effects of Deoxynivalenol.

Experimental_Workflow start Start: Select Cell Line and DON Concentrations cell_culture Cell Culture and Treatment with DON start->cell_culture viability Assess Cell Viability (e.g., MTT Assay) cell_culture->viability apoptosis Assess Apoptosis (e.g., Annexin V/PI, Caspase Activity) cell_culture->apoptosis signaling Analyze Signaling Pathways (e.g., Western Blot for p-MAPK) cell_culture->signaling gene_exp Analyze Gene Expression (e.g., qPCR for Cytokines) cell_culture->gene_exp data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis signaling->data_analysis gene_exp->data_analysis end Conclusion data_analysis->end

Caption: General workflow for in vitro DON studies.

Conclusion

The effective concentration of Deoxynivalenol for in vitro studies varies significantly depending on the research question and the cellular model employed. The data and protocols presented here provide a foundational resource for designing and executing robust experiments to investigate the toxicological effects of DON. By carefully selecting cell lines, DON concentrations, and appropriate endpoints, researchers can contribute to a deeper understanding of the mechanisms of DON toxicity and its implications for human and animal health.

References

Application Notes and Protocols for 6-Diazo-5-oxo-L-norleucine (DON) in Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of 6-Diazo-5-oxo-L-norleucine (DON), a glutamine antagonist, in various mouse models. The information is curated from preclinical studies and is intended to guide researchers in designing and conducting their own experiments.

Introduction

6-Diazo-5-oxo-L-norleucine (DON) is a naturally occurring antimetabolite that acts as a broad-spectrum glutamine antagonist.[1][2] By irreversibly inhibiting multiple glutamine-utilizing enzymes, DON disrupts cellular metabolism, including nucleotide and amino acid synthesis, making it a compound of interest for cancer therapy and other diseases characterized by metabolic dysregulation.[2][3] However, its clinical development has been hampered by significant gastrointestinal toxicities.[2][4] Recent research has focused on optimizing dosing strategies and developing prodrugs to enhance tumor-specific delivery and minimize adverse effects.[3][4][5]

Quantitative Data Summary

The following table summarizes the dosages of DON and its prodrugs used in various in vivo mouse models, as reported in the literature.

Model Mouse Strain Compound Dosage Route of Administration Frequency Key Findings Reference
Alphavirus EncephalomyelitisC57BL/6DON0.3 mg/kg or 0.6 mg/kgIntraperitoneal (i.p.)Daily for 7 daysDelayed onset of paralysis and death[1][6]
Pancreatic Cancer (S2VP10 cells)Athymic Nude (nu/J)DON1 mg/kgNot Specified5 days a weekDecreased tumor progression, weight, and volume[7]
Glioblastoma (U87 flank xenograft)Not SpecifiedDON0.8 mg/kgIntraperitoneal (i.p.)DailyOver 50% decrease in tumor size[8]
Lymphoma (EL4 engrafted tumors)C57BL/6DON Prodrug1 mg/kg initially, then 0.3 mg/kgOral (p.o.)Daily (5 days at 1mg/kg)Tumor elimination without overt toxicity[3][9]
Clastogenic Activity StudyNot SpecifiedDON0.1, 1, 10, 100, 500 mg/kgIntravenous (i.v.)Single dosePositive for micronucleus formation at ≥10 mg/kg[10]
Pharmacokinetic StudyNot SpecifiedDON1.6 mg/kgIntravenous (i.v.)Single dosePlasma half-life of 1.2 hours[11]
Leukemia (L1210 & P388), Colon Tumors (C26 & C38), Mammary Tumor (CD8F1)Not SpecifiedDONOptimal dose (not specified)Not SpecifiedEvery 4 days for 3 dosesRemarkable antitumor activity[12][13]
Human Tumor Xenografts (Mammary, Lung, Colon)Athymic NudeDONOptimal dose (not specified)Not SpecifiedEvery 4 days for 3 dosesStriking inhibitory effects on tumor growth[12]

Experimental Protocols

General Preparation of DON for In Vivo Administration

Materials:

  • 6-Diazo-5-oxo-L-norleucine (DON) powder

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile 0.9% Sodium Chloride (Saline)

  • Dimethyl sulfoxide (DMSO) (for specific formulations)

  • PEG300 and Tween80 (for specific formulations)

  • Corn oil (for specific formulations)

  • Sterile syringes and needles

Protocol for Saline/PBS Formulation:

  • Aseptically weigh the required amount of DON powder in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile PBS or saline to achieve the desired final concentration.

  • Vortex thoroughly until the DON is completely dissolved. Stock solutions of 100 mM in PBS have been reported.[1]

  • Filter the solution through a 0.22 µm sterile filter before administration.

  • Administer the prepared solution to the mice via the desired route (e.g., intraperitoneal or intravenous injection).

Protocol for DMSO/PEG300/Tween80 Formulation (for oral administration): As described for a working solution, this is an example for preparing a 1 mL solution.

  • Prepare a stock solution of DON in DMSO (e.g., 6 mg/mL).

  • To 400 µL of PEG300, add 50 µL of the clarified DMSO stock solution and mix until clear.

  • Add 50 µL of Tween80 to the mixture and mix until clear.

  • Add 500 µL of ddH₂O to bring the final volume to 1 mL.

  • This mixed solution should be used immediately.[10]

Protocol for DMSO/Corn Oil Formulation (for oral administration): As described for a working solution, this is an example for preparing a 1 mL solution.

  • Prepare a stock solution of DON in DMSO (e.g., 3 mg/mL).

  • Add 50 µL of the clear DMSO stock solution to 950 µL of corn oil and mix thoroughly.

  • This mixed solution should be used immediately.[10]

Protocol for Cancer Xenograft Model (Adapted from Pancreatic and Glioblastoma Models)

Animal Model:

  • Athymic nude mice (nu/J) or other appropriate immunocompromised strain.[7]

Tumor Cell Implantation:

  • Culture pancreatic (e.g., S2VP10) or glioblastoma (e.g., U87) cells under standard conditions.

  • Harvest and resuspend the cells in sterile PBS or an appropriate medium at a concentration of 1 x 10⁶ to 1 x 10⁷ cells per 100 µL.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Allow tumors to establish and reach a palpable size (e.g., 100 mm³).[7]

Treatment Protocol:

  • Randomize mice into treatment and control (vehicle) groups.

  • Prepare DON solution as described in the general preparation protocol.

  • Administer DON at a dose of 0.8 mg/kg to 1 mg/kg.[7][8]

  • For the 1 mg/kg dose, treatment can be administered 5 days a week.[7] For the 0.8 mg/kg dose, daily intraperitoneal administration has been used.[8]

  • The control group should receive an equivalent volume of the vehicle (e.g., PBS).

  • Monitor tumor growth by measuring tumor dimensions with calipers every other day and calculate tumor volume using the formula: V = (Length × Width²)/2.[3]

  • Monitor animal body weight and overall health status for signs of toxicity (e.g., weight loss, lethargy).[8]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, volume, histological or molecular analysis).

Protocol for Viral Encephalomyelitis Model

Animal Model:

  • 6- to 8-week-old C57BL/6 mice.[1]

Infection:

  • Infect mice intracerebrally with a neurovirulent strain of Sindbis virus (NSV) (e.g., 1,000 PFU).[6]

Treatment Protocol:

  • Initiate treatment at the time of infection.

  • Administer DON intraperitoneally at a dose of 0.3 mg/kg or 0.6 mg/kg daily for 7 days.[1][6]

  • The control group should receive daily intraperitoneal injections of PBS.[1]

  • Monitor mice daily for clinical signs of disease (e.g., weakness, paralysis) and assign clinical scores. A typical scoring system is: 0 for no clinical signs, 1 for mild weakness, 2 for paralysis of one hind limb, 3 for paralysis of both hind limbs, and 4 for death.[1]

  • Record survival data.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of DON and a typical experimental workflow for in vivo studies.

DON_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Glutamine-Utilizing Enzymes cluster_2 Metabolic Pathways cluster_3 Cellular Outcomes Glutamine Glutamine Enzymes Glutaminase (GLS) Glutamine Amidotransferases Glutamine->Enzymes Substrate DON 6-Diazo-5-oxo-L-norleucine (DON) DON->Enzymes Irreversible Inhibition Glutamate Glutamate Enzymes->Glutamate Nucleotide_Synthesis De Novo Nucleotide Synthesis (Purines, Pyrimidines) Enzymes->Nucleotide_Synthesis Amino_Acid_Synthesis Amino Acid Synthesis Enzymes->Amino_Acid_Synthesis TCA_Cycle TCA Cycle Anaplerosis Glutamate->TCA_Cycle Proliferation Decreased Cell Proliferation Nucleotide_Synthesis->Proliferation Amino_Acid_Synthesis->Proliferation TCA_Cycle->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to

Caption: Mechanism of action of 6-Diazo-5-oxo-L-norleucine (DON).

In_Vivo_DON_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Monitoring & Data Collection cluster_3 Endpoint Analysis A1 Select Mouse Model (e.g., Xenograft, Syngeneic) A2 Tumor Cell Implantation or Disease Induction A1->A2 B1 Randomize Mice into Control and Treatment Groups A2->B1 A3 Prepare DON Formulation B2 Administer DON or Vehicle (Specify Dose, Route, Schedule) A3->B2 B1->B2 C1 Monitor Tumor Volume and Body Weight B2->C1 C2 Assess Clinical Signs and Survival B2->C2 D1 Euthanasia and Tissue Collection C1->D1 End of study C2->D1 End of study D2 Tumor Weight/Volume Measurement D1->D2 D3 Histology, IHC, Western Blot, Metabolomics, etc. D1->D3

Caption: General experimental workflow for in vivo studies with DON.

Conclusion

The glutamine antagonist DON has demonstrated significant efficacy in a variety of preclinical mouse models. The choice of dosage, administration route, and schedule is critical and depends on the specific disease model and experimental goals. While toxicity remains a concern, particularly with systemic administration, ongoing research into prodrugs and targeted delivery systems holds promise for improving the therapeutic index of DON. The protocols and data presented here serve as a valuable resource for researchers investigating the in vivo effects of this potent metabolic inhibitor.

References

Application Note: Deoxynivalenol (DON) Solubility in Water and DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Deoxynivalenol (DON), also known as vomitoxin, is a type B trichothecene mycotoxin produced by fungi of the Fusarium genus, commonly found contaminating cereal grains like wheat, barley, and corn[1][2][3]. As a potent inhibitor of protein synthesis in eukaryotes, DON poses significant health risks to humans and animals, causing a range of toxic effects from gastroenteritis and vomiting to immune dysregulation and growth retardation[1][4][5]. Accurate and reproducible experimental results in toxicological and pharmacological studies depend on the correct preparation of DON solutions. This document provides detailed information on the solubility of DON in Dimethyl sulfoxide (DMSO) and water, along with protocols for preparing stock and working solutions.

Physicochemical Properties DON is a polar organic compound that is stable at high temperatures[6][7]. Its solubility is highest in polar organic solvents, but it also exhibits limited solubility in water[7][8][9]. This characteristic is crucial when selecting a solvent for in vitro and in vivo experimental models, as the choice of solvent can impact compound delivery and potential vehicle-induced toxicity.

Quantitative Solubility Data

The solubility of Deoxynivalenol in commonly used laboratory solvents is summarized below. DMSO is suitable for creating high-concentration stock solutions, while aqueous buffers can be used for preparing organic solvent-free working solutions for sensitive biological systems.

SolventReported SolubilityConcentration (mM)¹NotesSource(s)
DMSO ~25 mg/mL~84.37 mMStandard solvent for creating stock solutions.[10][11]
100 mg/mL337.47 mMRequires ultrasonic treatment. Hygroscopic nature of DMSO can affect solubility.[3]
Water / Aqueous Buffer "Slightly soluble"-General qualitative description.[9][12]
~10 mg/mL (in PBS, pH 7.2)~33.75 mMUseful for direct preparation of working solutions without organic solvents.[10][11]
Ethanol ~30 mg/mL~101.24 mMAn alternative polar organic solvent.[3][10]
Acetonitrile Soluble-Often used in mixtures with water for extraction.[7][9]
Ethyl Acetate Soluble-A common polar organic solvent for DON.[9]

¹Calculated based on a molecular weight of 296.3 g/mol for DON.

Experimental Protocols

Safety Precautions: Deoxynivalenol is a toxin and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling should occur in a well-ventilated area or a chemical fume hood. Consult the Material Safety Data Sheet (MSDS) for detailed handling and disposal information[9].

Protocol 1: Preparation of a High-Concentration DON Stock Solution in DMSO

This protocol is ideal for preparing a concentrated stock solution that can be stored and diluted for various experiments.

Materials:

  • Deoxynivalenol (DON), crystalline solid (≥98% purity)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Inert gas (e.g., Argon or Nitrogen)

  • Sterile, amber glass vial or cryovial

  • Vortex mixer and/or sonicator

Methodology:

  • Equilibrate the DON vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of DON solid in a sterile microcentrifuge tube or directly in the storage vial.

  • Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., for a 25 mg/mL solution, add 1 mL of DMSO to 25 mg of DON).

  • Purge the vial with an inert gas to displace oxygen, which can help prevent degradation over time[10].

  • Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary[3].

  • Storage: Store the stock solution desiccated and protected from light at -20°C for long-term stability (up to 1 month) or -80°C for extended periods (up to 6 months)[3][9][13]. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous DON Working Solution

This protocol is suitable for experiments where the presence of an organic solvent is undesirable, such as in sensitive cell culture models or certain animal studies.

Materials:

  • Deoxynivalenol (DON), crystalline solid

  • Phosphate-Buffered Saline (PBS), pH 7.2, or cell culture medium

  • Sterile conical tube or vial

  • Vortex mixer

Methodology:

  • Weigh the required amount of DON solid.

  • Add the appropriate volume of pre-warmed (37°C) aqueous buffer (e.g., PBS) or cell culture medium to the solid. The maximum achievable concentration in PBS is approximately 10 mg/mL[10][11].

  • Vortex vigorously until the DON is fully dissolved. A small amount of time may be required for complete dissolution.

  • Sterilize the final solution by passing it through a 0.22 µm syringe filter if it will be used in sterile cell culture.

  • Usage: Prepare this solution fresh before each experiment, as the long-term stability of DON in aqueous solutions at physiological pH and temperature is less characterized than in DMSO.

Application in Cell-Based Assays

When using a DMSO stock solution for cell-based assays, it is critical to manage the final concentration of the solvent.

  • Dilution: Perform serial dilutions of the DMSO stock solution directly into the cell culture medium to achieve the desired final DON concentrations.

  • Solvent Concentration: Ensure the final concentration of DMSO in the culture medium does not exceed 0.5%, as higher concentrations can induce cytotoxic effects independent of the compound being tested[13].

  • Vehicle Control: Always include a vehicle control group in the experimental design. This group should contain cells treated with the same final concentration of DMSO as the experimental groups to account for any effects of the solvent itself[13].

G cluster_workflow Workflow: Preparing DON Solutions cluster_dmso High-Concentration Stock cluster_aqueous Direct Working Solution start Start: Weigh DON Solid choose_solvent Choose Solvent start->choose_solvent add_dmso 1. Add Anhydrous DMSO (e.g., to 25 mg/mL) choose_solvent->add_dmso DMSO add_pbs 1. Add Aqueous Buffer (e.g., PBS to 10 mg/mL) choose_solvent->add_pbs Aqueous Buffer dissolve_dmso 2. Vortex / Sonicate to Dissolve store_dmso 3. Store at -20°C / -80°C dil_media dil_media store_dmso->dil_media Dilute in Media for Assay (Final DMSO < 0.5%) dissolve_pbs 2. Vortex to Dissolve use_fresh 3. Use Fresh for Experiment

Caption: Workflow for preparing Deoxynivalenol (DON) solutions.

Mechanism of Action: Ribotoxic Stress and Signaling Pathways

The primary molecular mechanism of DON toxicity is its ability to bind to the 60S subunit of eukaryotic ribosomes[14][15]. This interaction inhibits protein synthesis, which triggers a cellular stress cascade known as the "ribotoxic stress response"[14][16]. This response involves the rapid activation of Mitogen-Activated Protein Kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and Extracellular signal-regulated kinase (ERK)[4][14][17].

The activation of these signaling pathways leads to a dose-dependent cellular outcome:

  • Low Concentrations: Promote immune stimulation through the upregulation of pro-inflammatory genes, cytokines, and chemokines[14][15].

  • High Concentrations: Induce apoptosis (programmed cell death) and immunosuppression[2][14][15].

Key upstream kinases, such as the double-stranded RNA-activated protein kinase (PKR), are involved in initiating this signaling cascade from the ribosome[14][16].

G cluster_pathway DON-Induced Ribotoxic Stress Signaling cluster_kinases Kinase Activation cluster_outcomes Dose-Dependent Cellular Outcomes DON Deoxynivalenol (DON) Ribosome Eukaryotic Ribosome (60S Subunit) DON->Ribosome Binds to ProtSynth Protein Synthesis Inhibition Ribosome->ProtSynth PKR PKR Ribosome->PKR Activates Hck Hck Ribosome->Hck Activates MAPKs MAPK Cascade (p38, JNK, ERK) PKR->MAPKs Hck->MAPKs LowDose Low Dose Exposure MAPKs->LowDose Modulates HighDose High Dose Exposure MAPKs->HighDose Modulates Inflammation Pro-inflammatory Gene Expression LowDose->Inflammation Apoptosis Apoptosis & Immunosuppression HighDose->Apoptosis

Caption: DON-induced ribotoxic stress signaling pathway.

References

Application Note: Quantification of Deoxynivalenol (DON) in Plasma and Brain Tissue using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of deoxynivalenol (DON), a prevalent mycotoxin, in complex biological matrices such as plasma and brain tissue. The protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection. The method is validated to ensure accuracy, precision, and reliability, making it suitable for toxicokinetic studies, exposure assessment, and research in neuroscience and drug development.

Introduction

Deoxynivalenol (DON), also known as vomitoxin, is a type B trichothecene mycotoxin produced by Fusarium species, which are common contaminants of cereal grains.[1][2][3][4] Human and animal exposure to DON can lead to a range of adverse health effects, including gastrointestinal disturbances, immune system modulation, and neurotoxicity.[5] Accurate quantification of DON in biological matrices is crucial for understanding its toxicokinetics and assessing exposure risks. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for mycotoxin analysis due to its high sensitivity, selectivity, and applicability to a broad range of compounds.[5][6] This application note provides a comprehensive protocol for the extraction and quantification of DON in plasma and brain tissue.

Experimental Workflow

LC-MS Workflow for DON Quantification Figure 1: Experimental Workflow for DON Quantification cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample protein_precipitation Protein Precipitation (Acetonitrile) plasma->protein_precipitation brain Brain Tissue Sample homogenize Homogenization (for brain tissue) brain->homogenize homogenize->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation Injection ms_detection MS/MS Detection (ESI Negative Mode) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: Overall workflow for the quantification of DON in plasma and brain samples.

Materials and Reagents

  • Deoxynivalenol (DON) analytical standard

  • Deepoxy-deoxynivalenol (DOM-1) as an internal standard (IS)[7]

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium acetate

  • Ultrapure water

  • Plasma and brain tissue samples

Equipment

  • Liquid chromatography system (e.g., Waters Acquity UPLC)

  • Tandem mass spectrometer (e.g., Sciex API 5000)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • Homogenizer (for brain tissue)

Experimental Protocols

Sample Preparation

Plasma Samples

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard (DOM-1) working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[8]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 80:20 water:methanol with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Brain Tissue Samples

  • Weigh approximately 100 mg of brain tissue.

  • Add 400 µL of ice-cold acetonitrile and 10 µL of internal standard (DOM-1) working solution.

  • Homogenize the tissue sample until a uniform suspension is obtained.[9]

  • Follow steps 3-8 from the plasma sample preparation protocol.

LC-MS/MS Analysis

Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate

  • Gradient: A suitable gradient should be optimized to ensure separation of DON from matrix interferences. A starting condition of 20% B held for 1 minute, followed by a linear gradient to 95% B over 5 minutes, a 2-minute hold at 95% B, and re-equilibration at initial conditions for 3 minutes is a good starting point.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    • DON: Precursor ion (m/z) 295.1 -> Product ions (m/z) 265.1 (quantifier) and 138.0 (qualifier)[7]

    • DOM-1 (IS): Precursor ion (m/z) 279.1 -> Product ion (m/z) 231.1[7]

  • Key MS Parameters:

    • IonSpray Voltage: -4500 V

    • Curtain Gas: 30 psi

    • Collision Gas: 9 psi

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

    • Temperature: 500°C

Method Validation and Performance

The method should be validated according to established guidelines, evaluating parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and matrix effects.[10]

Quantitative Data Summary
ParameterResult
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Recovery 85-110%
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%

Note: The values presented in the table are typical performance characteristics and may vary depending on the specific instrumentation and laboratory conditions.

Data Analysis

Data acquisition and processing are performed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio of DON to the internal standard against the concentration of the calibration standards. The concentration of DON in the unknown samples is then determined from this curve.

Signaling Pathway and Experimental Logic

DON_Analysis_Logic Figure 2: Logical Flow of DON Analysis cluster_pre_analysis Pre-analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-analytical Phase sample_collection Sample Collection (Plasma/Brain) sample_storage Sample Storage (-80°C) sample_collection->sample_storage sample_thawing Sample Thawing sample_storage->sample_thawing extraction Extraction of DON and IS sample_thawing->extraction lc_ms_analysis LC-MS/MS Measurement extraction->lc_ms_analysis raw_data Raw Data Generation (Peak Areas) lc_ms_analysis->raw_data calibration_curve Calibration Curve Construction raw_data->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc data_reporting Data Reporting and Interpretation concentration_calc->data_reporting

Caption: Logical progression from sample collection to final data interpretation.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of deoxynivalenol in plasma and brain tissue. The detailed protocol for sample preparation and analysis, along with the method's validated performance, makes it highly suitable for researchers and scientists in the fields of toxicology, pharmacology, and food safety. This method can be readily implemented in a laboratory equipped with standard LC-MS/MS instrumentation.

References

Application Notes and Protocols for Deoxynivalenol (DON) Derivatization in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxynivalenol (DON), also known as vomitoxin, is a mycotoxin produced by fungi of the Fusarium genus, commonly contaminating cereal grains and feed.[1][2] Its presence in the food chain poses a significant health risk to humans and animals, necessitating sensitive and reliable analytical methods for its detection and quantification in biological matrices.[1][3] This document provides detailed application notes and protocols for the derivatization of DON for bioanalysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). Additionally, it covers common sample preparation techniques, including immunoaffinity column (IAC) cleanup and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Derivatization is a crucial step in the analysis of DON by GC-MS, as it increases the volatility and thermal stability of the analyte.[4][5] For HPLC-FLD, post-column derivatization is employed to introduce a fluorophore, thereby enhancing the sensitivity of detection.[6] The choice of analytical method and derivatization technique often depends on the matrix, required sensitivity, and available instrumentation.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte of interest. Two common and effective methods for the cleanup of biological samples prior to DON analysis are presented below.

This method utilizes monoclonal antibodies specific to DON for highly selective extraction and cleanup.[1][7]

Materials:

  • DONPREP® or equivalent immunoaffinity columns

  • Extraction solvent (e.g., Water, Methanol/Water mixtures)[2]

  • Phosphate Buffered Saline (PBS)

  • Methanol, HPLC grade

  • Nitrogen gas supply for evaporation

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Extraction:

    • For solid samples (e.g., tissue), homogenize a known amount (e.g., 5 g) with a suitable extraction solvent (e.g., 20 mL of acetonitrile/water 84:16 v/v).

    • For liquid samples (e.g., urine, plasma), a dilution with PBS may be sufficient.[3] A protein precipitation step with a solvent like methanol may be necessary for plasma samples.[1]

    • Vortex the sample mixture vigorously for 2-3 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a glass microfiber filter.

  • Column Loading:

    • Allow the immunoaffinity column to reach room temperature.

    • Dilute the filtered extract with PBS to reduce the organic solvent concentration to below 15%.

    • Pass the diluted extract through the immunoaffinity column at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the column with 10-15 mL of PBS to remove unbound matrix components.

    • Pass air through the column to dry the antibody bed.

  • Elution:

    • Elute the bound DON from the column with 1.5-2 mL of methanol.

    • Collect the eluate in a clean vial.

    • For increased recovery, a second elution with another 1.5-2 mL of methanol can be performed and combined with the first eluate.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50-60°C.

    • Reconstitute the residue in a suitable solvent for the subsequent analytical method (e.g., 500 µL of mobile phase for HPLC or derivatization solvent for GC-MS).[2]

The QuEChERS method is a simple and effective sample preparation technique widely used for multi-residue analysis in various matrices.[8][9]

Materials:

  • Acetonitrile with 1% acetic acid

  • QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)

  • Dispersive SPE (d-SPE) tube containing primary secondary amine (PSA) and MgSO₄

  • Centrifuge capable of 4000 rpm

  • Vortex mixer

Procedure:

  • Sample Extraction:

    • Weigh 10 g of homogenized sample (e.g., tissue) or pipette 10 mL of liquid sample (e.g., plasma) into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile with 1% acetic acid.

    • Add the QuEChERS extraction salt packet.

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Transfer the supernatant to a clean vial for analysis or further processing (e.g., solvent exchange, derivatization).

Derivatization Protocols

Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as the hydroxyl groups in DON.[5][10] This process replaces the active hydrogens with a trimethylsilyl (TMS) group, increasing the volatility of the analyte for GC analysis.[4][5]

Materials:

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Trimethylchlorosilane (TMCS) as a catalyst (optional)

  • Pyridine or other suitable solvent

  • Heating block or oven

Procedure:

  • Preparation:

    • Ensure the sample extract is completely dry. Reconstitute the dried extract from the cleanup step in 50-100 µL of pyridine.

  • Reaction:

    • Add 50-100 µL of MSTFA (and 1-2 µL of TMCS, if used) to the sample extract.

    • Cap the vial tightly and vortex briefly.

    • Heat the reaction mixture at 60-80°C for 30-60 minutes.[11]

  • Analysis:

    • Cool the vial to room temperature.

    • The derivatized sample is now ready for injection into the GC-MS system.

This method involves an online reaction after the chromatographic separation to convert DON into a fluorescent derivative.

Materials:

  • HPLC system with a post-column derivatization module

  • Reagent A: Sodium hydroxide solution (e.g., 0.1 M)

  • Reagent B: Formaldehyde-ammonium reagent (e.g., prepared by mixing aqueous formaldehyde solution with an ammonium acetate buffer)

  • Reaction coil and temperature controller

Procedure:

  • HPLC Separation:

    • Separate DON from other matrix components on a suitable reversed-phase HPLC column (e.g., C18) using an isocratic or gradient elution with a mobile phase of water and acetonitrile/methanol.

  • Post-Column Reaction:

    • After the analytical column, the eluent is mixed with Reagent A (sodium hydroxide) and heated in a reaction coil (e.g., at 100°C) to hydrolyze DON.

    • The stream is then mixed with Reagent B (formaldehyde-ammonium reagent).

    • The mixture passes through a second reaction coil to form a fluorescent derivative.

  • Detection:

    • The fluorescent derivative is detected by a fluorescence detector set at appropriate excitation and emission wavelengths (e.g., Ex: 385 nm, Em: 475 nm).

Data Presentation

The following table summarizes typical quantitative performance data for different DON analysis methods.

Analytical MethodMatrixSample PreparationDerivatizationLOD (ng/mL or µg/kg)LOQ (ng/mL or µg/kg)Recovery (%)Reference
GC-MSCerealsImmunoaffinity ColumnSilylation0.25 - 110.5 - 2585 - 110[1]
HPLC-FLDFeedImmunoaffinity ColumnPost-Column145090 - 108[12]
LC-MS/MSUrineDilute and ShootNone0.250.592 - 105[3]
LC-MS/MSPlasmaProtein PrecipitationNone25100Not specified[1]
ELISACerealsQuEChERSNone17.31Not specified82 - 95[8]

LOD: Limit of Detection; LOQ: Limit of Quantification. Values can vary depending on the specific instrumentation and experimental conditions.

Mandatory Visualization

DON_Bioanalysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Urine, Plasma, Tissue) Extraction Extraction (e.g., Acetonitrile/Water) Sample->Extraction Cleanup Cleanup Method Extraction->Cleanup IAC Immunoaffinity Column (IAC) Cleanup->IAC High Specificity QuEChERS QuEChERS Cleanup->QuEChERS Broad Spectrum Elution Elution (Methanol) IAC->Elution dSPE Dispersive SPE (d-SPE) QuEChERS->dSPE Evaporation Evaporation & Reconstitution Elution->Evaporation dSPE->Evaporation Analysis_Method Analytical Method Evaporation->Analysis_Method GC_MS GC-MS Analysis_Method->GC_MS HPLC_FLD HPLC-FLD Analysis_Method->HPLC_FLD LC_MS_MS LC-MS/MS (No Derivatization) Analysis_Method->LC_MS_MS Derivatization Silylation (MSTFA) GC_MS->Derivatization Post_Column Post-Column Derivatization HPLC_FLD->Post_Column Detection Detection & Quantification LC_MS_MS->Detection Derivatization->Detection Post_Column->Detection

Caption: Experimental workflow for DON bioanalysis.

Silylation_Reaction DON Deoxynivalenol (DON) R-OH Derivatized_DON TMS-Derivatized DON R-O-Si(CH₃)₃ DON->Derivatized_DON Reaction with MSTFA MSTFA (CF₃CON(CH₃)Si(CH₃)₃) MSTFA->Derivatized_DON Byproduct Byproduct (N-methyl-trifluoroacetamide) Derivatized_DON->Byproduct produces

References

Application Notes and Protocols: The Role of 6-Diazo-5-oxo-L-norleucine (DON) in Pancreatic Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a notoriously aggressive malignancy with limited therapeutic options.[1] A hallmark of PDAC is its rewired metabolism, characterized by a significant dependency on the amino acid glutamine for proliferation, redox balance, and biosynthesis.[2][3] This metabolic vulnerability presents a promising therapeutic target. 6-Diazo-5-oxo-L-norleucine (DON), a broad-spectrum glutamine antagonist, has re-emerged as a compelling agent in pancreatic cancer research.[1][2][3][4] Unlike more specific inhibitors that target a single enzyme like glutaminase (e.g., CB-839), DON's broad action creates a more profound metabolic crisis in cancer cells, potentially circumventing the rapid metabolic reprogramming that leads to therapeutic resistance.[5][6]

Historically, the clinical development of DON was hampered by significant gastrointestinal toxicity.[3][7] However, the development of innovative prodrugs, such as DRP-104 (sirpiglenastat) and JHU083, has renewed interest in this therapeutic strategy.[1][4] These prodrugs are designed for preferential activation within the tumor microenvironment, thereby minimizing systemic toxicity and enhancing the therapeutic window.[8][9][10]

These application notes provide a comprehensive overview of the use of DON and its prodrugs in pancreatic cancer research, including quantitative data on its efficacy, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Data Presentation

In Vitro Efficacy of DON in Pancreatic Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of DON in a panel of human pancreatic ductal adenocarcinoma (PDAC) cell lines after 72 hours of exposure. This data demonstrates the potent anti-proliferative effect of DON across various PDAC subtypes.

Cell LineAverage IC50 (µM)
MIA PaCa-215.6
BxPC-322.4
Capan-218.9
CFPAC-125.1
PANC-130.2
PANC 10.0528.7
PL4519.5
SW-199021.8

Data is representative of at least 3 independent experiments.[4]

In Vivo Efficacy of DRP-104 in Syngeneic Orthotopic PDAC Models

DRP-104, a prodrug of DON, has demonstrated significant tumor growth inhibition in preclinical in vivo models of pancreatic cancer. The data below is a qualitative summary from studies showing the effect of DRP-104 as a monotherapy and in combination with the MEK inhibitor, trametinib.

Treatment GroupTumor Growth OutcomeSurvival Outcome
Vehicle ControlProgressive tumor growth.-
DRP-104 MonotherapySignificant reduction in tumor growth in two independent orthotopic syngeneic PDAC models.[1]-
DRP-104 + Trametinib CombinationFurther enhanced inhibition of tumor growth compared to DRP-104 alone.Significant increase in survival in a syngeneic model of PDAC.[1][5]

Signaling Pathways and Experimental Workflows

DON-Mediated Inhibition of Glutamine Metabolism

The following diagram illustrates the mechanism by which DON, as a glutamine antagonist, broadly inhibits multiple metabolic pathways that are crucial for the survival and proliferation of pancreatic cancer cells.

DON_Metabolism_Inhibition DON's Impact on Glutamine Metabolism in PDAC cluster_pathways Glutamine-Dependent Pathways cluster_outcomes Cellular Outcomes Glutamine Glutamine Glutaminolysis Glutaminolysis Glutamine->Glutaminolysis Nucleotide_Synthesis Nucleotide Synthesis (Purines, Pyrimidines) Glutamine->Nucleotide_Synthesis Hexosamine_Biosynthesis Hexosamine Biosynthesis (Protein Glycosylation) Glutamine->Hexosamine_Biosynthesis Amino_Acid_Synthesis Non-Essential Amino Acid Synthesis (e.g., Asparagine) Glutamine->Amino_Acid_Synthesis Redox_Balance Redox Balance (GSH Synthesis) Glutamine->Redox_Balance DON DON (Glutamine Antagonist) DON->Glutaminolysis DON->Nucleotide_Synthesis DON->Hexosamine_Biosynthesis DON->Amino_Acid_Synthesis DON->Redox_Balance TCA_Cycle TCA Cycle Anaplerosis Glutaminolysis->TCA_Cycle DNA_RNA_Synthesis DNA/RNA Synthesis Nucleotide_Synthesis->DNA_RNA_Synthesis Protein_Function Protein Function Hexosamine_Biosynthesis->Protein_Function Cell_Growth Cell Growth & Proliferation Amino_Acid_Synthesis->Cell_Growth Oxidative_Stress Increased Oxidative Stress Redox_Balance->Oxidative_Stress Inhibition leads to TCA_Cycle->Cell_Growth DNA_RNA_Synthesis->Cell_Growth Protein_Function->Cell_Growth

Caption: DON inhibits multiple glutamine-dependent pathways in PDAC.

Compensatory MEK/ERK Signaling and Combination Therapy

Pancreatic cancer cells can adapt to the metabolic stress induced by DON by upregulating the MEK/ERK signaling pathway. This provides a strong rationale for a combination therapy approach.

Combination_Therapy_Pathway DON Combination Therapy Rationale cluster_mek_erk Compensatory Pathway DRP104 DRP-104 (DON Prodrug) Glutamine_Metabolism Glutamine Metabolism DRP104->Glutamine_Metabolism Metabolic_Crisis Metabolic Crisis Glutamine_Metabolism->Metabolic_Crisis inhibition leads to Tumor_Growth Tumor Growth & Survival Glutamine_Metabolism->Tumor_Growth supports RTK Receptor Tyrosine Kinases (e.g., Axl, ErbB) Metabolic_Crisis->RTK induces upregulation of RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Tumor_Growth promotes Trametinib Trametinib (MEK Inhibitor) Trametinib->MEK

Caption: DRP-104 and Trametinib combination targets metabolic and survival pathways.

Experimental Workflow for In Vivo Studies

This diagram outlines a typical workflow for evaluating the efficacy of DON or its prodrugs in an orthotopic pancreatic cancer mouse model.

InVivo_Workflow Orthotopic PDAC Mouse Model Workflow start Start cell_culture Culture PDAC Cells (e.g., luciferase-tagged) start->cell_culture cell_prep Prepare Cell Suspension (e.g., in Matrigel) cell_culture->cell_prep orthotopic_injection Orthotopic Injection into Mouse Pancreas cell_prep->orthotopic_injection tumor_establishment Allow Tumor Establishment (e.g., 5-7 days) orthotopic_injection->tumor_establishment randomization Randomize Mice into Treatment Groups tumor_establishment->randomization treatment Administer Treatment (e.g., DRP-104, Trametinib, Vehicle) randomization->treatment monitoring Monitor Tumor Growth (e.g., Bioluminescence Imaging) treatment->monitoring monitoring->treatment Repeat Treatment Cycle endpoint Endpoint Analysis (Tumor Weight, Histology, etc.) monitoring->endpoint

References

Administration of Deoxynivalenol (DON) in Preclinical Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxynivalenol (DON), also known as vomitoxin, is a type B trichothecene mycotoxin produced by fungi of the Fusarium genus, commonly contaminating cereal crops worldwide.[1][2][3] Its presence in food and feed poses a significant health risk to humans and animals, causing a range of toxic effects from gastroenteritis and vomiting to immune dysregulation and reduced growth.[1][4][5] Preclinical animal models are indispensable for investigating the toxicology of DON, understanding its mechanisms of action, and developing potential therapeutic interventions. This document provides detailed application notes and protocols for the administration of DON in preclinical animal models, focusing on common administration routes, dose considerations, and key experimental assays.

Data Presentation: Quantitative Administration Parameters

The administration of DON in preclinical studies varies depending on the animal model, the objective of the study (e.g., acute vs. chronic toxicity), and the specific toxicological endpoint being investigated. The following tables summarize common dosage ranges and administration volumes for different routes.

Table 1: Oral Administration of DON in Rodent Models

Animal ModelRouteVehicleDosage RangeAdministration VolumeFrequencyReference(s)
Mouse (B6C3F1)Oral GavageWater25 mg/kg250 µLSingle dose[6]
Mouse (B6C3F1)Oral GavageNot Specified78 mg/kg (LD50)Not SpecifiedSingle dose[7]
MouseOral GavageNot Specified6.25 - 25 mg/kgNot SpecifiedSingle dose[3]
Rat (Sprague-Dawley)Oral Gavage0.9% Saline1, 10, 50 mg/LNot SpecifiedDaily for 49 days[8]
Rat (Sprague-Dawley)Oral GavageNot Specified0.03 - 3 mg/kg/dayNot SpecifiedDaily[9]

Table 2: Intraperitoneal Administration of DON in Rodent Models

Animal ModelRouteVehicleDosage RangeAdministration VolumeFrequencyReference(s)
Mouse (B6C3F1)Intraperitoneal (IP)Not Specified49 mg/kg (LD50)Not SpecifiedSingle dose[7]
MouseIntraperitoneal (IP)Not Specified0.5 - 8.0 mg/kgNot SpecifiedNot Specified[4]
MouseIntraperitoneal (IP)Not Specified1 mg/kgNot SpecifiedSingle dose[10]

Table 3: Dietary Administration of DON in Rodent Models

| Animal Model | Route | Dosage Range | Duration | Reference(s) | | :--- | :--- | :--- | :--- | | Mouse (BALB/c) | In Diet | 0.25 - 2.0 mg/kg | 14 and 28 days |[11] | | Mouse | In Diet | 12.5 mg/kg | During pregnancy and lactation |[12] | | Rat | In Diet | 0.5 mg/kg | 9 weeks |[3] |

Experimental Protocols

Protocol 1: Preparation of DON Solution for Administration

Materials:

  • Deoxynivalenol (DON) powder

  • Vehicle (e.g., sterile water, 0.9% saline, or phosphate-buffered saline (PBS))

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amount of DON based on the desired concentration and final volume.

  • Accurately weigh the DON powder using an analytical balance in a chemical fume hood.

  • Transfer the weighed DON to a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of the chosen vehicle to the tube.

  • Vortex the solution vigorously until the DON is completely dissolved. For higher concentrations, gentle warming may be necessary, but care should be taken to avoid degradation of the toxin.

  • Ensure the final solution is clear and free of particulates. If necessary, filter sterilize the solution using a 0.22 µm syringe filter.

  • Store the prepared DON solution at 4°C for short-term use or at -20°C for long-term storage, protected from light.

Protocol 2: Oral Gavage Administration in Mice

Materials:

  • Prepared DON solution

  • Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5 inches for adult mice) with a rounded tip.[13]

  • Syringe (1 mL)

  • Animal scale

Procedure:

  • Weigh the mouse to determine the correct volume of DON solution to administer based on its body weight and the target dose (mg/kg). A common administration volume is 5-10 mL/kg.[14]

  • Properly restrain the mouse by scruffing the neck to immobilize the head and body.[13][15]

  • Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth into the stomach.[16]

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.[13][15]

  • If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal perforation.[14]

  • Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to deliver the DON solution.

  • After administration, gently remove the needle in the same direction it was inserted.

  • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 15 minutes.[16]

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Calculate Dose Calculate Dose Weigh DON Weigh DON Calculate Dose->Weigh DON Dissolve in Vehicle Dissolve in Vehicle Weigh DON->Dissolve in Vehicle Load Syringe Load Syringe Dissolve in Vehicle->Load Syringe Restrain Animal Restrain Animal Load Syringe->Restrain Animal Measure Gavage Needle Measure Gavage Needle Restrain Animal->Measure Gavage Needle Insert Needle Insert Needle Measure Gavage Needle->Insert Needle Administer Solution Administer Solution Insert Needle->Administer Solution Withdraw Needle Withdraw Needle Administer Solution->Withdraw Needle Monitor Animal Monitor Animal Withdraw Needle->Monitor Animal Record Observations Record Observations Monitor Animal->Record Observations

Experimental workflow for oral gavage administration of DON.

Protocol 3: Intraperitoneal (IP) Injection in Mice

Materials:

  • Prepared DON solution

  • Sterile syringe (1 mL)

  • Sterile needle (e.g., 25-27 gauge)

  • Animal scale

Procedure:

  • Weigh the mouse to calculate the required injection volume. The maximum recommended IP injection volume for mice is 10 mL/kg.[17]

  • Restrain the mouse by scruffing the neck and turning it to expose the abdomen.

  • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[18]

  • Insert the needle at a 10-45 degree angle into the peritoneal cavity.[18][19]

  • Gently aspirate to ensure that no blood (indicating entry into a blood vessel) or yellow fluid (indicating entry into the bladder) is drawn into the syringe.

  • If aspiration is clear, slowly inject the DON solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any adverse reactions.

Protocol 4: Assessment of Acute Toxicity

Objective: To determine the median lethal dose (LD50) and observe clinical signs of toxicity.

Procedure:

  • Administer graded single doses of DON to different groups of animals via the desired route (e.g., oral gavage or IP injection).

  • Include a control group that receives only the vehicle.

  • Observe the animals continuously for the first few hours post-administration and then periodically for up to 14 days.

  • Record clinical signs of toxicity, such as changes in posture, activity, breathing, and the presence of vomiting or diarrhea.

  • Monitor and record body weight and feed consumption daily. A significant reduction in body weight and feed intake is a common sign of DON toxicity.[3][8]

  • Record the number of mortalities in each group over the 14-day observation period.

  • Calculate the LD50 using appropriate statistical methods (e.g., probit analysis).

Protocol 5: Histopathological Examination

Objective: To evaluate microscopic changes in tissues following DON administration.

Procedure:

  • At the end of the study period (for both acute and chronic studies), euthanize the animals using an approved method.

  • Perform a complete necropsy and collect target organs of interest. Common target organs for DON toxicity include the liver, kidneys, spleen, and gastrointestinal tract.[4][7]

  • Fix the collected tissues in 10% neutral buffered formalin.

  • Process the fixed tissues through graded alcohols and xylene, and embed them in paraffin.

  • Section the paraffin-embedded tissues at 4-5 µm thickness and mount them on glass slides.

  • Stain the tissue sections with hematoxylin and eosin (H&E) for general morphological evaluation.[20]

  • Examine the stained sections under a light microscope to identify any histopathological changes, such as necrosis, apoptosis, inflammation, and fibrosis.[8][21]

Signaling Pathways Affected by Deoxynivalenol

DON is known to induce a "ribotoxic stress response" by binding to the 60S ribosomal subunit, which inhibits protein synthesis and activates several signaling pathways.[2] The primary pathways implicated in DON's toxicity are the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.[1][22] Activation of these pathways leads to the expression of pro-inflammatory genes and apoptosis.[2][23]

G DON Deoxynivalenol (DON) Ribosome Ribosome Binding DON->Ribosome RibotoxicStress Ribotoxic Stress Response Ribosome->RibotoxicStress MAPK MAPK Activation (ERK, p38, JNK) RibotoxicStress->MAPK JAK_STAT JAK/STAT Activation RibotoxicStress->JAK_STAT ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-8) MAPK->ProInflammatory Apoptosis Apoptosis MAPK->Apoptosis JAK_STAT->ProInflammatory

Signaling pathways activated by Deoxynivalenol (DON).

Conclusion

The administration of DON in preclinical animal models is a critical component of mycotoxin research. The protocols and data presented here provide a foundation for designing and conducting robust in vivo studies to investigate the toxicological effects of DON. Careful consideration of the animal model, administration route, dosage, and experimental endpoints is essential for obtaining reliable and reproducible results. Adherence to proper animal handling and experimental techniques is paramount for both animal welfare and the scientific validity of the research.

References

Application Notes and Protocols for 6-Diazo-5-oxo-L-norleucine (DON) in Nucleotide Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Diazo-5-oxo-L-norleucine (DON) is a potent glutamine antagonist that effectively inhibits de novo nucleotide synthesis by targeting multiple glutamine-utilizing enzymes.[1][2] Originally isolated from Streptomyces, DON's structural similarity to glutamine allows it to bind to the active sites of various enzymes, leading to their irreversible inhibition.[1][2] This broad-spectrum activity disrupts the synthesis of both purine and pyrimidine nucleotides, making DON a valuable tool for studying cellular metabolism and a potential therapeutic agent in oncology.[3] This document provides detailed application notes and experimental protocols for utilizing DON to inhibit nucleotide synthesis in a research setting.

Mechanism of Action

DON acts as a covalent inhibitor of several key enzymes involved in the de novo synthesis of purine and pyrimidine nucleotides. By mimicking glutamine, it gains access to the glutamine-binding sites of these enzymes. The diazo group of DON is then able to form a covalent bond with a nucleophilic residue in the active site, leading to irreversible enzyme inactivation.[2] Key enzymatic targets of DON in nucleotide synthesis pathways include:

  • Glutaminases (GLS): DON inhibits glutaminase activity, which is crucial for providing glutamate for various metabolic pathways, including the synthesis of other amino acids and the generation of α-ketoglutarate for the TCA cycle.[4][5]

  • Amidophosphoribosyltransferase (PPAT): This is the committed step in de novo purine synthesis, where DON blocks the transfer of a nitrogen atom from glutamine to phosphoribosyl pyrophosphate (PRPP).[6]

  • CTP Synthase (CTPS): DON inhibits the conversion of UTP to CTP by preventing the glutamine-dependent amination, a critical step in pyrimidine synthesis.[1][4]

  • GMP Synthase (GMPS): In the final steps of purine synthesis, DON blocks the conversion of XMP to GMP.[1]

  • Glutamine-fructose-6-phosphate amidotransferase (GFAT): As the rate-limiting enzyme in the hexosamine biosynthetic pathway, its inhibition by DON can also impact glycosylation pathways.

Data Presentation

The inhibitory activity of DON has been quantified against various enzymes and cancer cell lines. The following tables summarize key quantitative data.

Enzyme TargetInhibition Constant (Ki)Source Organism/Enzyme TypeReference
Glutaminases~6 µMNot Specified[4][5]
AmidophosphoribosyltransferaseInhibition demonstratedHuman lymphoblast[6]
CTP SynthaseInhibition demonstratedNot Specified[1][4]

Table 1: Enzyme Inhibition Constants for 6-Diazo-5-oxo-L-norleucine (DON)

Cell LineCancer TypeIC50 Value (µM)Reference
BONCarcinoid< 10[7]
P493BB-cell lymphoma~10
S2VP10Pancreatic Cancer~50[8]
Neuroblastoma Cell LinesNeuroblastomaPotent Inhibition[9]
Ewing's Sarcoma Cell LinesEwing's SarcomaPotent Inhibition[9]

Table 2: IC50 Values of 6-Diazo-5-oxo-L-norleucine (DON) in Various Cancer Cell Lines

Signaling Pathway Visualizations

The following diagrams illustrate the points of inhibition by DON in the de novo nucleotide synthesis pathways.

de_novo_purine_synthesis cluster_purine De Novo Purine Synthesis R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPS PRA Phosphoribosylamine PRPP->PRA PPAT IMP IMP PRA->IMP Multiple Steps AMP AMP IMP->AMP ADSS GMP GMP IMP->GMP IMPDH, GMPS Glutamine_in1 Glutamine Glutamine_in1->PRA Glutamine_in2 Glutamine Glutamine_in2->GMP DON DON PPAT PPAT DON->PPAT GMPS GMPS DON->GMPS

Caption: De Novo Purine Synthesis Pathway Inhibition by DON.

de_novo_pyrimidine_synthesis cluster_pyrimidine De Novo Pyrimidine Synthesis Glutamine_CO2 Glutamine + CO2 Carbamoyl_P Carbamoyl Phosphate Glutamine_CO2->Carbamoyl_P CPSII Orotate Orotate Carbamoyl_P->Orotate CAD UMP UMP Orotate->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP CTPS Glutamine_in Glutamine Glutamine_in->CTP DON DON CTPS CTPS DON->CTPS

Caption: De Novo Pyrimidine Synthesis Pathway Inhibition by DON.

Experimental Protocols

Cell Viability Assay using CyQUANT® Cell Proliferation Assay Kit

This protocol is adapted for assessing the effect of DON on cell proliferation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well black, clear-bottom tissue culture plates

  • 6-Diazo-5-oxo-L-norleucine (DON) stock solution

  • CyQUANT® Cell Proliferation Assay Kit

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader with fluorescence detection (Excitation: ~485 nm, Emission: ~530 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • DON Treatment:

    • Prepare serial dilutions of DON in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the DON-containing medium or vehicle control medium.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Cell Lysis and Staining:

    • At the end of the incubation period, remove the medium.

    • Prepare the CyQUANT® GR dye/cell lysis buffer solution according to the manufacturer's instructions.

    • Add 200 µL of the CyQUANT® lysis buffer with the GR dye to each well.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence of each well using a microplate reader with excitation at ~485 nm and emission detection at ~530 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the no-cell control wells from all other values.

    • Plot the fluorescence intensity against the concentration of DON.

    • Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Measurement of Intracellular Nucleotide Pools by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of intracellular nucleotides following DON treatment.

Materials:

  • Cells cultured in 6-well plates or larger formats

  • DON stock solution

  • Ice-cold PBS

  • Ice-cold 80% methanol

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 14,000 x g at 4°C

  • SpeedVac or nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Cell Treatment and Harvesting:

    • Plate cells and treat with desired concentrations of DON or vehicle control for the specified time.

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Metabolite Extraction:

    • Vortex the tubes vigorously for 1 minute.

    • Incubate on ice for 20 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.

  • Sample Preparation for LC-MS/MS:

    • Dry the metabolite extracts using a SpeedVac or under a gentle stream of nitrogen.

    • Reconstitute the dried pellet in a suitable volume of LC-MS grade water or an appropriate buffer for injection.

    • Vortex and centrifuge to remove any insoluble debris.

    • Transfer the supernatant to LC-MS vials.

  • LC-MS/MS Analysis:

    • Analyze the samples using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

    • Use a suitable column for polar metabolite separation (e.g., a HILIC column).

    • Develop a multiple reaction monitoring (MRM) method for the specific parent-to-fragment ion transitions of the nucleotides of interest (ATP, GTP, CTP, UTP, etc.).

    • Quantify the nucleotide levels by comparing the peak areas to a standard curve of known nucleotide concentrations.

Experimental Workflow Visualization

The following diagram outlines a general experimental workflow for evaluating the inhibitory effect of DON on nucleotide synthesis.

experimental_workflow cluster_workflow Experimental Workflow for DON Evaluation cluster_assays Biological Assays start Start: Hypothesis DON inhibits nucleotide synthesis cell_culture Cell Culture (e.g., Cancer Cell Line) start->cell_culture don_treatment Treatment with DON (Dose-response and Time-course) cell_culture->don_treatment viability Cell Viability Assay (e.g., CyQUANT) don_treatment->viability nucleotide_pools Metabolite Extraction & LC-MS/MS Analysis of Nucleotide Pools don_treatment->nucleotide_pools enzyme_activity Enzyme Activity Assays (Glutaminase, CTPS, etc.) don_treatment->enzyme_activity data_analysis Data Analysis (IC50, Statistical Analysis) viability->data_analysis nucleotide_pools->data_analysis enzyme_activity->data_analysis conclusion Conclusion (Confirmation of Hypothesis) data_analysis->conclusion

Caption: General workflow for assessing DON's inhibitory effects.

Conclusion

6-Diazo-5-oxo-L-norleucine is a powerful research tool for investigating the role of glutamine metabolism and de novo nucleotide synthesis in various biological processes, particularly in cancer. The provided application notes and protocols offer a framework for researchers to effectively utilize DON in their studies. Careful experimental design, including appropriate controls and dose-response analyses, is crucial for obtaining reliable and reproducible results. The development of DON prodrugs with improved tumor-targeting and reduced toxicity profiles holds promise for its future clinical applications.[3]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Deoxynivalenol (DON) Gastrointestinal Toxicity In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating strategies to overcome deoxynivalenol (DON)-induced gastrointestinal toxicity in vivo. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key quantitative data to assist you in your research.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during in vivo experiments focused on mitigating DON-s G.I. toxicity.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of DON-induced gastrointestinal toxicity?

A1: DON, a mycotoxin commonly found in contaminated grains, primarily exerts its toxic effects on the gastrointestinal tract through several mechanisms:

  • Disruption of Intestinal Barrier Function: DON impairs the expression of tight junction proteins like ZO-1 and claudins, leading to increased intestinal permeability.[1][2][3]

  • Induction of Inflammation: It activates signaling pathways such as NF-κB and MAPK, leading to the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[2][4]

  • Induction of Oxidative Stress: DON causes mitochondrial dysfunction, leading to an overproduction of reactive oxygen species (ROS) and subsequent cellular damage.[5][6]

  • Inhibition of Protein Synthesis: By binding to the ribosomal subunit, DON disrupts protein synthesis, leading to apoptosis (programmed cell death) of intestinal epithelial cells.[6]

  • Alteration of Gut Microbiota: DON exposure can lead to dysbiosis, characterized by an imbalance in the gut microbial community.[7][8]

Q2: Which animal models are most sensitive to DON-induced gastrointestinal toxicity?

A2: Pigs are considered one of the most sensitive species to DON toxicity.[2][9] However, murine models (mice and rats) are also widely used in research due to their practicality and the availability of genetic tools.[10][11] The choice of model will depend on the specific research question and available resources.

Q3: What are some common clinical signs of DON toxicity in animal models?

A3: Common clinical signs include reduced feed intake, weight loss or reduced weight gain, vomiting, and diarrhea.[1][9][10] At the tissue level, you may observe histological changes such as villus atrophy, crypt hyperplasia, and inflammatory cell infiltration in the intestinal mucosa.[1]

Q4: I am not observing significant intestinal damage in my animal model after DON administration. What could be the reason?

A4: Several factors could contribute to this:

  • DON Dose: The dose of DON may be too low for the chosen animal model and duration of exposure. Refer to the literature for effective dose ranges for your specific model (see Table 1).

  • Duration of Exposure: Acute (short-term) exposure may not induce the same level of damage as chronic (long-term) exposure.[12]

  • Animal Strain and Age: Different strains and ages of animals can have varying sensitivities to DON.

  • Diet Composition: The composition of the basal diet can influence the gut microbiota and overall intestinal health, potentially modulating the effects of DON.

  • Method of DON Administration: The route and frequency of administration (e.g., oral gavage vs. contaminated feed) can impact the concentration and exposure time in the gastrointestinal tract.

Q5: My therapeutic agent is not showing a protective effect against DON toxicity. What are some troubleshooting steps?

A5:

  • Dosage and Bioavailability: The dose of your therapeutic agent may be insufficient, or its bioavailability may be low. Consider conducting pilot studies to determine the optimal dose.

  • Timing of Administration: The timing of administration relative to DON exposure is crucial. Should it be given before, during, or after the DON challenge? The experimental design should be based on the proposed mechanism of action (e.g., prevention vs. treatment).

  • Mechanism of Action: Ensure your chosen endpoints align with the expected mechanism of your therapeutic agent. For example, if it is an antioxidant, you should measure markers of oxidative stress.

  • Solubility and Stability: Check the solubility and stability of your compound in the vehicle used for administration.

Troubleshooting Guide: Unexpected Animal Mortality

Issue: Higher than expected mortality in the DON-treated group.

Possible Cause Troubleshooting Steps
DON Dose Too High Review the literature for appropriate LD50 values and dose-response studies in your specific animal model. Consider reducing the DON concentration.[12]
Animal Health Status Ensure animals are healthy and free from other infections before starting the experiment, as underlying conditions can exacerbate DON toxicity.
Dehydration and Malnutrition DON can cause severe anorexia and diarrhea, leading to dehydration and malnutrition.[1][9] Monitor animal weight and hydration status daily. Provide supportive care, such as subcutaneous fluids, if necessary and ethically approved.
Synergistic Toxicity If using naturally contaminated feed, be aware of the potential for co-occurring mycotoxins which can have synergistic toxic effects.[13]

Experimental Protocols & Data

General In Vivo Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating a therapeutic agent against DON-induced gastrointestinal toxicity.

G cluster_0 Pre-Experimental Phase cluster_1 Experimental Phase cluster_2 Post-Experimental Phase A Acclimatization (e.g., 1 week) B Randomization into Treatment Groups A->B C Treatment Administration (Therapeutic Agent) B->C D DON Challenge (e.g., Oral Gavage or Contaminated Diet) C->D E Daily Monitoring (Weight, Feed Intake, Clinical Signs) D->E F Sample Collection (Blood, Intestinal Tissues) E->F G Analysis (Histology, Gene Expression, Microbiota) F->G

Caption: General workflow for in vivo DON toxicity studies.

Detailed Methodologies

1. Animal Model and Housing:

  • Species/Strain: Weanling piglets or C57BL/6 mice are commonly used.

  • Age: Weanling animals are often more susceptible.

  • Housing: Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to water and a standard basal diet during acclimatization.

2. Experimental Groups:

  • Control Group: Receives the basal diet and vehicle for both the therapeutic agent and DON.

  • Therapeutic Agent Group: Receives the basal diet and the therapeutic agent.

  • DON Group: Receives the basal diet contaminated with a specific concentration of DON.

  • Treatment Group: Receives the DON-contaminated diet and the therapeutic agent.

3. DON Administration:

  • Source: Purified DON or naturally contaminated grains.

  • Route: Oral gavage or incorporation into the feed.

  • Dose and Duration: See Table 1 for examples from published studies.

4. Sample Collection and Analysis:

  • Blood: Collect for serum biochemistry and cytokine analysis.

  • Intestinal Tissue (Jejunum, Ileum):

    • Histopathology: Fix in 10% neutral buffered formalin for hematoxylin and eosin (H&E) staining to assess villus height, crypt depth, and inflammatory cell infiltration.

    • Gene Expression: Snap-freeze in liquid nitrogen and store at -80°C for RNA extraction and qRT-PCR analysis of tight junction proteins (e.g., ZO-1, Occludin), and inflammatory cytokines (e.g., TNF-α, IL-6).

    • Protein Expression: Snap-freeze for Western blot analysis of signaling pathway proteins (e.g., p-NF-κB, p-p38).

  • Cecal Contents: Collect for 16S rRNA gene sequencing to analyze gut microbiota composition.

Quantitative Data Summary

Table 1: Examples of In Vivo Models and Dosages for DON Toxicity Studies

Animal Model DON Dose Duration Therapeutic Agent Therapeutic Dose Key Findings Reference
Weanling Piglets3.8 mg/kg diet28 daysResveratrol300 mg/kg dietResveratrol attenuated intestinal inflammation and oxidative stress, and improved gut microbiota.[14]
Weanling Piglets1300 and 2200 µg/kg diet60 days--DON induced inflammatory responses and decreased ZO-1 protein expression in the small intestine.[2]
Mice2 mg/kg-Quercetin-Quercetin improved DON-induced growth inhibition and intestinal damage.[7]
Laying Hens5 and 10 mg/kg BW6 weeks--DON decreased the expression of ZO-1 and claudin-1 and altered gut microbiota.[3]

Signaling Pathways in DON Gastrointestinal Toxicity

DON-Induced Inflammatory Signaling

DON activates key inflammatory pathways, such as the NF-κB and MAPK pathways, leading to the transcription of pro-inflammatory genes.

G DON Deoxynivalenol (DON) ROS ROS Production DON->ROS MAPK MAPK Pathway (p38, ERK) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Inflammation Intestinal Inflammation & Damage Cytokines->Inflammation

Caption: DON-induced inflammatory signaling cascade.

Therapeutic Intervention by Quercetin

Natural compounds like quercetin have been shown to mitigate DON-induced intestinal damage by inhibiting inflammatory pathways.[7]

G cluster_0 DON-Induced Damage cluster_1 Therapeutic Action DON Deoxynivalenol (DON) TNF_NFkB TNF/NF-κB Pathway DON->TNF_NFkB Inflammation Inflammation & Intestinal Damage TNF_NFkB->Inflammation Quercetin Quercetin Quercetin->TNF_NFkB Inhibits

Caption: Quercetin's inhibition of the TNF/NF-κB pathway.

References

Technical Support Center: Improving the Therapeutic Index of 6-Diazo-5-oxo-L-norleucine (DON)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the therapeutic index of 6-Diazo-5-oxo-L-norleucine (DON), a potent glutamine antagonist.

FAQs and Troubleshooting Guides

1. Prodrug Synthesis and Characterization

Question: I am having trouble with the synthesis of a DON prodrug, specifically DRP-104. What are the key steps and potential pitfalls?

Answer:

The synthesis of DRP-104, a dipeptide prodrug of DON, involves masking the amine and carboxylic acid functionalities of DON to improve its therapeutic index. While specific, proprietary details of the synthesis may not be fully public, the general strategy involves peptide coupling and esterification reactions.

Troubleshooting Common Issues in Prodrug Synthesis:

IssuePotential CauseSuggested Solution
Low reaction yield Incomplete activation of carboxylic acids; side reactions; poor solubility of reactants.Ensure use of fresh coupling reagents (e.g., HATU, HOBt). Optimize solvent system for better solubility. Protect reactive functional groups on amino acid side chains.
Difficult purification Presence of closely related impurities or unreacted starting materials.Employ multi-step purification techniques, such as flash chromatography followed by preparative HPLC. Use high-resolution mass spectrometry to identify impurities and adjust purification gradients accordingly.
Prodrug instability The diazo group is inherently reactive and can degrade under certain conditions (e.g., strong acids, high temperatures).Conduct reactions at low temperatures and under neutral pH conditions where possible. Use mild deprotection strategies. Store the final product at low temperatures and protected from light.[1][2]
Inconsistent characterization data (NMR, MS) Presence of diastereomers; degradation of the compound during analysis.Use chiral chromatography to separate and characterize diastereomers. Prepare fresh samples for analysis and use analytical techniques optimized for sensitive compounds.

2. In Vitro Prodrug Stability and Activation Assays

Question: My in vitro stability assay shows premature cleavage of the DON prodrug in plasma. How can I troubleshoot this?

Answer:

Premature cleavage of a prodrug in plasma can negate the benefits of targeted delivery. It is crucial to assess stability in plasma from different species, as enzymatic activity can vary.

Troubleshooting In Vitro Stability Assays:

IssuePotential CauseSuggested Solution
Rapid prodrug degradation in plasma High esterase or amidase activity in the plasma used.Use plasma from a species that better mimics human metabolism (e.g., CES1-/- mice for certain ester-based prodrugs).[3] Include appropriate enzyme inhibitors (e.g., for esterases or proteases) as controls to identify the class of enzymes responsible for degradation.[4]
Inconsistent results between replicates Pipetting errors; variability in plasma batches; degradation during sample processing.Use calibrated pipettes and perform serial dilutions carefully. Qualify each new batch of plasma. Quench enzymatic activity immediately at the end of the incubation and process samples quickly on ice.
Difficulty in quantifying DON and prodrug Low concentrations; matrix effects in LC-MS analysis.Develop a sensitive and robust LC-MS/MS method with appropriate internal standards for both the prodrug and released DON. Optimize sample preparation (e.g., protein precipitation, solid-phase extraction) to minimize matrix effects.

3. Cell-Based Efficacy and Toxicity Assays

Question: I am not observing a significant difference in cytotoxicity between DON and its prodrug in my cancer cell line. What could be the reason?

Answer:

The differential effect between DON and its prodrug is dependent on the cell line's ability to internalize and metabolize the prodrug to its active form.

Troubleshooting Cell-Based Assays:

IssuePotential CauseSuggested Solution
Similar IC50 values for DON and prodrug The cell line may have high levels of the enzymes required for prodrug activation, leading to rapid conversion. The prodrug may be entering the cells as efficiently as DON.Select cell lines with varying expression levels of the target activating enzymes. Analyze the intracellular concentrations of both the prodrug and DON over time to understand the kinetics of activation.
High variability in cell viability readings Uneven cell seeding; edge effects in multi-well plates; interference of the compound with the assay reagent.Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with media only. Run a control to check for direct reaction between your compound and the viability assay reagent (e.g., MTT, MTS).[5][6]
Cells detaching from the plate after treatment High levels of cytotoxicity leading to cell death and detachment.Perform assays at earlier time points. Use a viability assay that measures a marker of cell death (e.g., LDH release) in the supernatant in parallel with an assay that measures viable cells.

4. In Vivo Efficacy and Toxicity Studies

Question: In my mouse xenograft model, the DON prodrug is not showing the expected tumor growth inhibition. What are the possible reasons?

Answer:

Suboptimal in vivo efficacy can be due to a variety of factors related to the animal model, drug formulation, and dosing regimen.

Troubleshooting In Vivo Xenograft Studies:

IssuePotential CauseSuggested Solution
Lack of tumor growth inhibition Poor bioavailability of the prodrug; insufficient conversion to DON in the tumor microenvironment; the tumor model is not glutamine-dependent.Optimize the formulation and route of administration to improve exposure.[3] Analyze DON levels in the tumor tissue to confirm target engagement. Select a tumor model with known dependence on glutamine metabolism (e.g., MYC-driven tumors).[7]
Significant toxicity (e.g., weight loss) The prodrug is being activated systemically, leading to off-target effects. The dose is too high.Re-evaluate the in vitro stability of the prodrug in mouse plasma and GI homogenates.[3] Perform a dose-escalation study to determine the maximum tolerated dose (MTD). A low daily dosing regimen is often more effective and less toxic than intermittent high doses for metabolic inhibitors.[8][9]
High variability in tumor growth within a group Inconsistent tumor cell implantation; variability in animal health.Ensure consistent cell numbers and injection technique.[10][11][12] Monitor animal health closely and exclude animals that show signs of illness unrelated to the treatment.

Quantitative Data Summary

Table 1: In Vitro Efficacy of DON and DRP-104 [3]

CompoundCell LineIC50 (µM)
DONP493B (Lymphoma)4.0 ± 0.6
DRP-104P493B (Lymphoma)10 ± 1.9

Table 2: Comparative In Vivo Efficacy of DON and DRP-104 in an EL4 Tumor Model [3][13]

Treatment (1 mg/kg equivalent, IV)Tumor GrowthBody Weight ChangeGastrointestinal Toxicity
Vehicle Progressive GrowthNo significant changeNormal histology
DON Complete Regression~20-30% lossSevere ulceration, inflammation
DRP-104 Complete RegressionMaintainedMinimal to mild inflammation

Table 3: Dose-Dependent In Vivo Efficacy of DRP-104 in an EL4 Tumor Model [3][14]

DRP-104 Dose (mg/kg equivalent, SC)Tumor Growth OutcomeBody Weight Effect
0.1 Partial InhibitionMinimal
0.3 Complete RegressionMinimal
1.0 Complete RegressionMinimal

Key Experimental Protocols

1. General Protocol for Cell Viability (MTS) Assay

This protocol is adapted for assessing the cytotoxicity of DON and its prodrugs.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • DON and DON prodrug stock solutions (in a suitable solvent, e.g., DMSO or water)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of DON and the prodrug in complete culture medium.

  • Remove the overnight culture medium from the cells and add 100 µL of the media containing the various concentrations of the compounds. Include vehicle-only controls.

  • Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.

2. General Protocol for In Vivo Subcutaneous Xenograft Efficacy Study

This protocol outlines a typical efficacy study in mice.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cells in a single-cell suspension

  • Matrigel (optional)

  • DON and DON prodrug formulations for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a defined number of cancer cells (e.g., 1 x 10^6) into the flank of each mouse. The use of Matrigel can improve tumor take-rate.[10]

  • Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Administer the vehicle, DON, or DON prodrug according to the planned dosing schedule (e.g., daily, 5 days a week) and route (e.g., intravenous, subcutaneous, oral).[3]

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

  • Monitor animal body weight and overall health as indicators of toxicity.

  • Continue treatment for the specified duration or until tumors in the control group reach the predetermined endpoint.

  • At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).

3. Protocol for In Vitro Glutaminase Activity Assay

This fluorometric assay can be used to determine the inhibitory activity of DON.

Materials:

  • Glutaminase (GLS) Activity Assay Kit (e.g., Abcam ab284547)[15]

  • Cell or tissue lysates

  • 96-well black microplate

Procedure:

  • Prepare cell or tissue lysates according to the kit manufacturer's instructions. This typically involves homogenization in the provided assay buffer followed by centrifugation.

  • Determine the protein concentration of the lysates.

  • Prepare a glutamate standard curve.

  • Add samples (lysates) and positive controls to the wells of the 96-well plate.

  • Prepare a reaction mix containing the GLS substrate and developer.

  • Initiate the reaction by adding the reaction mix to the wells.

  • Incubate the plate at 37°C for the recommended time (e.g., 30-60 minutes), protected from light.

  • Measure the fluorescence at the specified excitation and emission wavelengths.

  • Calculate the glutaminase activity from the standard curve and normalize to the protein concentration.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell Glutamine_ext Glutamine Glutamine_int Glutamine Glutamine_ext->Glutamine_int ASCT2 Transporter Glutamate Glutamate Glutamine_int->Glutamate Glutaminase (GLS) Nucleotide_Syn Nucleotide Synthesis Glutamine_int->Nucleotide_Syn Amidotransferases Amino_Acid_Syn Amino Acid Synthesis Glutamine_int->Amino_Acid_Syn Amidotransferases Hexosamine_Bio Hexosamine Biosynthesis Glutamine_int->Hexosamine_Bio GFAT alpha_KG α-Ketoglutarate Glutamate->alpha_KG GDH / Transaminases TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle Proliferation Cell Proliferation & Survival TCA_Cycle->Proliferation Nucleotide_Syn->Proliferation Amino_Acid_Syn->Proliferation Hexosamine_Bio->Proliferation DON 6-Diazo-5-oxo-L-norleucine (DON) Amidotransferases Amidotransferases DON->Amidotransferases Inhibits GFAT GFAT DON->GFAT Inhibits Glutaminase (GLS) Glutaminase (GLS) DON->Glutaminase (GLS) Inhibits Glutaminase Glutaminase

Caption: Mechanism of action of 6-Diazo-5-oxo-L-norleucine (DON).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Prodrug_Synth Prodrug Synthesis & Characterization Stability_Assay Plasma & GI Stability Assay Prodrug_Synth->Stability_Assay Cell_Viability Cell Viability Assay (IC50 Determination) Stability_Assay->Cell_Viability Xenograft_Model Subcutaneous Xenograft Model Cell_Viability->Xenograft_Model Lead Candidate Selection Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Study (Body Weight, GI Histo.) Efficacy_Study->Toxicity_Study PK_PD_Study PK/PD Study (DON levels in tumor/plasma) Efficacy_Study->PK_PD_Study

Caption: Preclinical evaluation workflow for DON prodrugs.

Logical_Relationship DON DON High_Efficacy High Efficacy DON->High_Efficacy High_Toxicity High GI Toxicity DON->High_Toxicity Improved_TI Improved Therapeutic Index High_Efficacy->Improved_TI Low_TI Low Therapeutic Index High_Toxicity->Low_TI Prodrug DON Prodrug (e.g., DRP-104) Tumor_Activation Tumor-Specific Activation Prodrug->Tumor_Activation Reduced_Systemic Reduced Systemic Activation Prodrug->Reduced_Systemic Tumor_Activation->High_Efficacy Reduced_Systemic->Improved_TI

Caption: Improving the therapeutic index of DON via a prodrug strategy.

References

Technical Support Center: 6-Diazo-5-oxo-L-norleucine (DON)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 6-Diazo-5-oxo-L-norleucine (DON). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing DON in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges and ensure the successful application of this potent glutamine antagonist.

I. Degradation Pathways of 6-Diazo-5-oxo-L-norleucine (DON)

Understanding the stability and degradation of DON is critical for obtaining reliable and reproducible experimental results. DON is susceptible to degradation under certain conditions, primarily through chemical hydrolysis and enzymatic action.

Chemical Degradation

The diazo ketone functional group in DON is inherently reactive and prone to degradation, particularly in acidic environments.

Acid-Catalyzed Degradation:

Under acidic conditions (e.g., pH < 4), the diazo group of DON can be protonated, leading to the formation of a diazonium ion. This intermediate is unstable and readily loses nitrogen gas (N₂), a process that is often irreversible. The resulting carbocation can then undergo intramolecular cyclization to form a more stable five-membered ring structure, a 1-pyrrolinedine derivative.[1] This degradation pathway is a significant consideration when preparing and storing DON in acidic solutions.

DON_Acid_Degradation DON 6-Diazo-5-oxo-L-norleucine (DON) Protonation Protonation of Diazo Group DON->Protonation + H⁺ Diazonium Diazonium Ion Intermediate Protonation->Diazonium LossOfN2 Loss of N₂ Diazonium->LossOfN2 - N₂ Cyclization Intramolecular Cyclization LossOfN2->Cyclization Product 1-Pyrrolinedine Derivative Cyclization->Product

Figure 1. Acid-catalyzed degradation pathway of DON.

Stability in Neutral and Basic Solutions:

While most documented chemical degradation focuses on acidic conditions, prolonged incubation in neutral or basic solutions may also lead to hydrolysis, although likely at a slower rate. Specific degradation products under these conditions are less well-characterized in the literature. It is recommended to prepare solutions fresh and minimize storage time, even at neutral or alkaline pH.

Enzymatic Degradation

As a glutamine antagonist, DON is a substrate for various enzymes that metabolize glutamine. This enzymatic conversion is a key aspect of its biological activity and can also be considered a form of degradation or metabolic inactivation in certain contexts.

Glutaminase and other Amidotransferases:

DON is a known irreversible inhibitor of glutaminase and other glutamine amidotransferases.[2] The mechanism involves DON binding to the glutamine-binding site of the enzyme. The enzyme then catalyzes the initial steps of what would be glutamine hydrolysis, leading to the activation of the diazo group and subsequent covalent modification of a critical active site residue, thereby irreversibly inactivating the enzyme. This process effectively "degrades" DON while achieving its inhibitory function.

DON_Enzymatic_Degradation DON 6-Diazo-5-oxo-L-norleucine (DON) Binding Binding to Active Site DON->Binding Enzyme Glutamine-Utilizing Enzyme (e.g., Glutaminase) Enzyme->Binding Covalent Covalent Modification (Irreversible Inhibition) Binding->Covalent

Figure 2. Enzymatic inactivation by DON.

II. Quantitative Stability Data

The stability of DON is highly dependent on the storage conditions. The following table summarizes available data and general recommendations.

ConditionSolvent/BufferTemperatureHalf-life / StabilityReference
In Vivo (Mouse Plasma) Plasma37°C~1.2 hours[1]
Powder --20°CUp to 3 yearsGeneral Recommendation
Solution DMSO-80°CUp to 1 yearGeneral Recommendation
Solution Water-80°CUp to 1 yearGeneral Recommendation

Note: It is strongly recommended to prepare aqueous solutions of DON fresh for each experiment to minimize degradation.

III. Troubleshooting Guide

This guide addresses common issues encountered during experiments with DON.

1. Solubility Issues

  • Q: My DON powder is not dissolving properly in my aqueous buffer.

    • A: DON is generally water-soluble. However, if you encounter issues, ensure the powder is fully equilibrated to room temperature before opening the vial to prevent condensation. Sonication can aid in dissolution. For stock solutions, consider using sterile water or DMSO. Selleck Chemicals reports a solubility of 34 mg/mL in water and 7 mg/mL in DMSO.[3]

  • Q: I see precipitation in my cell culture media after adding DON.

    • A: This could be due to interactions with components in the media, especially if you are using a high concentration of DON. Prepare a concentrated stock solution in a suitable solvent (e.g., sterile water or DMSO) and then dilute it to the final working concentration in your pre-warmed cell culture media. Ensure thorough mixing.

2. Inconsistent Experimental Results

  • Q: I am observing high variability between my replicate experiments.

    • A: The instability of DON is a likely cause. Ensure that you prepare fresh dilutions of DON for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation. Also, ensure consistent timing between the preparation of the DON solution and its addition to your experimental system.

  • Q: My results are not consistent with published data.

    • A: Besides the stability issues, verify the concentration of your DON stock solution. If possible, perform a concentration determination using a validated analytical method. Also, consider the specific cell line or experimental system you are using, as the sensitivity to DON can vary significantly.

3. Cell Culture Assays

  • Q: I am observing unexpected cytotoxicity at low concentrations of DON.

    • A: While DON is a cytotoxic agent, its potency can be influenced by the metabolic state of the cells. Cells that are highly dependent on glutamine for proliferation and survival will be more sensitive. Ensure that your control experiments are appropriate and that the observed toxicity is not due to a contaminant or a degradation product.

  • Q: How long should I incubate my cells with DON?

    • A: The optimal incubation time will depend on your specific cell line and the endpoint you are measuring. For proliferation assays, incubation times of 24 to 72 hours are common. For signaling pathway studies, shorter incubation times may be sufficient. It is advisable to perform a time-course experiment to determine the optimal duration for your system.

4. Enzyme Inhibition Assays

  • Q: I am having difficulty determining the IC₅₀ value for DON.

    • A: As an irreversible inhibitor, the concept of a traditional IC₅₀ can be misleading for DON because the extent of inhibition is time-dependent. Instead of a simple IC₅₀, it is more appropriate to determine the rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation rate (K_I).

  • Q: My enzyme activity is not completely inhibited even at high concentrations of DON.

    • A: This could be due to insufficient incubation time for the irreversible inhibition to occur. Ensure that you are pre-incubating the enzyme with DON for a sufficient period before adding the substrate. The required pre-incubation time will depend on the specific enzyme and the concentration of DON.

IV. Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of action of DON?

    • A1: DON is a glutamine antagonist. It mimics glutamine and binds to the active site of glutamine-utilizing enzymes, leading to their irreversible inactivation. This blocks cellular processes that are dependent on glutamine, such as nucleotide and amino acid synthesis.[2]

  • Q2: How should I store DON?

    • A2: DON powder should be stored at -20°C. Stock solutions in water or DMSO should be aliquoted and stored at -80°C to minimize degradation from freeze-thaw cycles.

  • Q3: Is DON light-sensitive?

    • A3: While there is no specific data indicating significant light sensitivity, it is good laboratory practice to protect solutions from prolonged exposure to light.

  • Q4: Can I use DON in animal studies?

    • A4: Yes, DON has been used in various in vivo models. However, it is important to be aware of its potential toxicity, particularly to the gastrointestinal tract. The development of prodrugs is an active area of research to improve its therapeutic index.

  • Q5: How can I confirm the identity and purity of my DON sample?

    • A5: Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the identity and purity of DON.

V. Experimental Protocols

Protocol for Quantification of DON in Biological Samples using LC-MS

This protocol is adapted from Alt et al., 2015 and involves a derivatization step to improve the stability and chromatographic retention of DON.[1]

Materials:

  • 6-Diazo-5-oxo-L-norleucine (DON)

  • n-Butanol

  • 3N Hydrochloric Acid (HCl)

  • Acetonitrile (ACN)

  • Formic Acid (FA)

  • Water (LC-MS grade)

  • Biological matrix (e.g., plasma, cell lysate)

  • Centrifuge

  • Heating block or incubator at 60°C

  • LC-MS system

Procedure:

  • Sample Preparation:

    • To 50 µL of the biological sample, add 250 µL of a freshly prepared solution of 3N HCl in n-butanol.

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes.

  • Derivatization:

    • Carefully transfer the supernatant to a new tube.

    • Incubate the supernatant at 60°C for 30 minutes to allow for the derivatization of DON.

  • LC-MS Analysis:

    • Evaporate the solvent from the derivatized sample under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 100 µL of 10% ACN in water with 0.1% FA).

    • Inject an appropriate volume onto the LC-MS system.

  • LC-MS Conditions (Example):

    • Column: A C18 reversed-phase column suitable for small molecule analysis.

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes).

    • Flow Rate: 0.3 - 0.5 mL/min

    • Mass Spectrometry: Electrospray ionization in positive mode (ESI+). Monitor for the specific m/z of the derivatized DON.

Workflow Diagram:

DON_Quantification_Workflow Start Biological Sample Add_Reagent Add 3N HCl in n-Butanol Start->Add_Reagent Vortex Vortex Add_Reagent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Derivatize Incubate at 60°C for 30 min Collect_Supernatant->Derivatize Dry Evaporate Solvent Derivatize->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS Reconstitute->Inject

Figure 3. Experimental workflow for DON quantification.

References

Technical Support Center: Deoxynivalenol (DON) Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects of Deoxynivalenol (DON) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of DON?

Deoxynivalenol's primary on-target effect is the inhibition of protein synthesis. It binds to the 60S ribosomal subunit, specifically at the peptidyl transferase center, leading to a "ribotoxic stress response."[1][2][3] This response activates mitogen-activated protein kinases (MAPKs), which are key signaling molecules.[1][4]

Q2: What are the major off-target effects of DON?

Beyond its primary effect on ribosomes, DON can induce a range of off-target effects, including:

  • Inflammation: DON can trigger the production of pro-inflammatory cytokines and chemokines.[5][6][7]

  • Apoptosis: At higher concentrations, DON can induce programmed cell death.[2][8]

  • Wnt/β-catenin Pathway Disruption: DON has been shown to inhibit cell proliferation by affecting the Wnt/β-catenin signaling pathway.[9][10]

  • Oxidative Stress: The cellular stress caused by DON can lead to the generation of reactive oxygen species (ROS).[2]

Q3: How can I differentiate between on-target and off-target effects in my experiment?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Key strategies include:

  • Dose-Response Studies: On-target effects, like MAPK activation, often occur at lower concentrations of DON, while off-target effects, such as widespread apoptosis, may require higher concentrations.[8]

  • Use of Specific Inhibitors: To confirm the involvement of a specific pathway (e.g., MAPK), pre-treat your cells with a known inhibitor of that pathway before adding DON.[6]

  • Control Experiments: Include appropriate negative and positive controls in your experimental design. A negative control could be a vehicle-treated group, while a positive control could be a known activator of the pathway of interest.

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA®) can help confirm direct binding of DON to its intended target.[11][12]

Q4: What are the typical concentrations of DON to use for in vitro experiments?

The optimal concentration of DON depends on the cell line and the specific effect being studied. It is crucial to perform a dose-response curve to determine the appropriate concentration for your experiment. However, some general guidelines are:

  • Ribotoxic Stress Response (On-Target): Activation of MAPK pathways can be observed at concentrations as low as 100 ng/mL (approximately 0.34 µM).[1][4]

  • Apoptosis (Potential Off-Target): Induction of apoptosis often requires higher concentrations, ranging from 250 ng/mL to over 1000 ng/mL (approximately 0.84 µM to 3.37 µM), and is cell-type dependent.[8]

Troubleshooting Guides

Problem 1: High variability in experimental replicates.

  • Possible Cause: Inconsistent DON concentration or contamination.

    • Solution: Ensure your DON stock solution is properly prepared and stored. Use fresh dilutions for each experiment. Filter-sterilize the DON solution before adding it to cell cultures to prevent microbial contamination. Implement a strict aseptic technique throughout your workflow.[13][14][15][16][17]

  • Possible Cause: Inconsistent cell health or density.

    • Solution: Standardize your cell seeding density and ensure cells are in the logarithmic growth phase before treatment. Visually inspect cells for any signs of stress or contamination before starting the experiment.

Problem 2: No observable effect at expected concentrations.

  • Possible Cause: Cell line insensitivity.

    • Solution: Different cell lines exhibit varying sensitivity to DON.[8] Refer to the literature to confirm the sensitivity of your chosen cell line. Consider using a more sensitive cell line if necessary. The provided table on DON IC50 values can serve as a reference.

  • Possible Cause: Inactive DON.

    • Solution: Verify the purity and activity of your DON stock. If possible, test its activity in a well-characterized sensitive cell line as a positive control.

Problem 3: Excessive cell death, even at low DON concentrations.

  • Possible Cause: Synergistic effects with other components in the culture medium.

    • Solution: Review the composition of your cell culture medium. Some components may sensitize cells to DON's toxic effects. If possible, use a serum-free medium or a medium with a well-defined composition.

  • Possible Cause: Pre-existing cellular stress.

    • Solution: Ensure your cells are healthy and not under stress from other factors like high passage number, mycoplasma contamination, or suboptimal culture conditions.

Data Presentation

Table 1: Effective Concentrations of DON for On-Target vs. Off-Target Effects

EffectPathway/ProcessCell TypeDON ConcentrationCitation(s)
On-Target Ribotoxic Stress Response (MAPK Activation)RAW 264.7 Macrophages100 - 1000 ng/mL (0.34 - 3.37 µM)[1][4][6]
Ribotoxic Stress Response (MAPK Activation)IPEC-J220 µM[3]
Off-Target ApoptosisVarious (Thymus, Spleen, Bone Marrow)250 - 500 ng/mL (0.84 - 1.69 µM)[8]
ApoptosisLymphoid Cultures (T-cells, B-cells)1 - 50 µg/mL (3.37 - 168.7 µM)[8]
Wnt/β-catenin InhibitionHEK293T50 ng/mL (0.17 µM)[9]
Wnt/β-catenin InhibitionSW4801 µg/mL (3.37 µM)[9]

Table 2: IC50 Values of DON in Various Cell Lines

Cell LineAssayIncubation TimeIC50 (µM)Citation(s)
REH (pre-B lymphocyte)Not SpecifiedNot SpecifiedNot Specified (Dose-dependent effects observed)[8]
Jurkat (pre-T lymphocyte)Not SpecifiedNot SpecifiedNot Specified (Dose-dependent effects observed)[8]
BHK21 (hamster kidney)Not SpecifiedNot SpecifiedLess sensitive than blood cell lines[8]
MH-22a (mouse hepatoma)Not SpecifiedNot SpecifiedLess sensitive than blood cell lines[8]
Human CFU-GMColony Formation7-14 days0.03 - 0.039[18]
Rat CFU-GMColony Formation7-14 days0.15 - 0.26[18]
IPEC-J2Not SpecifiedNot SpecifiedNot Specified (Effects on viability observed)[5]
Caco-2Not SpecifiedNot SpecifiedNot Specified (Synergistic effects with NIV observed)[2]
SF-9 (insect)MTT/Trypan Blue48 hours41[5]

Experimental Protocols

Protocol 1: Assessing On-Target MAPK Activation

  • Cell Seeding: Plate RAW 264.7 macrophages at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the medium with serum-free medium and incubate for 2-4 hours to reduce basal MAPK activity.

  • DON Treatment: Prepare fresh dilutions of DON in serum-free medium. Treat the cells with a range of concentrations (e.g., 0, 100, 250, 500, 1000 ng/mL) for a short duration (e.g., 15-30 minutes), as MAPK phosphorylation is rapid.[4][6]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Determine the total protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated and total forms of JNK, ERK, and p38.

  • Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.

Protocol 2: Validating On-Target Effects Using a Kinase Inhibitor

  • Cell Seeding and Serum Starvation: Follow steps 1 and 2 from Protocol 1.

  • Inhibitor Pre-treatment: Pre-treat the cells with a specific inhibitor for an upstream kinase (e.g., a Src family kinase inhibitor like PP1 or PP2) for 1-2 hours before DON treatment.[4] Include a vehicle control for the inhibitor.

  • DON Treatment: Add DON at a concentration known to induce robust MAPK activation (e.g., 250 ng/mL) and incubate for 15-30 minutes.

  • Cell Lysis and Western Blotting: Follow steps 4-6 from Protocol 1.

  • Data Analysis: Compare the levels of MAPK phosphorylation in cells treated with DON alone versus those pre-treated with the inhibitor. A significant reduction in phosphorylation in the inhibitor-treated group indicates that the pathway is dependent on the targeted upstream kinase.

Visualizations

DON_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_mapk MAPK Cascade cluster_downstream Downstream Effects DON Deoxynivalenol (DON) Ribosome 60S Ribosome DON->Ribosome Binds to PKR PKR Ribosome->PKR Activates Src_Kinase Src Family Kinase (e.g., Hck) Ribosome->Src_Kinase Activates JNK JNK PKR->JNK Phosphorylates ERK ERK PKR->ERK Phosphorylates p38 p38 PKR->p38 Phosphorylates Src_Kinase->JNK Phosphorylates Src_Kinase->ERK Phosphorylates Src_Kinase->p38 Phosphorylates Inflammation Inflammation (Cytokine Expression) JNK->Inflammation Apoptosis Apoptosis JNK->Apoptosis ERK->Inflammation ERK->Apoptosis p38->Inflammation p38->Apoptosis

Caption: On-target signaling pathway of Deoxynivalenol (DON).

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Start Start Cell_Culture Cell Culture (Healthy, Log Phase) Start->Cell_Culture Treatment Treatment (Dose-Response) Cell_Culture->Treatment DON_Prep DON Preparation (Fresh Dilution, Sterile) DON_Prep->Treatment Incubation Incubation (Time-Course) Treatment->Incubation Data_Collection Data Collection (e.g., Western Blot, Viability Assay) Incubation->Data_Collection Analysis Data Analysis & Interpretation Data_Collection->Analysis End End Analysis->End

Caption: General experimental workflow for in vitro DON studies.

Troubleshooting_Logic Start Unexpected Results? Check_Reagents Reagents OK? Start->Check_Reagents Check_Cells Cells Healthy? Check_Reagents->Check_Cells Yes Redo_Exp Redo Experiment with Fresh Reagents Check_Reagents->Redo_Exp No Check_Protocol Protocol Followed? Check_Cells->Check_Protocol Yes Check_Cells->Redo_Exp No Optimize_Protocol Optimize Protocol (e.g., Concentration, Time) Check_Protocol->Optimize_Protocol No New_Hypothesis Consider New Hypothesis Check_Protocol->New_Hypothesis Yes Consult_Lit Consult Literature for Cell Sensitivity Redo_Exp->Start Optimize_Protocol->Start New_Hypothesis->Consult_Lit

Caption: A logical flow for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Optimizing Deoxynivalenol (DON) Dosage for Metabolic Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Deoxynivalenol (DON) in metabolic studies. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing your experimental design and interpreting your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Deoxynivalenol (DON) in causing metabolic inhibition?

A1: DON's primary mechanism is the inhibition of eukaryotic protein synthesis.[1] It binds to the 60S ribosomal subunit, specifically interfering with the peptidyl transferase function, which impairs the elongation and termination steps of protein translation.[2][3] This disruption of protein synthesis has downstream effects on numerous cellular processes, including cell proliferation, differentiation, and apoptosis.[4] Additionally, DON can induce a "ribotoxic stress response," activating mitogen-activated protein kinases (MAPKs), which play a role in its cytotoxic effects.[5][6]

Q2: How does DON specifically impact cellular metabolism?

A2: Beyond inhibiting protein synthesis, DON directly and indirectly affects key metabolic pathways:

  • Mitochondrial Respiration: DON can impair mitochondrial function, leading to reduced oxygen consumption and ATP production.[2][3] Studies have shown a significant increase in non-mitochondrial respiration in response to DON, suggesting a shift away from oxidative phosphorylation.[3]

  • Glycolysis: To compensate for mitochondrial dysfunction, cells may upregulate glycolysis. Some studies report an increase in lactate production and glucose consumption after DON exposure, indicating a metabolic shift towards anaerobic glycolysis.[2]

  • Oxidative Stress: DON is known to induce the production of reactive oxygen species (ROS), leading to oxidative stress.[2][7] This can damage cellular components, including lipids, proteins, and DNA, further contributing to metabolic dysregulation.[8]

Q3: What are appropriate in vitro models for studying the metabolic effects of DON?

A3: The choice of cell line is critical and depends on the research question. Commonly used models include:

  • Intestinal Epithelial Cells (Caco-2, IPEC-J2, HT-29): These are highly relevant as the gastrointestinal tract is the primary site of DON absorption.[9][10][11] They are useful for studying effects on barrier integrity, nutrient transport, and local toxicity.

  • Hepatocytes (HepG2): The liver is a key organ for detoxifying xenobiotics. HepG2 cells are widely used to study DON's cytotoxicity, its impact on liver metabolism, and its potential for inducing DNA damage.[8][12]

  • Kidney Cells (HEK293T): The kidneys are involved in the excretion of DON and its metabolites, making kidney cell lines relevant for toxicological studies.[4]

  • Immune Cells (Macrophages, Lymphocytes): DON has significant immunomodulatory effects, and primary immune cells or cell lines are used to investigate these responses.[13]

Q4: What is a typical starting concentration range for DON in in vitro experiments?

A4: DON's effective concentration is highly dependent on the cell line and exposure time.[2] It is crucial to perform a dose-response curve to determine the optimal concentrations for your specific model. Based on published data, a broad range to start with is 50 ng/mL to 5000 ng/mL (approximately 0.17 µM to 17 µM).[3][9]

  • Low, non-toxic doses (e.g., 50-200 ng/mL) are often used to study subtle metabolic shifts or signaling events without inducing significant cell death.[3]

  • Higher, cytotoxic doses (e.g., >1000 ng/mL) are used to investigate mechanisms of cell death and significant metabolic collapse.[2]

Troubleshooting Guide

Problem 1: I am observing high levels of cell death even at low DON concentrations.

  • Possible Cause: The selected cell line is particularly sensitive to DON. IC50 values can vary significantly between cell types.[14][15]

  • Solution:

    • Verify IC50: Conduct a comprehensive cytotoxicity assay (e.g., MTT, MTS) with a wide range of DON concentrations (e.g., from nM to high µM) and multiple time points (e.g., 24h, 48h, 72h) to accurately determine the IC50 for your specific cell line and experimental conditions.[16]

    • Lower the Dose: Begin your metabolic experiments with concentrations well below the determined IC50 value (e.g., IC10 or IC20) to ensure you are observing specific metabolic inhibition rather than general cytotoxicity.

    • Check Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., ethanol, DMSO) is negligible and non-toxic. Always include a vehicle-only control group.[3]

Problem 2: I am not observing any significant metabolic changes after DON treatment.

  • Possible Cause 1: The DON concentration is too low to induce a measurable effect in your chosen cell line.

  • Solution 1: Gradually increase the DON concentration, moving towards the IC50 value. Select concentrations that cause a mild (e.g., 10-20%) reduction in cell viability, as this often correlates with significant metabolic stress.[16]

  • Possible Cause 2: The exposure time is too short. Metabolic reprogramming can take several hours.

  • Solution 2: Increase the incubation time. Compare metabolic readouts at different time points (e.g., 4h, 12h, 24h) to identify the optimal window for observing effects.[17]

  • Possible Cause 3: The chosen metabolic assay is not sensitive enough or is measuring the wrong parameter.

  • Solution 3: Use a combination of assays to get a comprehensive view. For example, measure both oxygen consumption (for mitochondrial function) and extracellular acidification (for glycolysis).[18] Assays for ATP levels, ROS production, and mitochondrial membrane potential can also provide valuable insights.[19][20]

Problem 3: My experimental results are inconsistent between replicates.

  • Possible Cause 1: Inconsistent cell health or density at the time of treatment.

  • Solution 1: Standardize your cell culture practices. Ensure cells are in the logarithmic growth phase and seeded at a consistent density for every experiment. Monitor cell health and morphology prior to adding DON.

  • Possible Cause 2: Issues with DON stock solution stability or dilution accuracy.

  • Solution 2: Prepare fresh dilutions of DON from a validated stock solution for each experiment. Store the stock solution in small aliquots at -20°C or below to avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Fluctuation in experimental conditions.

  • Solution 3: Maintain consistent incubation conditions (temperature, CO2, humidity). Ensure that the timing of all steps, from treatment to measurement, is precise and uniform across all plates and replicates. For troubleshooting experiments in general, it is helpful to include both positive and negative controls to ensure the assay is working as expected.[21]

Data Presentation: Quantitative Effects of DON

Table 1: Half-Maximal Inhibitory Concentration (IC50) of DON in Various Cell Lines.

Cell Line Exposure Time IC50 Concentration Reference
HepG2 (Human Hepatoma) 24 h 9.1 mg/L (~30.7 µM) [12]
HepG2 (Human Hepatoma) 24 h 1-2 µM (reduces viability by 15-30%) [16]
Porcine Leydig Cells 24 h 2.49 µM [15]
Caco-2 (Human Intestinal) 48 h 49.5 µM [15]

| HT-29 (Human Intestinal) | 48 h | 4.72 mg/L (~15.9 µM) |[12] |

Table 2: Metabolic Effects of DON on Intestinal Porcine Epithelial Cells (IPEC-J2).

DON Concentration Application Route Parameter Observed Effect Reference
2000 ng/mL Basolateral Oxygen Consumption Significant Reduction [2]
2000 ng/mL Basolateral Lactate Production Significant Increase [2]
2000 ng/mL Apical Glucose Consumption Significant Decrease [2]

| 200 ng/mL | Basolateral | De Novo Protein Synthesis | Significant Increase |[2] |

Experimental Protocols

Protocol 1: Determining DON Cytotoxicity using MTT Assay

This protocol is adapted from methodologies used for assessing cytotoxicity in HepG2 cells.[12][16]

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

  • DON Treatment: Prepare serial dilutions of DON in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the DON-containing medium to each well. Include a vehicle-only control and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Measurement: Read the absorbance at a wavelength of 570 nm (with a reference wavelength of ~630 nm) using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the control group. Plot the viability against the log of DON concentration to determine the IC50 value.

Protocol 2: Assessing Mitochondrial Respiration with a Seahorse XF Analyzer

This protocol provides a general workflow for measuring oxygen consumption rate (OCR) to assess mitochondrial dysfunction, a known effect of DON.[3][22]

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to grow to the desired confluency.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ 37°C incubator.

  • DON Treatment: Treat cells with the desired sub-lethal concentrations of DON for the appropriate duration (e.g., 4-24 hours) in a standard CO₂ incubator.

  • Assay Preparation: One hour before the assay, replace the treatment medium with pre-warmed Seahorse XF assay medium (supplemented with glucose, pyruvate, and glutamine) and incubate the plate in a non-CO₂ 37°C incubator.

  • Mito Stress Test: Load the injection ports of the hydrated sensor cartridge with mitochondrial inhibitors:

    • Port A: Oligomycin (ATP synthase inhibitor)

    • Port B: FCCP (uncoupling agent)

    • Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

  • Data Acquisition: Place the cell culture plate into the Seahorse XF Analyzer and initiate the protocol. The instrument will measure baseline OCR and then sequentially inject the inhibitors to measure ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

  • Data Analysis: Normalize the OCR data to cell number or protein concentration. Analyze the different respiratory parameters to determine how DON affects mitochondrial function.[22]

Visualizations: Pathways and Workflows

DON_Mechanism DON Deoxynivalenol (DON) Ribosome 60S Ribosomal Subunit DON->Ribosome Binds to Mitochondria Mitochondria DON->Mitochondria Impacts ProteinSynth Protein Synthesis (Elongation/Termination) Ribosome->ProteinSynth Inhibits StressKinase Ribotoxic Stress Response (MAPK Activation) Ribosome->StressKinase Activates Apoptosis Cytotoxicity / Apoptosis ProteinSynth->Apoptosis Leads to StressKinase->Apoptosis Leads to Metabolism Metabolic Shift Mitochondria->Metabolism Triggers ROS Oxidative Stress (ROS Production) Mitochondria->ROS Triggers Metabolism->Apoptosis ROS->Apoptosis

Caption: DON binds to the ribosome, inhibiting protein synthesis and inducing a ribotoxic stress response.

DON_Workflow start Start: Select In Vitro Model cytotoxicity 1. Determine Cytotoxicity (IC50) (e.g., MTT Assay, 24-72h) start->cytotoxicity select_dose 2. Select Sub-Lethal Doses (e.g., IC10, IC25, IC50) cytotoxicity->select_dose metabolic_assay 3. Perform Metabolic Assays - Seahorse (OCR/ECAR) - ATP Levels - ROS Production select_dose->metabolic_assay time_course 4. Conduct Time-Course (e.g., 4h, 12h, 24h) metabolic_assay->time_course analysis 5. Analyze & Interpret Data time_course->analysis end Optimized Dosage Established analysis->end

Caption: A stepwise workflow for determining the optimal DON dosage for metabolic studies.

DON_Troubleshooting start Unexpected Result (e.g., No Effect, High Variability) check_controls Are controls (vehicle, positive) behaving as expected? start->check_controls check_dose Is DON concentration appropriate for cell line? check_controls->check_dose  Yes sol_reagent Solution: Check reagents, DON stock integrity, instrument calibration. check_controls->sol_reagent No check_time Is exposure time sufficient? check_dose->check_time  Yes sol_dose Solution: Re-run cytotoxicity assay. Test a wider concentration range. check_dose->sol_dose No sol_time Solution: Perform a time-course experiment. check_time->sol_time No sol_assay Solution: Verify assay sensitivity. Consider an alternative metabolic readout. check_time->sol_assay  Yes

Caption: A decision tree to troubleshoot common issues in DON metabolic inhibition experiments.

References

dealing with DON instability at different pH and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of deoxynivalenol (DON) under various experimental conditions. Here you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

A collection of common questions regarding the handling and stability of DON in a laboratory setting.

Question Answer
1.1 How stable is DON in aqueous solutions at room temperature? DON is generally considered stable in aqueous solutions at neutral or acidic pH under standard room temperature conditions for extended periods. However, prolonged storage, especially in non-sterile conditions or under light exposure, may lead to gradual degradation.[1]
1.2 What effect does acidic pH have on DON stability? DON is unstable in highly acidic environments.[2] At a pH range of 1-3, significant degradation of 30-66% can occur.[2][3] This process, known as de-epoxidation, primarily leads to the formation of de-epoxy-deoxynivalenol (DOM-1), a metabolite with significantly lower toxicity.[2]
1.3 Is DON stable in alkaline (basic) solutions? At room temperature, DON is relatively stable in alkaline solutions up to pH 10.[1] However, the combination of alkaline conditions (pH > 10) and heat leads to rapid and substantial degradation.[4][5] For instance, at pH 10, DON is partially destroyed at 100°C and completely destroyed at 120°C after 30 minutes.[4]
1.4 How does temperature affect the stability of DON? DON is known for its high thermal stability, especially in dry conditions or neutral aqueous solutions.[6] No significant degradation is typically observed at 100°C.[7][8][9] Degradation begins to be noticeable at 125°C (approx. 16%) and becomes significant at temperatures of 150°C (83% degradation) and 200°C (96% degradation), with complete breakdown occurring at 250°C.[2][9]
1.5 What are the primary degradation products of DON? The degradation products depend on the conditions. Under highly acidic conditions (pH 1-2), the main product is the less toxic de-epoxy-deoxynivalenol (DOM-1).[2] Thermal treatment, particularly under alkaline conditions, can produce a mixture of compounds, including norDON A, norDON B, and norDON C.[5][10] Other methods like ozonolysis can also lead to de-epoxidation and other less toxic products.[11]
1.6 Are the degradation products of DON toxic? Generally, the known degradation products of DON are significantly less toxic than the parent compound. For example, DOM-1 shows no significant cytotoxicity at concentrations where DON is highly toxic.[2] Similarly, thermal degradation products like norDON A, B, and C are also less cytotoxic than DON.[5][10]

Troubleshooting Guide

This guide addresses common problems encountered during experiments involving DON stability.

Problem Potential Cause(s) Recommended Solution(s)
2.1 Unexpected loss of DON concentration in control samples. Incorrect pH of buffer/media: The solution may be more acidic (pH < 4) than intended, causing de-epoxidation.Verify the pH of all solutions using a calibrated pH meter before adding DON. Prepare fresh buffers if necessary.
High storage/incubation temperature: Accidental exposure to temperatures above 125°C can initiate thermal degradation.Check and log the temperature of incubators, water baths, and storage areas. Use calibrated thermometers.
Microbial contamination: Certain microbes can degrade DON, especially during long-term incubations.[6]Use sterile solutions and aseptic techniques. Consider adding a broad-spectrum antimicrobial agent if compatible with the experiment.
2.2 Inconsistent or non-reproducible degradation results. Inaccurate temperature or pH control: Fluctuations in experimental conditions will lead to variable degradation rates.Ensure that temperature and pH are consistently maintained and monitored throughout the experiment. Calibrate all measurement instruments regularly.
Heterogeneous sample matrix: In complex matrices (e.g., food, feed), DON may be unevenly distributed or protected from degradation.[12]Homogenize samples thoroughly before analysis. Perform replicate experiments to ensure consistency.[13]
Variable heating/cooling times: The time it takes for samples to reach the target temperature can affect the total degradation.Standardize heating and cooling procedures for all samples to ensure uniform treatment.
2.3 Difficulty detecting or identifying degradation products. Low concentration of products: The degradation may be minimal, or the products may be below the detection limit of the analytical method.Concentrate the sample before analysis. Use a more sensitive analytical technique, such as LC-MS/MS.[14][15]
Unsuitable analytical method: The chosen method (e.g., HPLC-UV) may not be suitable for separating or detecting the specific degradation products formed.Develop or adapt an analytical method specifically for the expected degradation products. Use reference standards for DOM-1, norDONs, etc., if available.
Matrix interference: Components in the sample matrix can mask the peaks of degradation products.[12][16]Use appropriate sample clean-up procedures, such as immunoaffinity columns or solid-phase extraction (SPE), to remove interfering substances.[17]

Data Summary Tables

Quantitative data on DON stability is summarized below for easy reference.

Table 1: Effect of Temperature on DON Degradation in Aqueous Solution

Data sourced from studies observing DON in an aqueous environment for 1 hour.[2][9]

Temperature (°C)Approximate Degradation (%)Key Observations
37 - 1000%DON is stable at typical physiological and boiling temperatures.[9]
125~16%Slight degradation begins to occur.[9]
150~83%Significant thermal degradation is observed.[9]
200~96%Nearing complete degradation.[9]
250100%Complete degradation of DON.[9]

Table 2: Effect of pH on DON Degradation in Aqueous Solution

Data sourced from studies observing DON at room temperature for 1 hour.[2][3]

pH ValueApproximate Degradation (%)Key Observations & Products
4 - 120% - 11%DON is relatively stable in neutral to alkaline conditions at room temperature.
3~30%Degradation becomes significant. Formation of an additional product peak (DOM-1) is observed.[3]
2~60%Substantial degradation occurs with a corresponding increase in the DOM-1 peak.[3]
1~66%Highest degradation at acidic pH, leading to the formation of DOM-1.[3]

Table 3: Key Degradation Products of DON and Their Formation Conditions

Degradation ProductFormation Condition(s)Relative ToxicityReference(s)
De-epoxy-deoxynivalenol (DOM-1) Highly acidic environment (pH 1-3)Significantly lower than DON[2]
norDON A, norDON B, norDON C Thermal treatment (heating), especially under alkaline conditionsLower than DON[5][10]
Ozonolysis Products Treatment with gaseous ozoneSignificantly decreased due to de-epoxidation[11]

Experimental Protocols

Detailed methodologies for assessing and analyzing DON stability.

Protocol 4.1: General Protocol for Assessing DON Stability at Various pH and Temperatures

This protocol outlines a standard procedure for evaluating the stability of DON under controlled conditions.[18][19]

  • Preparation of DON Stock Solution:

    • Accurately weigh a certified standard of DON.

    • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL). Store at -20°C.

  • Preparation of Buffer Solutions:

    • Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 10).

    • Calibrate a pH meter and verify the final pH of each buffer.

  • Sample Preparation:

    • From the stock solution, prepare working solutions of DON in each buffer to a final concentration suitable for your analytical method (e.g., 2 µg/mL).

    • Aliquot the working solutions into appropriate reaction vessels (e.g., sealed glass vials) for each time point and temperature condition.

    • Prepare a "time zero" (T=0) sample for each pH condition by immediately proceeding to step 6.

  • Incubation:

    • Place the vials in calibrated incubators or water baths set to the desired temperatures (e.g., 25°C, 100°C, 150°C).

    • Ensure temperature is stable before introducing the samples.

  • Time-Point Sampling:

    • At each designated time point (e.g., 15, 30, 60, 120 minutes), remove the corresponding vials from the heat source.

    • Immediately quench the reaction by placing the vials in an ice bath to prevent further degradation.

  • Sample Processing and Analysis:

    • If necessary, evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase used for analysis.

    • Analyze the samples using a validated analytical method, such as HPLC-UV or LC-MS/MS (see Protocol 4.2).

  • Data Calculation:

    • Calculate the percentage of DON remaining at each time point relative to the T=0 sample for each condition.

    • % DON Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

Protocol 4.2: HPLC Method for Quantification of DON and DOM-1

This protocol provides a baseline HPLC-UV method for the simultaneous analysis of DON and its primary acidic degradation product, DOM-1.[2][3][20]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 10:90 or 20:80, v/v). The exact ratio may need optimization.

  • Flow Rate: 0.6 - 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 - 50 µL.

  • Detection Wavelength: 218 nm for DON and approximately 208 nm for DOM-1.[2][20] A diode array detector (DAD) is recommended to monitor both wavelengths.

  • Run Time: Sufficient to allow for the elution of both DON and the earlier-eluting DOM-1. (Typically, DOM-1 will have a shorter retention time).

  • Quantification:

    • Prepare a calibration curve using certified standards of DON and DOM-1.

    • Plot peak area versus concentration and perform a linear regression to determine the concentration of analytes in the experimental samples.

Visual Guides and Workflows

Diagrams to visually represent troubleshooting logic, degradation pathways, and experimental procedures.

Troubleshooting_DON_Stability start Problem: Unexpected DON Loss or Inconsistent Results check_ph Check pH Control start->check_ph check_temp Check Temperature Control start->check_temp check_matrix Consider Matrix Effects start->check_matrix check_analysis Review Analytical Method start->check_analysis ph_ok pH Verified? check_ph->ph_ok temp_ok Temp Verified? check_temp->temp_ok matrix_ok Simple Matrix? check_matrix->matrix_ok analysis_ok Method Validated? check_analysis->analysis_ok sol_ph Solution: Calibrate pH meter, use fresh buffers. ph_ok->sol_ph No sol_microbial Also Consider: Microbial Contamination (Use sterile technique) ph_ok->sol_microbial Yes temp_ok->ph_ok Yes sol_temp Solution: Calibrate incubator/bath, use logged thermometer. temp_ok->sol_temp No matrix_ok->temp_ok Yes sol_matrix Solution: Improve homogenization, use sample clean-up (SPE). matrix_ok->sol_matrix No analysis_ok->matrix_ok Yes sol_analysis Solution: Validate method, use appropriate standards, consider LC-MS/MS. analysis_ok->sol_analysis No

Caption: Decision tree for troubleshooting DON stability issues.

DON_Degradation_Pathways DON Deoxynivalenol (DON) (Toxic) DOM1 DOM-1 (De-epoxy-DON) (Low Toxicity) DON->DOM1 High Acidity(pH 1-3) NorDONs norDONs (A, B, C...) (Low Toxicity) DON->NorDONs Heat (>120°C)Alkaline pH Ozone_Prods Ozonolysis Products (Low Toxicity) DON->Ozone_Prods Ozonolysis

Caption: DON degradation pathways under different conditions.

Experimental_Workflow prep 1. Preparation - Prepare DON Stock - Prepare Buffers (various pH) setup 2. Experiment Setup - Spike DON into Buffers - Aliquot for Time Points prep->setup incubate 3. Incubation - Place samples at  target temperatures - Start Timer setup->incubate sample 4. Sampling - Remove samples at intervals - Quench reaction on ice incubate->sample analyze 5. Analysis - Process samples - Inject into HPLC or LC-MS sample->analyze data 6. Data Processing - Quantify DON remaining - Identify degradation products analyze->data

Caption: Experimental workflow for DON stability analysis.

References

Technical Support Center: Analysis of Deoxynivalenol (DON) in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the analytical challenges encountered when measuring Deoxynivalenol (DON) in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying DON in tissue samples? A1: The most prevalent methods for DON determination in biological samples are chromatography-based techniques and immunoassays.[1][2] High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detectors and Gas Chromatography (GC) with MS are widely used.[2] Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is particularly powerful due to its high selectivity and sensitivity.[3] For rapid screening, Enzyme-Linked Immunosorbent Assays (ELISA) are also commonly employed as they require minimal sample preparation and are relatively simple to perform.[1][4]

Q2: Why is sample cleanup a critical step for tissue analysis? A2: Tissue samples are complex matrices containing endogenous components like proteins, salts, and lipids that can interfere with DON analysis.[5][6] A cleanup step is essential to remove these interfering substances, which can otherwise cause a phenomenon known as the "matrix effect," leading to the suppression or enhancement of the analyte signal in LC-MS/MS analysis.[3][5][7] Effective cleanup improves the accuracy, precision, and sensitivity of the analytical method.[5] Immunoaffinity columns (IAC) are frequently used for their high specificity in isolating DON and its metabolites from sample extracts.[8][9]

Q3: What are "masked" mycotoxins and how do they affect DON analysis? A3: "Masked" mycotoxins are derivatives of the parent toxin formed by plant detoxification mechanisms, such as glycosylation.[10] Deoxynivalenol-3-glucoside (D3G) is a common masked form of DON.[10] These forms may not be detected by standard analytical methods targeting only DON, leading to an underestimation of the total toxin load.[10][11] Since masked forms like D3G can be hydrolyzed back to the toxic parent compound by human gut microbiota, it is increasingly important to develop methods that can quantify both DON and its major modified forms.[10]

Q4: What is the matrix effect in LC-MS/MS analysis of DON? A4: The matrix effect is the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix.[3] This can lead to either signal suppression (most common) or enhancement, which adversely affects the accuracy and reproducibility of quantification.[5][7] The effect is particularly pronounced when using electrospray ionization (ESI) sources and can vary significantly between different tissue types and even between different samples of the same tissue.[3][12]

Troubleshooting Guide

Q5: My DON recovery is low and inconsistent. What are the potential causes and solutions? A5: Low and variable recovery can stem from several stages of the analytical process.

  • Inefficient Extraction: The choice of extraction solvent is critical. While acetonitrile/water mixtures are common for grains, methanol has shown better recovery for animal plasma.[2] Ensure the tissue is thoroughly homogenized to maximize the surface area for extraction. The duration and method of shaking or vortexing can also impact efficiency.[2]

  • Ineffective Cleanup: If using immunoaffinity columns (IAC), ensure the extract has the correct pH and solvent composition before loading, as specified by the manufacturer. Overloading the column can also lead to poor recovery. For other solid-phase extraction (SPE) cartridges, ensure proper conditioning and elution steps are followed.[13]

  • Analyte Degradation: DON is generally stable, but improper storage of samples or extracts (e.g., exposure to light or high temperatures) could potentially lead to degradation.

Solution Workflow:

  • Review Extraction Protocol: Compare your solvent system (e.g., acetonitrile/water, methanol) with published methods for your specific tissue type.[2]

  • Optimize Homogenization: Ensure complete tissue disruption.

  • Verify Cleanup Procedure: Double-check all steps for your IAC or SPE protocol. Consider testing a different cleanup method if problems persist.[13]

  • Use an Internal Standard: An isotopically labeled internal standard (e.g., ¹³C-DON) can help compensate for losses during sample preparation and analysis.

Q6: I am observing significant signal suppression in my LC-MS/MS results. How can I mitigate this matrix effect? A6: Signal suppression is a common challenge in tissue analysis.

  • Insufficient Cleanup: The most direct cause is the presence of co-eluting matrix components.[6]

  • Chromatographic Co-elution: The analyte of interest is eluting from the HPLC column at the same time as interfering compounds.

Strategies to Reduce Matrix Effects:

  • Improve Sample Cleanup: Employ a more rigorous or specific cleanup method, such as immunoaffinity columns, to better remove interfering substances.[5]

  • Modify Chromatographic Conditions: Adjust the mobile phase gradient or use a different HPLC column to achieve better separation between DON and interfering peaks.[5]

  • Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of DON.[7][14] This helps to ensure that the standards and the samples are affected by the matrix in the same way.

  • Standard Addition Method: Spike the analyte directly into aliquots of the sample at different concentrations. This is a robust method for overcoming matrix effects but is more labor-intensive.[15]

  • Dilute the Sample: Diluting the final extract can reduce the concentration of interfering compounds, thereby lessening the matrix effect. However, this may compromise the limit of quantification.

Q7: My ELISA results are consistently higher than my LC-MS/MS results. Why is there a discrepancy? A7: This discrepancy often arises from differences in analytical specificity.

  • Antibody Cross-Reactivity: ELISA methods rely on antibodies that may cross-react with structurally similar compounds, such as DON metabolites (e.g., 3-acetyl-DON, 15-acetyl-DON) or other trichothecenes.[1] This can lead to an overestimation of the DON concentration.

  • Method Specificity: LC-MS/MS is highly specific because it identifies and quantifies molecules based on both their retention time and their specific mass-to-charge ratio (and fragmentation patterns), minimizing the risk of interference from other compounds.[3]

Solution:

  • Check Antibody Specificity: Review the technical data sheet for your ELISA kit to understand its cross-reactivity profile with other mycotoxins.[1]

  • Confirm with LC-MS/MS: Use LC-MS/MS as a confirmatory method, as it is considered a gold standard for specific quantification.[16]

  • Consider Total Toxin Burden: Recognize that the ELISA result may reflect a broader measure of "total" DON and its closely related, cross-reacting metabolites, which can still be valuable information.

Quantitative Data Summary

The performance of analytical methods for DON can vary based on the technique and the matrix being analyzed. The table below summarizes typical performance characteristics reported in the literature.

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-DADSerum4 ng/mL-75-89%[8][9]
HPLC-DADDried Feces20 ng/g-75-89%[8][9]
LC-MS/MSAnimal Feed6.9 µg/kg13.8 µg/kg-[13]
ELISAGrains-0.01 µg/mL (linear range start)82-93%[1]
LC-MS/MSWheat/Barley-100 µg/kg (DON), 20 µg/kg (D3G)87-105% (DON)[14]
WLRS ImmunosensorGrains-2.5 ng/mL (buffer)92-105%[17]

Detailed Experimental Protocols

Protocol 1: General Workflow for DON Extraction and IAC Cleanup from Tissue

  • Sample Homogenization: Weigh approximately 1-5 grams of tissue. Add an appropriate volume of extraction solvent (e.g., 4 parts acetonitrile/water 84:16 v/v) and homogenize using a high-speed blender or probe homogenizer until a uniform consistency is achieved.

  • Extraction: Shake the homogenate vigorously for 30-90 minutes at room temperature.[2]

  • Centrifugation/Filtration: Centrifuge the extract at high speed (e.g., 4000 rpm for 5 minutes) to pellet solid debris.[18] Filter the supernatant through a glass fiber filter.

  • Dilution: Dilute the filtered extract with PBS or water as recommended by the immunoaffinity column (IAC) manufacturer to ensure optimal antibody binding.

  • IAC Cleanup: Pass the diluted extract through the IAC at a slow, controlled flow rate (e.g., 1-2 mL/minute).

  • Washing: Wash the column with water or a specified wash buffer to remove unbound matrix components.

  • Elution: Elute the bound DON from the column using methanol.[18]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase (for LC-MS/MS) or assay buffer (for ELISA).[13][18]

Protocol 2: LC-MS/MS Analysis

  • Chromatographic Separation: Inject the reconstituted sample into an LC-MS/MS system. Use a C18 column (e.g., 2.1 x 150 mm, 3.5 µm) for separation.[13]

  • Mobile Phase: Employ a gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

  • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.[13]

  • Detection: Monitor for DON using Multiple Reaction Monitoring (MRM). Common mass transitions for DON include m/z 295 -> 265 and 295 -> 138.[13]

  • Quantification: Quantify the analyte by comparing its peak area to that of a calibration curve, preferably prepared using matrix-matched standards or corrected with an internal standard.

Visual Guides

DON_Analysis_Workflow General Workflow for DON Analysis in Tissue cluster_prep Sample Preparation cluster_analysis Analysis Sample Tissue Sample Collection Homogenize Homogenization (Solvent Extraction) Sample->Homogenize Centrifuge Centrifugation & Filtration Homogenize->Centrifuge Cleanup Extract Cleanup (e.g., IAC) Centrifuge->Cleanup Concentrate Evaporation & Reconstitution Cleanup->Concentrate Analysis Instrumental Analysis (LC-MS/MS or ELISA) Concentrate->Analysis Quantify Quantification (Calibration Curve) Analysis->Quantify Report Data Reporting Quantify->Report

Caption: A typical experimental workflow for the extraction and analysis of DON from tissue samples.

Matrix_Effect_Troubleshooting Troubleshooting Matrix Effects in LC-MS/MS Start High Signal Suppression or Enhancement Observed? ImproveCleanup Implement More Rigorous Cleanup (e.g., IAC) Start->ImproveCleanup Yes End Problem Mitigated Start->End No ModifyLC Optimize LC Method (Change Gradient/Column) ImproveCleanup->ModifyLC MatrixMatch Use Matrix-Matched Calibrants ModifyLC->MatrixMatch StdAddition Use Standard Addition Method MatrixMatch->StdAddition If matrix varies significantly Check Re-evaluate Matrix Effect MatrixMatch->Check Fail Problem Persists: Consider Alternative Method (e.g., GC-MS) StdAddition->Fail If still unacceptable Dilute Dilute Sample Extract Dilute->StdAddition If sensitivity allows Check->Dilute Yes/Still High Check->End No/Acceptable

Caption: A decision tree for diagnosing and mitigating matrix effects during DON quantification.

References

Technical Support Center: Improving the Solubility of DON Prodrugs for Administration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-diazo-5-oxo-L-norleucine (DON) and its prodrugs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to solubility and formulation.

Frequently Asked Questions (FAQs)
Q1: Why is solubility a critical issue for DON and its prodrugs?

A: The parent drug, DON, is a potent glutamine antagonist with significant anticancer efficacy. However, its clinical development has been historically hindered by severe dose-limiting toxicities, particularly to the gastrointestinal (GI) tract, which is highly dependent on glutamine.[1][2][3] The prodrug approach aims to improve the therapeutic index by targeting the delivery of DON to tumor tissues while minimizing systemic exposure.[1][4]

Poor aqueous solubility of a DON prodrug presents a major hurdle for several reasons:

  • Formulation Challenges: It complicates the development of parenteral (injectable) formulations, which are often required for administration.[5][6]

  • Bioavailability: Inadequate solubility can lead to low bioavailability, preventing the prodrug from reaching the target tissue in sufficient concentrations.

  • Precipitation Risk: Concentrated formulations needed for administration may precipitate upon dilution in the bloodstream, leading to potential safety issues like emboli or irritation at the injection site.[5][6][7]

A well-known example is the prodrug DRP-104 (sirpiglenastat), which, despite its excellent efficacy and tolerability profile, exhibits limited aqueous solubility (<1 mg/mL), necessitating specific formulation strategies for administration.[8]

Q2: My DON prodrug has poor aqueous solubility. What are the primary strategies to improve it?

A: There are two main avenues to address poor solubility:

  • Chemical Modification (Prodrug Design): The insolubility may stem from the promoieties attached to the DON molecule. You can redesign the prodrug by incorporating more hydrophilic (polar) functional groups. Examples include adding phosphate esters, amino acids, or polyethylene glycol (PEG) chains. This is a fundamental approach to enhance the intrinsic solubility of the molecule itself.

  • Formulation-Based Enhancement: This involves using excipients to create a suitable vehicle for the prodrug without chemically altering it. This is often the first and most practical approach. Key strategies include:

    • Co-solvents: Using water-miscible organic solvents (e.g., PEG 300, PEG 400, propylene glycol, ethanol) can significantly increase the solubility of hydrophobic compounds.[9][10]

    • Surfactants: These agents form micelles that can encapsulate the poorly soluble drug, increasing its concentration in an aqueous medium.

    • Complexation Agents: Cyclodextrins are commonly used to form inclusion complexes with drug molecules, effectively shielding the hydrophobic parts of the drug from water.[9]

    • pH Adjustment: For prodrugs with ionizable groups, adjusting the pH of the formulation vehicle can dramatically increase solubility.

Q3: I am observing precipitation when diluting my concentrated prodrug formulation for administration. What is the likely cause and how can I troubleshoot it?

A: This is a common and critical issue for parenteral drugs formulated with co-solvents. The drug is soluble in the concentrated co-solvent mixture but precipitates when diluted into an aqueous environment like saline or blood, a phenomenon known as "fall-out".[5][6]

Troubleshooting Steps:

  • Identify the Cause: The solubility of your prodrug in a co-solvent/water mixture is likely not linear. The dilution path may be crossing into a "supersaturated" zone where the drug concentration exceeds its solubility limit in that specific solvent ratio, causing it to precipitate.[5]

  • Characterize Solubility: Experimentally determine the solubility of your prodrug in various mixtures of your co-solvent system and the aqueous diluent (e.g., 90:10, 80:20, 50:50 co-solvent:water). This helps map out the solubility curve and identify vulnerable concentration ranges.

  • Reformulate:

    • Try a Different Co-solvent System: Some co-solvents are better at preventing precipitation upon dilution. A screening study with different pharmaceutically acceptable co-solvents is recommended.[9][11]

    • Add a Surfactant or Polymer: Incorporating a surfactant or a hydrophilic polymer (like HPMC) can help stabilize the diluted formulation and inhibit crystallization.[12]

    • Lower the Concentration: If possible, reducing the initial concentration of the drug in the formulation can prevent it from reaching supersaturation upon dilution.

    • Control the Dilution Rate: In some cases, a slower rate of dilution or administration can mitigate precipitation.

Q4: My simple ester prodrug of DON is chemically unstable and cyclizes. Why does this happen and what is the alternative?

A: This is a known instability pathway for DON prodrugs where only the carboxylic acid group is masked with a simple alkyl ester. The free α-amino group can intramolecularly attack the ester, leading to the formation of an inactive diazo-imine cyclized product. This renders the prodrug ineffective.[4]

The Solution: The Dual-Moiety Prodrug Strategy To prevent this cyclization and impart sufficient chemical stability, you must mask both the amine and the carboxylate functionalities of the DON molecule.[1][4] This "dual prodrug" approach is central to modern DON prodrug design, as seen in molecules like DRP-104 and its successors.[8][13] By protecting both groups, the molecule is stable in circulation and can be selectively activated at the tumor site.[14][15]

Quantitative Data Summary

The development of DON prodrugs has focused on improving solubility and metabolic stability while maintaining a tumor-targeted profile.

CompoundTypeAqueous Solubility (pH 7.4)Key CharacteristicsCitations
DON Parent Drug34 mg/mLHigh aqueous solubility but dose-limiting GI toxicity.[16]
DRP-104 Dual-Moiety Prodrug< 1 mg/mL (Limited)Excellent tumor targeting and efficacy, but requires formulation for administration due to poor solubility.[8]
P11 Dual-Moiety ProdrugHighDesigned to overcome DRP-104's limitations; shows high aqueous solubility and excellent metabolic stability.[2][8]
Experimental Protocols
Protocol 1: Determination of Thermodynamic (Shake-Flask) Solubility

This method determines the equilibrium solubility of a compound, which is a critical parameter for formulation development.

Materials:

  • DON prodrug (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials (e.g., 2 mL glass vials) with screw caps

  • Orbital shaker with temperature control (e.g., at 25°C or 37°C)

  • Centrifuge

  • Syringes and 0.22 µm or 0.45 µm filters (ensure low drug binding)

  • Analytical instrument (HPLC-UV or LC-MS/MS)

  • Volumetric flasks and appropriate solvents for standard preparation

Methodology:

  • Add an excess amount of the solid DON prodrug to a vial. The solid should be visibly present even after equilibrium is reached.[17][18]

  • Add a precise volume of PBS (e.g., 1.0 mL) to the vial.

  • Tightly cap the vials and place them on an orbital shaker set to a consistent speed (e.g., 100-150 rpm) and temperature (e.g., 25°C).[18]

  • Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.[18][19] Check solubility at multiple time points (e.g., 24h, 48h) to confirm that the concentration is no longer increasing.[19]

  • After incubation, allow the vials to rest so that excess solid can sediment. Centrifuge the vials to pellet any remaining suspended particles.

  • Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm or 0.45 µm syringe filter into a clean vial. This step is crucial to remove all undissolved solids.

  • Quantify the concentration of the prodrug in the filtrate using a validated HPLC-UV or LC-MS/MS method against a standard calibration curve.

  • The experiment should be performed in triplicate to ensure reproducibility.[19]

Protocol 2: Formulation Screening with Co-solvents

This protocol provides a rapid method to screen for effective co-solvent systems to solubilize a DON prodrug for parenteral formulation.

Materials:

  • DON prodrug

  • A panel of pharmaceutically acceptable co-solvents: Polyethylene glycol 300 (PEG 300), Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Ethanol, Dimethyl sulfoxide (DMSO).

  • Water for Injection (WFI) or PBS pH 7.4

  • Clear glass vials

  • Vortex mixer

Methodology:

  • Prepare Binary Systems: For each co-solvent, prepare a series of binary (co-solvent:aqueous phase) mixtures. For example, for PEG 400, prepare vials with 100% PEG 400, 80% PEG 400/20% WFI, 60:40, 40:60, 20:80, and 100% WFI.

  • Determine Saturated Solubility: To each of these solvent systems, add an excess amount of the DON prodrug.

  • Vortex each vial vigorously for 2-5 minutes and then allow it to equilibrate at room temperature for at least 24 hours (as in the shake-flask method).

  • After equilibration, visually inspect each vial for the presence of undissolved solid.

  • For the systems that appear to have solubilized the drug, filter and quantify the concentration as described in Protocol 1 to determine the solubility in each system.

  • Identify Lead Formulations: Identify the co-solvent systems that achieve the target solubility (e.g., >10 mg/mL).

  • Test for Precipitation upon Dilution: Take the most promising concentrated formulations and perform a dilution study.

    • Add 1 part of the concentrated formulation to 9 parts and 99 parts of PBS (representing 1:10 and 1:100 dilutions).

    • Mix and visually observe for any immediate or delayed (e.g., after 1 hour) signs of precipitation (cloudiness, crystals). This simulates what might happen upon injection.[5][6]

  • Select the co-solvent system that provides the desired solubility with minimal or no precipitation upon dilution.

Visualizations and Workflows

G start Start: DON Prodrug with Poor Solubility char_sol Characterize Solubility (Shake-Flask Method) start->char_sol is_adequate Is Solubility > Target for Formulation? char_sol->is_adequate form_dev Formulation Development: Screen Excipients (Co-solvents, Surfactants, etc.) is_adequate->form_dev No end_good Proceed with Lead Formulation is_adequate->end_good Yes check_precip Does Formulation Precipitate upon Dilution? form_dev->check_precip optimize_form Optimize Formulation (Adjust Co-solvent Ratio, Add Stabilizer) check_precip->optimize_form Yes check_precip->end_good No optimize_form->check_precip redesign Chemical Modification: Redesign Prodrug (e.g., Add Hydrophilic Promoiety) optimize_form->redesign If optimization fails redesign->char_sol end_bad Re-evaluate Prodrug Strategy redesign->end_bad If redesign fails

Caption: Troubleshooting workflow for addressing poor solubility of DON prodrugs.

G cluster_0 Systemic Circulation (Inactive) cluster_1 Tumor Microenvironment (Active) cluster_2 Cancer Cell prodrug DON Prodrug (DRP-104) (Inactive, Stable) Ester Promoiety Peptide Promoiety enzyme Tumor-Enriched Enzymes (e.g., Proteases) prodrug->enzyme Cleavage of Promoieties don_active Active DON glutamine_path Glutamine-Utilizing Enzymes (e.g., Glutaminase, PFAS) don_active->glutamine_path Irreversibly Binds enzyme->don_active inhibition Inhibition of Metabolism (Purine/Pyrimidine Synthesis, etc.) glutamine_path->inhibition Leads to

Caption: Mechanism of tumor-targeted activation for a DON prodrug like DRP-104.

References

Validation & Comparative

A Comparative Guide to Glutaminase Inhibitors: DON vs. CB-839

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer metabolism, the targeting of glutamine utilization has emerged as a promising therapeutic strategy. Two key inhibitors at the forefront of this research are 6-Diazo-5-oxo-L-norleucine (DON) and Telaglenastat (CB-839). This guide provides a detailed, data-supported comparison of these two compounds for researchers, scientists, and drug development professionals.

Mechanism of Action and Specificity

DON is a broad-spectrum glutamine antagonist that mimics glutamine, allowing it to irreversibly inhibit a wide range of glutamine-utilizing enzymes through covalent modification.[1][2] Its targets are not limited to glutaminase but also include glutamine amidotransferases involved in de novo purine and pyrimidine synthesis, as well as asparagine synthetase.[1][3] This broad activity can lead to a more profound disruption of cancer cell metabolism but also contributes to significant off-target toxicities.[4][5]

CB-839 (Telaglenastat) , in contrast, is a potent, selective, and orally bioavailable allosteric inhibitor of glutaminase 1 (GLS1), with activity against both the KGA and GAC splice variants.[6][7] It exhibits a time-dependent and slowly reversible inhibition.[6] Its high selectivity for GLS1 over other glutamine-utilizing enzymes results in a more targeted approach with a generally more favorable toxicity profile compared to DON.[1][7]

Potency and Efficacy

The following table summarizes the key quantitative data for DON and CB-839, compiled from various preclinical studies. It is important to note that direct comparisons of potency can be challenging due to variations in experimental conditions across different studies.

ParameterDONCB-839 (Telaglenastat)
Target(s) Broad-spectrum glutamine antagonist (Glutaminase, Amidotransferases, etc.)[1][2]Selective Glutaminase 1 (GLS1) inhibitor (KGA and GAC isoforms)[6][7]
Mechanism Irreversible, covalent binding to active site[1]Allosteric, slowly reversible[6]
IC50 (Glutaminase) ~1 µM (for kidney-type glutaminase)[8]24 nM (recombinant human GAC)[6]
Cellular Antiproliferative IC50 Varies by cell line, generally in the low micromolar range[1]2-300 nM in sensitive TNBC cell lines[7]
In Vivo Efficacy Tumor growth inhibition in various murine cancer models[1]54-61% tumor growth inhibition in TNBC xenograft models (200 mg/kg, p.o.)[6][7]
Toxicity Profile Dose-limiting gastrointestinal and neurological toxicities[5][9]Generally well-tolerated; most common adverse events are fatigue and nausea[10][11]

Signaling Pathways and Cellular Effects

Both DON and CB-839 disrupt glutamine metabolism, which is central to several key cellular processes. The primary consequence of glutaminase inhibition is the blockage of the conversion of glutamine to glutamate. This has several downstream effects:

  • TCA Cycle Anaplerosis: The production of α-ketoglutarate from glutamate is a key anaplerotic pathway that replenishes intermediates of the tricarboxylic acid (TCA) cycle. Inhibition of glutaminase depletes these intermediates, impairing energy production and the synthesis of biosynthetic precursors.[1][12]

  • Redox Homeostasis: Glutamate is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. By reducing intracellular glutamate levels, both inhibitors can lead to decreased GSH levels, resulting in increased reactive oxygen species (ROS) and oxidative stress.[13][14]

  • Nucleotide and Amino Acid Synthesis: DON's broad activity directly inhibits the synthesis of purines, pyrimidines, and other amino acids that rely on glutamine as a nitrogen donor.[1] While CB-839 does not directly inhibit these enzymes, the depletion of the glutamate pool can indirectly affect these pathways.

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_inhibitors Inhibitors Glutamine_ext Glutamine Glutamine_int Glutamine Glutamine_ext->Glutamine_int ASCT2/SLC1A5 Glutamate Glutamate Glutamine_int->Glutamate Glutaminase (GLS1) Nuc Nucleotides Glutamine_int->Nuc Amidotransferases AA Other Amino Acids Glutamine_int->AA Amidotransferases aKG α-Ketoglutarate Glutamate->aKG GSH Glutathione (GSH) Glutamate->GSH TCA TCA Cycle aKG->TCA CB839 CB-839 CB839->Glutamine_int Inhibits DON DON DON->Glutamine_int Broadly Inhibits DON->Nuc DON->AA

Fig. 1: Simplified signaling pathway of glutamine metabolism and points of inhibition by DON and CB-839.

Experimental Protocols

Glutaminase Activity Assay

A common method to determine glutaminase activity involves measuring the production of glutamate from glutamine.

Principle: This assay relies on the enzymatic conversion of glutamate to α-ketoglutarate by glutamate dehydrogenase, which is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH production is proportional to the glutaminase activity.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-acetate (pH 8.6), 150 mM K2HPO4, and 0.25 mM EDTA.

  • Sample Preparation: Lyse cells or homogenize tissues in a suitable buffer and determine the protein concentration.

  • Assay Reaction: In a 96-well plate, add the following to each well:

    • 50 µL of reaction buffer

    • 10 µL of 20 mM L-glutamine

    • 10 µL of 20 mM NAD+

    • 5 µL of glutamate dehydrogenase (10 units/mL)

    • 10 µL of cell or tissue lysate

    • For inhibitor studies, pre-incubate the lysate with varying concentrations of DON or CB-839 before adding the substrate.

  • Measurement: Immediately measure the absorbance at 340 nm at 37°C in a kinetic mode for 30-60 minutes.

  • Calculation: Calculate the rate of NADH production from the linear portion of the kinetic curve. Glutaminase activity is expressed as nmol of glutamate produced per minute per mg of protein.[15]

Cell Viability Assay

Cell viability in response to inhibitor treatment can be assessed using various methods, such as the MTT or CellTiter-Glo® assay.

Principle (CellTiter-Glo®): This luminescent assay measures the amount of ATP present, which is an indicator of metabolically active cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of DON or CB-839 for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle-treated cells to determine the percentage of cell viability. Plot the results to determine the IC50 value for each inhibitor.[7][16]

G cluster_workflow Experimental Workflow: Cell Viability Assay start Seed cells in 96-well plate treat Treat with DON or CB-839 (serial dilutions) start->treat incubate Incubate for 72 hours treat->incubate add_reagent Add CellTiter-Glo® Reagent incubate->add_reagent lyse Lyse cells and stabilize signal add_reagent->lyse read Measure luminescence lyse->read analyze Analyze data and determine IC50 read->analyze

Fig. 2: A typical experimental workflow for determining cell viability in response to glutaminase inhibitors.

Clinical Development and Future Perspectives

Both DON and CB-839 have been evaluated in clinical trials. Early clinical development of DON was hampered by its toxicity.[5][9] However, there is renewed interest in DON through the development of prodrugs, such as DRP-104 and JHU-083, which are designed to be preferentially activated in the tumor microenvironment, thereby improving the therapeutic index.[3][4][9]

CB-839 has undergone extensive clinical investigation, both as a monotherapy and in combination with other anticancer agents.[10][17][18][19][20] While single-agent activity has been modest in some settings, combination therapies have shown more promise, for example, with immune checkpoint inhibitors or other targeted agents.[12][13][21]

Conclusion

DON and CB-839 represent two distinct approaches to targeting glutamine metabolism in cancer. DON is a broad-spectrum, irreversible inhibitor with potent but less selective activity, while CB-839 is a highly selective, reversible inhibitor of GLS1. The choice between these or related compounds in a research or clinical setting will depend on the specific cancer type, the desired therapeutic window, and the potential for combination therapies. The ongoing development of DON prodrugs and the exploration of CB-839 in various combinations highlight the continued importance of glutamine metabolism as a key target in oncology.

References

Validating DON Target Engagement in Tumors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 6-Diazo-5-oxo-L-norleucine (DON) is a powerful glutamine antagonist that has garnered renewed interest as a potential anticancer therapeutic.[1][2] By mimicking glutamine, DON irreversibly inhibits a range of enzymes crucial for cancer cell proliferation, which are heavily dependent on glutamine for biosynthesis and energy production.[2][3] Validating that DON effectively engages its intended targets within the complex tumor microenvironment is a critical step in preclinical and clinical development. This ensures that the drug's observed anti-tumor effects are indeed due to the intended mechanism of action.[4][5]

This guide provides a comparative overview of methodologies used to validate DON's target engagement in tumors, presents supporting data for DON and its alternatives, and offers detailed experimental protocols for key techniques.

The Landscape of Glutamine Antagonism

DON acts as a broad-spectrum inhibitor of glutamine-utilizing enzymes.[2] It covalently binds to the glutamine-binding site of these enzymes, leading to their irreversible inactivation.[2] Key metabolic pathways affected include the hexosamine biosynthesis pathway (HBP), de novo nucleotide synthesis, and anaplerosis via the TCA cycle.

Glutamine_Metabolism_Inhibition cluster_cell Cancer Cell cluster_gfat cluster_gat Gln_ext Extracellular Glutamine Gln_int Intracellular Glutamine Gln_ext->Gln_int Transporters Glu Glutamate Gln_int->Glu F6P Fructose-6-P Nuc De Novo Nucleotide Synthesis Gln_int->Nuc GLS GLS1 Gln_int->GLS GFAT GFAT1 Gln_int->GFAT GAT Amidotransferases Gln_int->GAT aKG α-Ketoglutarate Glu->aKG TCA TCA Cycle (Anaplerosis) aKG->TCA GlcN6P Glucosamine-6-P F6P->GlcN6P F6P->GFAT HBP Hexosamine Biosynthesis (HA, O-GlcNAcylation) GlcN6P->HBP DON DON & Prodrugs (JHU-083, DRP-104) DON->GLS DON->GFAT DON->GAT CB839 CB-839 CB839->GLS GLS->Glu GFAT->GlcN6P GAT->Nuc

Fig. 1: Glutamine metabolism and points of inhibition.

Comparison of Glutamine Metabolism Inhibitors

The primary alternatives to DON are its tumor-activated prodrugs, such as DRP-104 and JHU-083, and more selective inhibitors targeting a single enzyme, like the glutaminase (GLS) inhibitor CB-839.[6][7] Prodrugs are designed to minimize systemic toxicity, a major hurdle in DON's initial clinical trials, by being activated preferentially in the tumor microenvironment.[3][6]

Compound/DrugTarget(s)Mechanism of ActionValidation of Target EngagementKey Quantitative Data
6-Diazo-5-oxo-L-norleucine (DON) Broad-spectrum glutamine antagonist (GLS, GFAT1, other amidotransferases)[2][8]Irreversible covalent binding to glutamine active sites.[2]Reduced glycolysis, decreased HA production, apoptosis, mitochondrial disruption.[9][10]Decreased cell number by ~40% at 2.5µM in Hs578T cells; reduced glycolysis by ~60%.[10]
DRP-104 (Sirpiglenastat) Broad-spectrum (DON prodrug)[6]Tumor-specific activation to release DON, minimizing systemic toxicity.[6]Reduced tumor growth in vivo, metabolic adaptations (MEK/ERK signaling, ASNS upregulation).[6]Reduced growth of pancreatic tumor cells both in vitro and in vivo.[6]
JHU-083 Broad-spectrum (DON prodrug)[11][12]Preferential activation in the tumor microenvironment.[11]Inhibition of T-cell proliferation, altered tumor immune microenvironment (M1/M2 macrophage shift).[12][13]Significantly inhibits T-cell proliferation at 1 µM; higher doses (>10 µM) almost completely prevent proliferation.[13]
CB-839 (Telaglenastat) Selective Glutaminase 1 (GLS1)[2][7]Allosteric inhibitor, stabilizing an inactive tetrameric conformation of GLS1.[14]Measurement of glutamine uptake and glutamate production; metabolic flux analysis.[2][15]Minimal single-agent antitumor activity observed in clinical trials, though target engagement was confirmed.[2]

Key Experimental Protocols for Target Validation

Validating DON's engagement with its targets involves a multi-faceted approach, from measuring broad metabolic shifts to assaying specific enzyme activity.

Metabolic Flux Analysis using Stable Isotope Tracing

This method provides a dynamic view of how DON impacts the flow of glutamine through central carbon metabolism. By tracing the fate of 13C-labeled glutamine, researchers can quantify the contribution of glutamine to the TCA cycle and other pathways.[16][17][18]

Metabolic_Flux_Workflow start Culture tumor cells or administer to in vivo model treat Treat with Vehicle or DON start->treat label Introduce ¹³C-Glutamine for a defined period treat->label extract Quench metabolism & Extract intracellular metabolites label->extract analyze Analyze by LC-MS or GC-MS extract->analyze quantify Quantify ¹³C label incorporation into downstream metabolites (e.g., m+5 Citrate, m+5 Glutamate) analyze->quantify result Result: Decreased ¹³C labeling of TCA intermediates confirms inhibition of glutamine entry quantify->result

Fig. 2: Workflow for ¹³C-Glutamine metabolic flux analysis.

Detailed Protocol:

  • Cell Culture: Plate tumor cells at a desired density and allow them to adhere overnight. For in vivo studies, use tumor-bearing animal models.

  • Treatment: Treat cells or animals with the desired concentration of DON or a vehicle control for a predetermined time.

  • Isotope Labeling: Replace the culture medium with a medium containing a stable isotope tracer, typically [U-13C5]-L-glutamine, for a period ranging from minutes to several hours.

  • Metabolite Extraction:

    • For cells: Rapidly wash the cells with ice-cold saline. Quench metabolism and extract metabolites by adding a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol).

    • For tissues: Rapidly excise and freeze-clamp the tumor tissue in liquid nitrogen. Pulverize the frozen tissue and extract metabolites with a cold solvent.

  • Sample Preparation: Centrifuge the extracts to pellet protein and cell debris. Collect the supernatant and dry it under a vacuum or nitrogen stream.

  • Derivatization (for GC-MS): Re-suspend the dried metabolites and derivatize them to increase their volatility for gas chromatography.

  • Mass Spectrometry: Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and detect the mass isotopologues of key metabolites (e.g., citrate, glutamate, malate).

  • Data Analysis: Correct for natural isotope abundance and calculate the Mass Isotopologue Distribution (MID). A significant decrease in the fraction of labeled metabolites (e.g., m+5 citrate from 13C5-glutamine) in DON-treated samples compared to controls indicates target engagement.[19]

Direct Enzyme Activity Assay: GFAT1

Assaying the activity of specific target enzymes, such as Glutamine:fructose-6-phosphate amidotransferase (GFAT1), provides direct evidence of engagement. Radiometric assays offer high sensitivity.[20][21]

GFAT_Assay_Workflow start Prepare tumor tissue lysate incubation Incubate lysate with: - Fructose-6-Phosphate - ¹⁴C-Glutamine - Vehicle or DON start->incubation reaction GFAT1 catalyzes transfer of ¹⁴C-amino group to Fructose-6-P incubation->reaction separation Separate substrates from products (¹⁴C-Glucosamine-6-P) using an anion-exchange column reaction->separation quantify Quantify radioactivity of the product fraction via scintillation counting separation->quantify result Result: Reduced radioactivity in DON-treated samples indicates direct GFAT1 inhibition quantify->result Validation_Logic cluster_direct Direct Engagement cluster_proximal Proximal Readout cluster_downstream Downstream Functional Outcome EnzymeAssay Enzyme Activity Assays (e.g., GFAT, GLS) Metabolomics Metabolic Flux Analysis (¹³C-Glutamine Tracing) EnzymeAssay->Metabolomics Proteomics Proteomic Approaches (e.g., CETSA, ABPP) Proteomics->Metabolomics confirms target binding leads to pathway inhibition Biomarkers Biomarker Analysis (e.g., HA, Nucleotides) Metabolomics->Biomarkers confirms pathway inhibition alters downstream products Phenotype Phenotypic Assays (Proliferation, Apoptosis) Biomarkers->Phenotype confirms molecular changes lead to anti-tumor effect

References

A Comparative Analysis of Glutamine Metabolism Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Glutamine, the most abundant amino acid in the bloodstream, has emerged as a critical nutrient for cancer cell proliferation and survival. Its metabolism, primarily through the glutaminolysis pathway, provides cancer cells with essential intermediates for energy production, biosynthesis of macromolecules, and maintenance of redox homeostasis. Consequently, targeting glutamine metabolism has become a promising therapeutic strategy in oncology. This guide provides a comparative analysis of key inhibitors targeting different stages of glutamine metabolism, supported by experimental data to aid in the selection of appropriate compounds for research and drug development.

Key Classes of Glutamine Metabolism Inhibitors

The primary strategies to inhibit glutamine metabolism target three key processes: glutamine uptake, the conversion of glutamine to glutamate, and the broad inhibition of glutamine-utilizing enzymes. This guide focuses on representative inhibitors from each class:

  • Glutamine Uptake Inhibitors: These agents block the entry of glutamine into the cancer cell. The primary transporter for glutamine in many cancer cells is the Alanine-Serine-Cysteine Transporter 2 (ASCT2), also known as SLC1A5.

    • V-9302: A potent and selective antagonist of the ASCT2 transporter.[1][2]

  • Glutaminase (GLS) Inhibitors: These inhibitors target the mitochondrial enzyme glutaminase, which catalyzes the conversion of glutamine to glutamate, the first and rate-limiting step in glutaminolysis.

    • CB-839 (Telaglenastat): A potent, selective, and orally bioavailable allosteric inhibitor of both splice variants of GLS1 (KGA and GAC).[3][4] It is currently in clinical trials.

    • BPTES (Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide): A selective allosteric inhibitor of GLS1.[5]

  • Pan-Glutamine Antagonists (Glutamine Analogs): These compounds mimic glutamine and irreversibly inhibit a broad range of glutamine-utilizing enzymes.

    • 6-Diazo-5-oxo-L-norleucine (DON): A well-characterized glutamine antagonist with potent anti-tumor activity.[6][7][8]

Comparative Performance Data

The efficacy of these inhibitors varies across different cancer cell lines, reflecting the diverse metabolic dependencies of tumors. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following tables summarize the IC50 values for the selected inhibitors in various cancer cell lines as reported in the literature.

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.

Table 1: IC50 Values of Glutaminase Inhibitors (CB-839 and BPTES)

InhibitorCancer Cell LineIC50 (nM)Reference
CB-839 Recombinant human GAC24[3]
Endogenous mouse kidney glutaminase23[9]
Endogenous mouse brain glutaminase28[9]
HCC-1806 (Triple-Negative Breast Cancer)< 50 (after 1-hour preincubation)[3]
BPTES Recombinant human GAC> 650 (after 1-hour preincubation)[3]

Table 2: IC50 Values of the Glutamine Transporter Inhibitor (V-9302)

InhibitorCancer Cell Line / TargetIC50 (µM)Reference
V-9302 ASCT2-mediated glutamine uptake in HEK-293 cells9.6[1][2]
HCT-116 (Colorectal Cancer)~9-15[2]
HT29 (Colorectal Cancer)~9-15[2]
Rat C6 (Glioma)9[1]

Table 3: IC50 Values of the Pan-Glutamine Antagonist (DON)

InhibitorCancer Cell LineIC50 (µM)Incubation TimeReference
DON BON (Carcinoid)< 10 (for inhibition of 14C-methionine uptake)Not specified[10]
Hs578T (Triple-Negative Breast Cancer, HALow)< 2.5 (for ~40% decrease in cell number)72 hours[11]

Signaling Pathways and Mechanisms of Action

Glutamine metabolism is intricately linked to major signaling pathways that control cell growth, proliferation, and survival. Inhibitors of glutamine metabolism can therefore exert their anti-cancer effects through multiple mechanisms.

Glutamine Metabolism and its Interconnection with Core Signaling Pathways

The following diagram illustrates the central role of glutamine in cellular metabolism and its connection to key signaling pathways.

Glutamine_Metabolism_Pathway Glutamine_ext Extracellular Glutamine ASCT2 ASCT2 (SLC1A5) Glutamine_ext->ASCT2 Glutamine_int Intracellular Glutamine ASCT2->Glutamine_int GLS GLS1/2 Glutamine_int->GLS Biosynthesis Biosynthesis (Nucleotides, Amino Acids) Glutamine_int->Biosynthesis Glutamate Glutamate GLS->Glutamate aKG α-Ketoglutarate Glutamate->aKG Redox Redox Homeostasis (GSH, NADPH) Glutamate->Redox GSH precursor TCA TCA Cycle aKG->TCA mTORC1 mTORC1 Signaling TCA->mTORC1 ATP TCA->Redox NADPH mTORC1->ASCT2 Upregulates mTORC1->GLS Upregulates V9302 V-9302 V9302->ASCT2 Inhibits CB839 CB-839 / BPTES CB839->GLS Inhibits DON DON DON->Glutamine_int (and other enzymes) DON->GLS Inhibits

Caption: Overview of glutamine metabolism and points of inhibition.

Impact on mTORC1 Signaling

The mTORC1 signaling pathway is a central regulator of cell growth and proliferation, and its activity is highly dependent on nutrient availability, including amino acids like glutamine. Glutamine promotes mTORC1 activation through multiple mechanisms, including facilitating the uptake of other essential amino acids like leucine.[12][13] By depleting intracellular glutamine or its metabolites, glutamine metabolism inhibitors can lead to the suppression of mTORC1 signaling, thereby inhibiting cancer cell growth.

mTORC1_Signaling Glutamine Glutamine Leucine_Uptake Leucine Uptake Glutamine->Leucine_Uptake aKG α-Ketoglutarate Glutamine->aKG via GLS Inhibitors Glutamine Metabolism Inhibitors (V-9302, CB-839, DON) Inhibitors->Glutamine Depletes mTORC1 mTORC1 Leucine_Uptake->mTORC1 Activates aKG->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Redox_Homeostasis Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate via GLS Inhibitors Glutamine Metabolism Inhibitors (V-9302, CB-839, DON) Inhibitors->Glutamine Blocks Uptake/ Metabolism GSH Glutathione (GSH) Glutamate->GSH Synthesis ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Causes Apoptosis Apoptosis Oxidative_Stress->Apoptosis Induces MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with varying concentrations of inhibitor Incubate1->Treat Incubate2 Incubate (e.g., 72h) Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Add_Solubilizer Add solubilization reagent Incubate3->Add_Solubilizer Incubate4 Incubate (2h, dark) Add_Solubilizer->Incubate4 Read_Absorbance Read absorbance at 570 nm Incubate4->Read_Absorbance

References

Harnessing Metabolic Vulnerabilities: Synergistic Effects of DON with Novel Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

The glutamine antagonist 6-Diazo-5-oxo-L-norleucine (DON) is re-emerging as a potent anti-cancer agent due to its ability to broadly inhibit glutamine-dependent metabolic pathways essential for tumor growth. While its development was previously halted by systemic toxicities, novel prodrugs have been engineered to improve tumor-specific delivery, renewing interest in its therapeutic potential. This guide provides a comparative analysis of preclinical studies demonstrating the synergistic effects of DON and its next-generation prodrugs when combined with other cancer drugs, offering a valuable resource for researchers and drug development professionals.

DON and L-asparaginase in Glioblastoma

Targeting amino acid metabolism offers a promising strategy for treating aggressive brain tumors like glioblastoma (GBM). This combination therapy creates a synthetic lethal scenario by simultaneously depleting two non-essential amino acids, asparagine and glutamine, that GBM cells heavily rely on.

Quantitative Data Summary
Cancer TypeCell LinesCombinationKey Synergistic OutcomesReference
GlioblastomaU251, U87, SF767DON + L-asparaginaseSynergistic inhibition of cell proliferation.[1][2][1][2]
Enhanced induction of apoptosis and autophagy compared to single-agent treatment.[1][2][1][2]
Rescue of anti-proliferative effect by exogenous asparagine, confirming the targeted mechanism.[1][1]
Experimental Protocol: Cell Viability (MTS) Assay
  • Cell Seeding: Glioblastoma cell lines (U251, U87, SF767) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with L-asparaginase and/or DON at various concentrations for 72 hours.

  • MTS Reagent Addition: Following the treatment period, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • Incubation: Plates are incubated for a specified period (e.g., 1-4 hours) to allow for the conversion of MTS to formazan by viable cells.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. Synergy is determined using methods such as the Chou-Talalay combination index (CI).

Workflow for Evaluating Synergy

G cluster_invitro In Vitro Analysis cluster_conclusion Conclusion seed Seed GBM Cells (U251, U87, SF767) treat Treat with DON, L-asparaginase, or Combination seed->treat mts Perform MTS Assay (72h) treat->mts flow Apoptosis/Autophagy Assay (Flow Cytometry) treat->flow analyze Calculate Cell Viability & Synergy (CI Value) mts->analyze conclusion Synergistic Inhibition of GBM Growth flow->conclusion analyze->conclusion

Caption: Experimental workflow for assessing DON and L-asparaginase synergy in vitro.

DON Prodrug (DRP-104) and MEK Inhibition in Pancreatic Cancer

Pancreatic ductal adenocarcinoma (PDAC) is highly dependent on glutamine. While DON prodrugs like DRP-104 effectively target this, tumors can develop adaptive resistance by upregulating survival pathways. This study highlights a combination that blocks both the primary metabolic target and the subsequent escape route.

Quantitative Data Summary
Cancer TypeModelsCombinationKey Synergistic OutcomesReference
Pancreatic Ductal Adenocarcinoma (PDAC)Mouse ModelsDRP-104 (DON Prodrug) + Trametinib (MEK Inhibitor)DRP-104 alone decreased PDAC growth.[3][4][3][4]
Combination with trametinib further improved survival in mouse models compared to DRP-104 alone.[3][4][3][4]
Mechanism involves blocking the adaptive upregulation of the MEK/ERK signaling pathway induced by glutamine antagonism.[4][4]
Experimental Protocol: In Vivo Tumor Model
  • Tumor Implantation: PDAC cells are implanted orthotopically or subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Groups: Mice are randomized into groups: Vehicle control, DRP-104 alone, Trametinib alone, and DRP-104 + Trametinib combination.

  • Drug Administration: Drugs are administered according to a predetermined schedule and dosage. DRP-104 is often given orally.

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).

  • Endpoint Analysis: At the end of the study, survival is assessed, and tumors may be excised for downstream analysis (e.g., Western blot, immunohistochemistry) to confirm pathway inhibition.

Signaling Pathway of Combination Therapy

G cluster_pathway PDAC Cell Metabolism & Survival cluster_mek Adaptive Resistance Glutamine Glutamine Metabolism Anabolic Pathways (Nucleotide, Lipid Synthesis) Glutamine->Metabolism DRP104 DRP-104 (DON Prodrug) DRP104->Metabolism Inhibits Proliferation Tumor Growth & Proliferation Metabolism->Proliferation MEK MEK Metabolism->MEK Upregulation (Resistance) ERK ERK MEK->ERK Survival Cell Survival ERK->Survival Survival->Proliferation Promotes Trametinib Trametinib Trametinib->MEK Inhibits

Caption: DRP-104 blocks glutamine metabolism, while trametinib prevents adaptive MEK/ERK signaling.

DON Prodrug (JHU-083) and Immunotherapy (Anti-PD-1)

This combination leverages a multi-pronged attack: the DON prodrug JHU-083 not only inhibits tumor growth by starving cancer cells but also remodels the tumor microenvironment (TME) to be more favorable for an anti-tumor immune response, thereby enhancing the efficacy of checkpoint inhibitors.

Quantitative Data Summary
Cancer TypesModelsCombinationKey Synergistic OutcomesReference
Colon Cancer, Lymphoma, MelanomaSyngeneic Mouse ModelsJHU-083 (DON Prodrug) + Anti-PD-1JHU-083 alone slows tumor growth and can lead to cures by inducing an anti-tumor immune response.[5][6][5][6]
Markedly enhances the efficacy of anti-PD-1 therapy.[5][7][5][7]
Promotes the production of durable, highly active memory-like anti-tumor T cells.[6][8][6][8]
Alters the TME, mitigating hypoxia and increasing nutrient availability for immune cells.[8][9][8][9]
Experimental Protocol: Syngeneic Mouse Model for Immunotherapy
  • Tumor Implantation: Cancer cells (e.g., MC38 colon cancer) are implanted into immunocompetent mice (e.g., C57BL/6).

  • Tumor Growth & Randomization: Once tumors are established, mice are randomized into four treatment cohorts: Isotype control (IgG), JHU-083 alone, anti-PD-1 alone, and the JHU-083 + anti-PD-1 combination.

  • Drug Administration: JHU-083 is typically administered orally on a daily or twice-weekly schedule. Anti-PD-1 antibody is given via intraperitoneal injection (e.g., every 3-4 days).

  • Tumor & Survival Monitoring: Tumor growth is monitored, and survival is tracked over time.

  • Immunophenotyping: At study endpoint or specific time points, tumors and spleens are harvested. Immune cell populations (e.g., CD8+ T cells, regulatory T cells) are analyzed by flow cytometry to assess the anti-tumor immune response.

Mechanism of Synergistic Action

G cluster_tumor Tumor Microenvironment cluster_therapy Combination Therapy cluster_outcome Synergistic Outcome TumorCell Tumor Cell PD1_PDL1 PD-1/PD-L1 Interaction TumorCell->PD1_PDL1 PD-L1 TCell Exhausted CD8+ T Cell TCell->PD1_PDL1 PD-1 ActiveTCell Active, Memory-like CD8+ T Cell TCell->ActiveTCell PD1_PDL1->TCell Inhibits Function JHU083 JHU-083 JHU083->TumorCell Inhibits Metabolism JHU083->TCell Promotes Durability AntiPD1 Anti-PD-1 AntiPD1->PD1_PDL1 Blocks Interaction TumorDeath Tumor Cell Death ActiveTCell->TumorDeath

Caption: JHU-083 inhibits tumor metabolism and enhances T-cell function, while anti-PD-1 releases the immune checkpoint brake.

References

Assessing the Antitumor Efficacy of Deoxynivalenol (DON) in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antitumor effects of Deoxynivalenol (DON), a trichothecene mycotoxin, in various xenograft models. The data presented is compiled from multiple preclinical studies to offer an objective overview of DON's potential as an anticancer agent. This document details the experimental protocols used in these studies, presents quantitative data on tumor growth inhibition, and illustrates the key signaling pathways involved in DON's mechanism of action.

Quantitative Assessment of Antitumor Effects

The antitumor activity of DON has been evaluated in several xenograft models, demonstrating varying degrees of efficacy depending on the cancer cell line and the dosage administered. The following tables summarize the key quantitative findings from these studies.

Xenograft Model Cell Line Animal Model DON Dosage Administration Route Treatment Duration Tumor Volume Reduction Tumor Weight Reduction Reference
NeuroblastomaSK-N-ASNude Mice100 mg/kg (twice weekly)Intraperitoneal (i.p.)Not SpecifiedSignificant reduction in tumor growthNot Specified[1]
NeuroblastomaSK-N-BE2Nude Mice50 mg/kg (twice weekly)Intraperitoneal (i.p.)2.5 weeks3-fold smaller than controlNot Specified[1]
NeuroblastomaIMR32Nude Mice50 mg/kg (twice weekly)Intraperitoneal (i.p.)Not SpecifiedComplete inhibition of tumor growthNot Specified[1]
Prostate CancerLNCaPSCID Mice1 µg/kg (7 doses over 21 days)Intraperitoneal (i.p.)21 daysDecreased tumor growthNot Specified[2]
Colon CancerHCT116SCID MiceNot SpecifiedNot SpecifiedUp to 4 weeksData not available in abstractData not available in abstract[3][4]

Note: The available literature provides limited directly comparable quantitative data on tumor weight and survival rates across different xenograft models for DON. Many studies describe qualitative effects such as "significant reduction" without providing specific percentage inhibition values. Further research with standardized reporting is needed for a more comprehensive comparison.

Key Signaling Pathways Modulated by DON

Deoxynivalenol exerts its antitumor effects by modulating several key intracellular signaling pathways, primarily the PI3K/Akt and MAPK pathways. These pathways are critical for cell survival, proliferation, and apoptosis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. DON has been shown to inhibit this pathway, leading to decreased cancer cell viability and induction of apoptosis.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 p_Akt p-Akt (Active) PIP3->p_Akt Recruits & Activates Akt Akt mTOR mTOR p_Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis p_Akt->Apoptosis_Inhibition Promotes Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival DON Deoxynivalenol (DON) DON->PI3K Inhibits MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Signal Stress Signal (e.g., DON) ASK1 ASK1 Stress_Signal->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Phosphorylates AP1 AP-1 JNK->AP1 Activates p38 p38 MKK3_6->p38 Phosphorylates Inflammation Inflammation p38->Inflammation Apoptosis_Induction Induction of Apoptosis AP1->Apoptosis_Induction Xenograft_Workflow A 1. Harvest cancer cells (logarithmic growth phase) B 2. Resuspend cells in PBS or serum-free media A->B C 3. Mix cell suspension with Matrigel (1:1 ratio) on ice B->C D 4. Subcutaneously inject cell-Matrigel mixture into the flank of the mouse C->D E 5. Monitor tumor growth using calipers D->E F 6. Initiate DON treatment when tumors reach a palpable size (e.g., 100-150 mm³) E->F G 7. Continue treatment and monitor tumor volume and animal health F->G H 8. Euthanize mice and excise tumors for analysis (e.g., weight, histology) G->H

References

Evaluating the Mutagenicity of Deoxynivalenol (DON) in Diverse Test Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mutagenicity of Deoxynivalenol (DON), a prevalent mycotoxin found in cereals, across various in vitro and in vivo test systems. The information presented is intended to support researchers and professionals in assessing the genotoxic potential of this compound. The guide summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and workflows to facilitate a comprehensive understanding.

Data Presentation: Summary of DON Mutagenicity Studies

The genotoxic potential of DON has been evaluated using a battery of standard assays. The results are often complex, showing variability depending on the test system, cell type, and concentration used. The table below summarizes key findings from various studies.

Test SystemOrganism/Cell LineMetabolic Activation (S9)Key FindingsResultCitation
Bacterial Reverse Mutation Assay (Ames Test) Salmonella typhimurium (TA98, TA100, TA102)With & WithoutNo increase in revertant colonies observed.Negative [1][2]
In Vitro Micronucleus Test Human Lymphoblastoid (TK6)With & WithoutNo induction of micronuclei, except at highly cytotoxic concentrations (>55%).Negative (at non-cytotoxic levels) [1]
Human Hepatoma (HepaRG)Not specifiedNo induction of micronuclei. High caspase-3/7 activity indicating apoptosis.Negative [1]
Comet Assay (Single Cell Gel Electrophoresis) Human Lymphoblastoid (TK6) & Hepatoma (HepaRG)Not specifiedDid not induce primary DNA damage.Negative [1]
Human Colon Cancer (HT-29)Not specifiedCaused DNA breakage.Positive [3]
Animal Primary HepatocytesNot specifiedShowed cytotoxicity and DNA damage.Positive [4]
In Vivo Micronucleus Test Mouse Bone MarrowN/AIncreased formation of centromere-positive micronuclei.Positive (Aneugenic) [4]
In Vivo Genotoxicity Rat Intestinal Epithelial CellsN/AExacerbated DNA damage caused by other genotoxins (e.g., colibactin).Positive (Co-genotoxic) [5]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing results from different studies. Below are outlines of the standard protocols for the key assays mentioned.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to evaluate a substance's potential to cause gene mutations.[6][7]

  • Principle: Specially engineered strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own) are used. The assay measures the ability of a test substance to cause a reverse mutation, restoring the bacteria's ability to synthesize histidine and grow on a histidine-free medium.[6][8]

  • Methodology:

    • Strains: Multiple strains (e.g., TA98, TA100, TA102) are used to detect different types of mutations (frameshift vs. base-pair substitutions).[6]

    • Metabolic Activation: The test is performed both with and without an external metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism, which can convert pro-mutagens into active mutagens.

    • Exposure: The bacterial strains are exposed to various concentrations of DON on agar plates with a minimal amount of histidine.

    • Incubation: Plates are incubated for 48-72 hours.

    • Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on negative control plates. A significant, dose-dependent increase suggests a mutagenic effect.

In Vitro Micronucleus Test

This assay detects chromosomal damage by identifying micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division.[8][9]

  • Principle: The test identifies substances that are clastogenic (cause chromosome breakage) or aneugenic (cause chromosome loss).

  • Methodology:

    • Cell Culture: Mammalian cells (e.g., human lymphocytes, TK6, HepaRG, or CHO cells) are cultured.[1][8][10]

    • Exposure: Cells are treated with multiple concentrations of DON, alongside positive and negative controls, for a short (e.g., 3-6 hours) or long (e.g., 24 hours) duration. The assay is conducted with and without S9 metabolic activation.

    • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei that formed during the preceding mitosis.

    • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

    • Analysis: At least 1000-2000 cells per concentration are scored under a microscope for the presence of micronuclei. A significant, dose-related increase in the frequency of micronucleated cells indicates genotoxic potential.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[11][12]

  • Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.[11][13]

  • Methodology:

    • Cell Preparation: A single-cell suspension is obtained from the test system (in vitro cell culture or in vivo tissue).

    • Embedding: Cells are mixed with low-melting-point agarose and layered onto a microscope slide.

    • Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to remove cell membranes and proteins, leaving behind the DNA as "nucleoids."

    • Alkaline Unwinding & Electrophoresis: Slides are placed in an alkaline buffer (pH > 13) to unwind the DNA and are then subjected to electrophoresis.

    • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

    • Analysis: Image analysis software is used to quantify the DNA damage by measuring parameters such as tail length, percent DNA in the tail, and tail moment.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To better understand the mechanisms of DON's action and the procedures for its evaluation, the following diagrams have been generated using the DOT language.

G cluster_0 Experimental Workflow: Ames Test A S. typhimurium (His- auxotroph) B Mix bacteria with DON (± S9 activation) A->B C Plate on histidine-limited agar B->C D Incubate 48-72h C->D E Count revertant colonies (His+ phenotype) D->E F Compare to control E->F

Caption: General workflow for the bacterial reverse mutation (Ames) test.

G cluster_1 Experimental Workflow: In Vitro Micronucleus Test A Culture mammalian cells B Treat with DON (± S9 activation) A->B C Add Cytochalasin B (block cytokinesis) B->C D Incubate C->D E Harvest, fix, and stain cells D->E F Score micronuclei in binucleated cells E->F

Caption: General workflow for the in vitro micronucleus (MN) test.

G cluster_2 Experimental Workflow: Comet Assay A Prepare single-cell suspension B Embed cells in agarose on slide A->B C Lyse cells to form nucleoids B->C D Alkaline unwinding & electrophoresis C->D E Stain DNA and visualize D->E F Quantify 'comet' tail (DNA damage) E->F

Caption: General workflow for the single cell gel electrophoresis (Comet) assay.

G DON Deoxynivalenol (DON) Ribosome Ribosome (60S Subunit) DON->Ribosome binds to OxidativeStress Oxidative Stress (Free Radical Production) DON->OxidativeStress induces ProteinSynth Protein Synthesis Inhibition Ribosome->ProteinSynth RibotoxicStress Ribotoxic Stress Response Ribosome->RibotoxicStress UpstreamKinases Upstream Kinases (PKR, Hck) RibotoxicStress->UpstreamKinases activates MAPKs MAPK Activation (p38, ERK, JNK) UpstreamKinases->MAPKs activates GeneExpression Altered Gene Expression (Cytokines, Chemokines) MAPKs->GeneExpression Apoptosis Apoptosis (Programmed Cell Death) MAPKs->Apoptosis DNADamage DNA Damage (Strand Breaks) Apoptosis->DNADamage can lead to OxidativeStress->DNADamage

Caption: Simplified signaling pathway for DON-induced cellular stress and toxicity.

Discussion and Conclusion

The evaluation of DON's mutagenicity presents a complex picture. Based on the standard battery of tests, DON is generally considered non-mutagenic in bacterial systems, as evidenced by consistently negative results in the Ames test.[1] This suggests that DON does not typically cause point mutations.

However, studies in mammalian cells are less conclusive and point towards a potential for inducing chromosomal damage, albeit under specific conditions. While some in vitro micronucleus and comet assays have been negative[1], others have shown positive results, particularly at higher concentrations or in specific cell lines.[3][4] This discrepancy may be linked to DON's primary mechanism of toxicity: the inhibition of protein synthesis through binding to the ribosome, which triggers a "ribotoxic stress response".[14][15][16] This can lead to secondary effects like oxidative stress and apoptosis, which can, in turn, result in DNA damage.[3][4]

Importantly, in vivo data suggests that DON may act as an aneugen, causing chromosome loss, rather than a clastogen that breaks chromosomes.[4] Furthermore, DON has been shown to have a co-genotoxic effect, exacerbating the DNA damage caused by other known genotoxic agents.[5][17]

References

Navigating Resistance: A Comparative Guide to 6-Diazo-5-oxo-L-norleucine (DON) and Alternative Glutamine Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the glutamine antagonist 6-Diazo-5-oxo-L-norleucine (DON) with alternative metabolic inhibitors, focusing on the critical aspect of cross-resistance in cancer therapy. The development of resistance to glutamine antagonists is a significant hurdle in their clinical application. Understanding the nuances of how cancer cells adapt to these agents and whether resistance to one compound confers resistance to others is paramount for designing effective therapeutic strategies. This guide synthesizes available experimental data to offer a comparative analysis of DON and its alternatives, detailing experimental methodologies and visualizing key biological pathways to inform future research and drug development efforts.

Performance Comparison of Glutamine Antagonists in Cross-Resistance Studies

The following tables summarize the available quantitative and qualitative data from cross-resistance studies involving DON and other glutamine metabolism inhibitors. Direct head-to-head IC50 comparisons in sensitive versus resistant cell lines are limited in the literature; therefore, a combination of uptake studies, single-agent sensitivity data, and mechanistic insights is presented to build a comparative picture.

Table 1: Comparison of DON and Acivicin in Sensitive and Resistant P388 Leukemia Cells

Feature6-Diazo-5-oxo-L-norleucine (DON)AcivicinKey Findings & Implications
Transport in Sensitive P388 Cells Utilizes the "L" transport system; Inhibited by glutamine.Utilizes the "L" transport system; Inhibited by glutamine.Both drugs share a common uptake pathway, suggesting potential for competitive inhibition.
Transport in DON-Resistant P388 Cells Transport characteristics similar to sensitive parent line.Not reported in this specific resistant line.Resistance to DON in this model is likely not due to altered drug transport.[1]
Transport in Acivicin-Resistant P388 Cells Good transport of DON observed.Negligible transport of Acivicin.Demonstrates a lack of complete cross-resistance. The mechanism of Acivicin resistance in this model appears to be related to impaired drug uptake, a mechanism that does not affect DON. This suggests different modes of resistance towards the two glutamine antimetabolites.[1]
Implication for Cross-Resistance Incomplete cross-resistance. Acivicin-resistant cells may retain sensitivity to DON.Incomplete cross-resistance. DON-resistant cells (with intact transport) might be sensitive to agents with different resistance mechanisms.The differential resistance mechanisms highlight the potential for sequential or combination therapies.

Table 2: Comparative Efficacy and Resistance Mechanisms of DON, CB-839, and DON Prodrugs

CompoundMechanism of ActionReported Efficacy & Resistance ProfileAlternatives in Case of Resistance
6-Diazo-5-oxo-L-norleucine (DON) Broad-spectrum glutamine antagonist, irreversibly inhibiting multiple glutamine-utilizing enzymes.[2]Potent in vitro and in vivo antitumor activity.[3] Resistance can be multifactorial, including metabolic reprogramming.CB-839 (if resistance is not due to glutaminase upregulation), DON Prodrugs (to enhance tumor-specific delivery).
CB-839 (Telaglenastat) Selective, reversible, allosteric inhibitor of glutaminase 1 (GLS1).[4]Effective in glutamine-dependent tumors, particularly those with high GLS1 expression.[5] Resistance is associated with metabolic adaptations, such as increased expression of the GLS2 isoform or utilization of alternative carbon sources.[6]DON or its prodrugs, which have a broader inhibitory profile that may overcome resistance mediated by specific enzyme isoforms or bypass pathways.
DON Prodrugs (e.g., JHU-083, DRP-104) Tumor-activated prodrugs of DON, designed to deliver the active compound preferentially to the tumor microenvironment.[7]Show robust anti-cancer activity with reduced systemic toxicity compared to DON.[7] By achieving higher tumor concentrations, they may overcome some resistance mechanisms observed with systemically administered DON.Given their targeted delivery, alternatives would depend on the specific mechanism of acquired resistance within the tumor itself.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of robust scientific inquiry. Below are methodologies for key experiments cited in the context of cross-resistance studies with glutamine antagonists.

Establishment of Drug-Resistant Cancer Cell Lines

This protocol outlines a common method for generating cancer cell lines with acquired resistance to a glutamine antagonist.

Objective: To select for a population of cancer cells that can survive and proliferate in the presence of concentrations of a glutamine antagonist that are lethal to the parental cell line.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • Glutamine antagonist (e.g., 6-Diazo-5-oxo-L-norleucine)

  • Cell culture flasks, plates, and other standard laboratory equipment

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of the glutamine antagonist on the parental cell line using a standard cell viability assay (see Protocol 2).

  • Initial Drug Exposure: Begin by continuously exposing the parental cell line to the glutamine antagonist at a concentration equal to or slightly below the IC50 value.

  • Monitoring and Subculturing: Closely monitor the cells for signs of cell death. Initially, a large proportion of the cells will die. The surviving cells are then allowed to repopulate the culture vessel. Once the cells reach approximately 80% confluency, they are subcultured.

  • Stepwise Dose Escalation: Once the cells demonstrate stable growth in the presence of the initial drug concentration, gradually increase the concentration of the glutamine antagonist in the culture medium. The increments should be small enough to allow for adaptation and selection of resistant clones.

  • Characterization of Resistance: At regular intervals (e.g., after several passages at a new concentration), determine the IC50 of the drug on the adapting cell population. A significant increase in the IC50 value compared to the parental cell line indicates the development of resistance.

  • Clonal Selection (Optional): To obtain a more homogenous resistant population, single-cell cloning can be performed from the resistant pool.

  • Maintenance of Resistant Cell Line: Once a desired level of resistance is achieved (often several-fold higher IC50 than the parental line), the resistant cell line can be maintained in a continuous culture with the glutamine antagonist at the highest tolerated concentration to ensure the stability of the resistant phenotype.

Determination of IC50 Values using a Cell Viability Assay

This protocol describes a typical colorimetric assay to quantify the cytotoxic or cytostatic effects of a compound and determine its IC50 value.

Objective: To measure the concentration of a glutamine antagonist required to inhibit the metabolic activity or proliferation of a cancer cell line by 50%.

Materials:

  • Parental and resistant cancer cell lines

  • Complete cell culture medium

  • Glutamine antagonist and other compounds to be tested

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, WST-1, or resazurin-based assays)

  • Solubilization solution (if using MTT)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a predetermined optimal density. Allow the cells to adhere and resume growth for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the glutamine antagonist in complete culture medium. Remove the old medium from the wells and add the medium containing the various concentrations of the compound. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).

  • Cell Viability Measurement:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Add a solubilization solution and incubate until the crystals are fully dissolved.

    • For other assays (XTT, WST-1, resazurin): Add the reagent directly to the wells and incubate for the time recommended by the manufacturer.

  • Data Acquisition: Measure the absorbance (or fluorescence for resazurin) at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle-treated control wells (% viability).

    • Plot the % viability against the logarithm of the drug concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways implicated in resistance to glutamine antagonists and a typical experimental workflow for cross-resistance studies.

G cluster_0 Glutamine Metabolism & mTOR Signaling Glutamine Extracellular Glutamine SLC1A5 SLC1A5/ASCT2 Transporter Glutamine->SLC1A5 Int_Glutamine Intracellular Glutamine SLC1A5->Int_Glutamine GLS Glutaminase (GLS) Int_Glutamine->GLS Glutamate Glutamate GLS->Glutamate aKG α-Ketoglutarate Glutamate->aKG TCA TCA Cycle aKG->TCA mTORC1 mTORC1 aKG->mTORC1 Activates Growth Cell Growth & Proliferation TCA->Growth S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 S6K->Growth EIF4EBP1->Growth G cluster_1 ERK Signaling in Glutamine Metabolism Regulation GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GrowthFactors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc) ERK->TranscriptionFactors GLS_Expression Increased Glutaminase (GLS) Expression TranscriptionFactors->GLS_Expression Glutaminolysis Enhanced Glutaminolysis GLS_Expression->Glutaminolysis G cluster_2 Experimental Workflow for Cross-Resistance Analysis Start Start with Parental Cancer Cell Line Establish Establish Resistant Cell Line to Primary Drug (e.g., DON) Start->Establish Characterize Characterize Resistance: - Determine IC50 of Primary Drug - Analyze Resistance Mechanism Establish->Characterize Test Test Sensitivity to Alternative Drugs (e.g., Acivicin, CB-839) Characterize->Test DetermineIC50 Determine IC50 of Alternative Drugs in Resistant vs. Parental Line Test->DetermineIC50 Analyze Analyze Cross-Resistance Profile: - Compare IC50 Ratios - Correlate with Resistance Mechanism DetermineIC50->Analyze End Conclusion on Cross-Resistance Analyze->End

References

Safety Operating Guide

Proper Disposal of 6-Diazo-5-oxo-D-norleucine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling 6-Diazo-5-oxo-D-norleucine (DON) must adhere to strict safety and disposal procedures due to its hazardous nature. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound in a laboratory setting.

Immediate Safety Precautions and Handling

This compound is a toxic and potentially explosive compound. All handling must be conducted in a certified chemical fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Chemical safety goggles

  • Face shield

  • Chemical-resistant gloves (nitrile or neoprene)

  • Lab coat

Avoid inhalation of dust, contact with skin and eyes, and ingestion.[1] Diazo compounds are sensitive to heat, shock, and friction; therefore, handle with extreme caution and avoid grinding or subjecting the solid material to impact.

Spill Management

In the event of a spill, evacuate the area and prevent unprotected personnel from entering.

For minor spills:

  • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Do not use combustible materials like paper towels for the initial absorption.

  • Carefully collect the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

For major spills:

  • Evacuate the laboratory immediately.

  • Alert your institution's environmental health and safety (EHS) office and follow their established emergency procedures.

Chemical Deactivation and Disposal Procedure

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1] Direct disposal without deactivation is not recommended due to the compound's reactivity. The following procedure outlines a method for the chemical deactivation (quenching) of this compound waste using acetic acid.

Experimental Protocol: Deactivation of this compound Waste

Objective: To safely neutralize the diazo functional group of this compound in waste streams prior to final disposal.

Materials:

  • Waste containing this compound (solid or in solution)

  • Glacial acetic acid

  • A suitable reaction vessel (e.g., a round-bottom flask) of appropriate size to accommodate the waste and quenching solution, with efficient stirring.

  • Stir plate and magnetic stir bar

  • Ice bath

  • pH paper or pH meter

  • Appropriate PPE

Procedure:

  • Preparation: Conduct the entire procedure in a certified chemical fume hood. Place the reaction vessel in an ice bath to control any potential exothermic reaction. Ensure efficient stirring is established.

  • Dilution (if applicable): If the waste is a concentrated solution, it is prudent to dilute it with a compatible solvent (e.g., water, if the compound is in an aqueous solution) to better manage the reaction rate.

  • Slow Addition of Acetic Acid: Slowly and carefully add a dilute solution of acetic acid (e.g., 10% in water) dropwise to the stirring waste solution. The diazo group will decompose upon acidification, typically with the evolution of nitrogen gas. Caution: The addition should be slow to control the rate of gas evolution and prevent foaming and potential aerosolization of the hazardous material.

  • Monitoring the Reaction: Continue the addition of acetic acid until gas evolution ceases. The disappearance of the characteristic yellow color of the diazo compound can also be an indicator of reaction completion.

  • Verification of Deactivation (Recommended): After gas evolution has stopped, allow the solution to stir for an additional 30 minutes at room temperature to ensure complete reaction. To verify the absence of the diazo compound, a small, representative sample of the quenched solution can be carefully analyzed by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to confirm the disappearance of the starting material.

  • Neutralization: Once deactivation is complete and verified, neutralize the acidic solution by the slow addition of a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is between 6 and 8. Monitor the pH using pH paper or a pH meter.

  • Final Disposal: The neutralized, deactivated waste should be collected in a properly labeled hazardous waste container and disposed of through your institution's EHS-approved waste management program.

Quantitative Data Summary
ParameterRecommendation
Quenching Agent Dilute Acetic Acid (e.g., 10% in water)
Reaction Temperature 0-10 °C (initially, using an ice bath)
Addition Rate Slow, dropwise addition
Monitoring Cessation of gas (N₂) evolution, disappearance of yellow color
Post-Reaction Stir Time Minimum 30 minutes
Final pH 6-8

Logical Workflow for Disposal

The following diagram illustrates the step-by-step process for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_deactivation Deactivation cluster_neutralization Neutralization & Disposal A Don Appropriate PPE B Work in Fume Hood A->B C Place Waste in Reaction Vessel with Stirring B->C D Cool Vessel in Ice Bath C->D E Slowly Add Dilute Acetic Acid D->E F Monitor for Cessation of Gas Evolution E->F G Verify Complete Deactivation (TLC/HPLC) F->G H Neutralize with Base to pH 6-8 G->H I Collect in Labeled Hazardous Waste Container H->I J Dispose via Institutional EHS Program I->J

Caption: Logical workflow for the safe disposal of this compound.

By following these procedures, laboratory professionals can mitigate the risks associated with this compound and ensure its safe and compliant disposal. Always consult your institution's specific safety protocols and EHS guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Diazo-5-oxo-D-norleucine
Reactant of Route 2
6-Diazo-5-oxo-D-norleucine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.